Me-Tet-PEG4-Maleimide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C28H37N7O8 |
|---|---|
Molecular Weight |
599.6 g/mol |
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C28H37N7O8/c1-21-31-33-28(34-32-21)23-4-2-22(3-5-23)20-30-25(37)9-12-40-14-16-42-18-19-43-17-15-41-13-10-29-24(36)8-11-35-26(38)6-7-27(35)39/h2-7H,8-20H2,1H3,(H,29,36)(H,30,37) |
InChI Key |
BVOFTZSBTIJMCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O |
Origin of Product |
United States |
Foundational & Exploratory
Me-Tet-PEG4-Maleimide: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Heterobifunctional Linker for Advanced Bioconjugation
Me-Tet-PEG4-Maleimide is a versatile, heterobifunctional crosslinker that has emerged as a critical tool in the field of bioconjugation, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). Its unique architecture, featuring a methyltetrazine moiety for bioorthogonal "click chemistry" and a maleimide group for thiol-specific conjugation, bridged by a hydrophilic polyethylene glycol (PEG) spacer, offers researchers a powerful platform for the precise assembly of complex biomolecular constructs. This guide provides a comprehensive overview of this compound, including its chemical properties, mechanisms of action, and detailed experimental protocols.
Core Properties and Specifications
This compound is a red crystalline solid that is soluble in common organic solvents such as DMSO, DMF, DCM, THF, and Chloroform.[1] The incorporated 4-unit PEG spacer enhances its water solubility, which is a crucial attribute for bioconjugation reactions typically performed in aqueous buffers.[1]
| Property | Value | Reference |
| Molecular Formula | C24H30N6O7 | [1] |
| Molecular Weight | 514.53 g/mol | [1] |
| Purity | >95% (typically determined by HPLC) | [1] |
| Appearance | Red crystalline solid | [1] |
| Storage Conditions | -20°C, desiccated | [1] |
Dual-Action Bioconjugation Mechanism
The utility of this compound lies in its two distinct reactive functionalities, which allow for a two-step, orthogonal conjugation strategy. This dual reactivity is fundamental to its application in constructing precisely defined bioconjugates.
Thiol-Maleimide Conjugation
The maleimide group provides a highly selective reaction site for sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides. This reaction, a Michael addition, proceeds efficiently at a pH range of 6.5 to 7.5, forming a stable covalent thioether bond.[1] This specificity allows for the site-selective modification of biomolecules. The reaction is significantly faster with thiols than with other nucleophilic groups like amines, especially at neutral pH.
dot
Caption: Thiol-Maleimide Conjugation Pathway.
Tetrazine-TCO Bioorthogonal Click Chemistry
The methyltetrazine moiety is the key to the second, bioorthogonal conjugation step. Tetrazines participate in an inverse-electron-demand Diels-Alder (iEDDA) reaction with strained alkenes, most notably trans-cyclooctene (TCO). This "click chemistry" reaction is characterized by its extremely fast kinetics and high specificity, proceeding rapidly even at low concentrations in complex biological media without interfering with native biological processes. This allows for the attachment of a second molecule, which has been pre-functionalized with a TCO group.
dot
Caption: Tetrazine-TCO Bioorthogonal Ligation.
Applications in Drug Development
The unique characteristics of this compound make it an invaluable tool for the construction of sophisticated therapeutic and diagnostic agents.
Antibody-Drug Conjugates (ADCs)
In the realm of ADC development, this compound serves as a linker to attach potent cytotoxic drugs to monoclonal antibodies. The antibody provides targeting specificity for cancer cells, and upon internalization, the cytotoxic payload is released, leading to cell death. The stability of the linker is a critical factor for the efficacy and safety of an ADC. While the thioether bond formed by the maleimide is generally stable, it can be susceptible to a retro-Michael reaction, leading to premature drug release. However, the use of more stable maleimide derivatives or specific conjugation sites can mitigate this.
PROTACs and Molecular Glues
The ability to link two different molecules with high precision makes this compound suitable for the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Imaging and Diagnostic Agents
By conjugating imaging agents such as fluorescent dyes or radioisotopes to targeting molecules like antibodies or peptides, this compound facilitates the development of probes for in vivo imaging and diagnostic applications. The bioorthogonal nature of the tetrazine-TCO ligation is particularly advantageous for in vivo applications.
Experimental Protocols
The following are generalized protocols for the use of this compound. It is important to note that optimal conditions, such as molar ratios and reaction times, may need to be determined empirically for each specific application.
Protocol 1: Labeling of a Thiol-Containing Protein
Objective: To conjugate this compound to a protein via a cysteine residue.
Materials:
-
Protein with at least one free cysteine residue
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous DMSO or DMF
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 100-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. It is crucial to perform this step in a degassed buffer to prevent re-oxidation of the thiols.
-
Linker Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The reaction can be incubated for 2 hours at room temperature or overnight at 4°C. The optimal molar ratio should be determined experimentally.
-
Purification: Remove the excess, unreacted linker and byproducts by size-exclusion chromatography or another suitable purification method.
-
Characterization: The resulting conjugate can be characterized by methods such as UV-Vis spectroscopy (to determine the degree of labeling if the linker has a chromophore), mass spectrometry (to confirm the mass of the conjugate), and functional assays to ensure the protein's activity is retained.
Protocol 2: Bioorthogonal Ligation with a TCO-Modified Molecule
Objective: To conjugate the tetrazine-functionalized protein from Protocol 1 with a TCO-containing molecule.
Materials:
-
Tetrazine-functionalized protein
-
TCO-modified molecule of interest
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reactant Preparation: Dissolve the tetrazine-functionalized protein and the TCO-modified molecule in the reaction buffer.
-
Ligation Reaction: Mix the two components in a 1:1 to 1.5:1 molar ratio (TCO:tetrazine). The reaction is typically very fast and can be complete within 30-60 minutes at room temperature, even at low micromolar concentrations.
-
Purification and Analysis: The final conjugate can be purified and analyzed using standard biochemical and analytical techniques as described in Protocol 1.
Quantitative Data and Performance
The performance of this compound is dependent on several factors, including the specific biomolecules being conjugated and the reaction conditions.
| Parameter | Typical Values/Observations | Notes |
| Thiol-Maleimide Reaction Efficiency | Typically high, often >90% with sufficient excess of the maleimide reagent. | Efficiency is dependent on the accessibility of the thiol group and the absence of competing side reactions. |
| Tetrazine-TCO Reaction Rate Constant | In the range of 10^3 to 10^6 M⁻¹s⁻¹, depending on the specific tetrazine and TCO derivatives. | This is one of the fastest bioorthogonal reactions currently available. |
| Stability of Thioether Bond | Generally stable, but can undergo retro-Michael addition, especially in the presence of other thiols. | The stability can be influenced by the local environment of the linkage. |
| In Vivo Stability of ADCs | The stability of the linker in circulation is critical to minimize off-target toxicity. | Linker stability is assessed through pharmacokinetic studies.[2] |
Logical Workflow for ADC Development
The development of an ADC using this compound typically follows a logical workflow.
dot
Caption: A generalized workflow for the development of an Antibody-Drug Conjugate.
Conclusion
This compound is a powerful and versatile tool for researchers in drug development and chemical biology. Its dual-functional nature allows for the precise and efficient construction of complex bioconjugates under mild, biocompatible conditions. The high selectivity of the maleimide-thiol reaction and the rapid, bioorthogonal kinetics of the tetrazine-TCO ligation provide a robust platform for creating next-generation therapeutics and diagnostics. As the demand for targeted therapies continues to grow, the importance of well-defined and stable linkers like this compound will undoubtedly increase.
References
Me-Tet-PEG4-Maleimide: A Technical Guide to a Versatile Heterobifunctional Linker
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure, properties, and applications of Me-Tet-PEG4-Maleimide, a heterobifunctional linker integral to advancements in bioconjugation, therapeutic development, and molecular imaging. This document details the core characteristics of the molecule, presents quantitative data in structured tables, and offers detailed experimental protocols for its effective use in research and development.
Core Structure and Functional Components
This compound is a versatile chemical tool engineered with three key functional components: a methyltetrazine (Me-Tet) moiety, a tetraethylene glycol (PEG4) spacer, and a maleimide group.[1][2][3] This strategic design allows for a dual-reaction functionality, enabling the sequential or simultaneous conjugation of two different molecules.
The chemical structure of this compound is presented below:
-
Methyltetrazine (Me-Tet): This moiety participates in an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a trans-cyclooctene (TCO) group.[3][4] This "click chemistry" reaction is known for its exceptionally high reaction rates and bioorthogonality, meaning it proceeds with high efficiency under physiological conditions without interfering with native biological processes.[4][5]
-
PEG4 Spacer: The tetraethylene glycol linker enhances the aqueous solubility of the molecule and provides a flexible spacer arm that minimizes steric hindrance during conjugation.[1][6]
-
Maleimide: This functional group reacts specifically with sulfhydryl (thiol) groups, commonly found in the side chains of cysteine residues in proteins and peptides, to form a stable thioether bond.[1][6]
Physicochemical and Reactive Properties
The unique combination of its functional groups imparts this compound with a distinct set of properties that are highly advantageous for bioconjugation applications.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C24H30N6O7 | [2] |
| Molecular Weight | 514.53 g/mol | [2] |
| Appearance | Red crystalline solid | [2] |
| Solubility | Soluble in DMSO and DMF; the PEG4 spacer enhances solubility in aqueous buffers. A 10 mM stock solution in DMSO can be prepared. | [7][8][9] |
| Storage Conditions | Store at -20°C, desiccated. | [9] |
Reactive Properties
| Property | Description | Value | Reference |
| Tetrazine-TCO Reaction | Inverse-electron-demand Diels-Alder cycloaddition. | Reaction Rate (k₂): Up to 1000 M⁻¹s⁻¹ for methyl-substituted tetrazines with TCO. | [10] |
| Conditions: pH 6-9, room temperature, catalyst-free. | [5] | ||
| Thiol-Maleimide Reaction | Michael addition to form a stable thioether bond. | Optimal pH: 6.5-7.5 for high selectivity towards thiols over amines. | [1][6] |
| Reaction Time: Typically 2 hours at room temperature or overnight at 4°C. | [8] |
Stability of the Maleimide Group
The stability of the maleimide group is crucial for successful conjugation and is highly dependent on pH and temperature. The maleimide ring can undergo hydrolysis, rendering it unreactive towards thiols. This reaction is accelerated at higher pH and temperatures.
| Condition | Stability | Half-life (t₁/₂) | Reference |
| pH 5.5, 37°C | Very stable, extremely slow hydrolysis. | Not reported, but significantly long. | [2] |
| pH 7.4, 20°C | Moderately stable. | ~5 times slower hydrolysis than at 37°C. | [2] |
| pH 7.4, 37°C | Susceptible to hydrolysis. | For N-alkyl thiosuccinimides, t₁/₂ is approximately 27 hours. | [1] |
| pH > 8.0 | Prone to rapid hydrolysis. | Significantly shorter than at neutral pH. | [11] |
It is important to note that these values are for related N-alkyl maleimides and should be considered as approximations for this compound. For optimal results, it is recommended to use freshly prepared solutions of the linker and to perform conjugations within the recommended pH range.
Experimental Protocols
The dual functionality of this compound allows for two primary types of conjugation reactions. Below are detailed protocols for each.
Protocol for Thiol-Maleimide Conjugation (e.g., Antibody Labeling)
This protocol describes the labeling of a thiol-containing biomolecule, such as a reduced antibody, with this compound.
Materials:
-
Thiol-containing protein (e.g., antibody)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer at pH 7.0-7.5.
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP).
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[8] If the buffer contains any thiol-containing compounds, they must be removed by dialysis or buffer exchange.
-
(Optional) Reduce Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to free thiols. Add a 10-fold molar excess of TCEP to the protein solution and incubate for 30 minutes at room temperature.[8] It is not necessary to remove the TCEP before adding the maleimide linker.
-
Prepare Linker Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to create a 10 mM stock solution.[8]
-
Conjugation: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.[8] Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the excess, unreacted linker and byproducts by size-exclusion chromatography, dialysis, or spin filtration.
Protocol for Tetrazine-TCO IEDDA "Click" Reaction
This protocol outlines the reaction of a this compound-conjugated molecule with a TCO-containing molecule.
Materials:
-
This compound-conjugated molecule.
-
TCO-containing molecule.
-
Reaction Buffer: PBS or other suitable aqueous buffer (pH 6-9).[5]
Procedure:
-
Prepare Reactant Solutions: Dissolve the tetrazine-conjugated molecule and the TCO-containing molecule in the reaction buffer.
-
Reaction: Mix the two reactant solutions, typically in a 1:1 molar ratio. The reaction is generally complete within 1 hour at room temperature.[5] Due to the high reaction rate, cooling the reaction mixture can be used to slow it down if necessary.
-
Analysis: The reaction can be monitored by following the disappearance of the tetrazine's characteristic pink/red color and its absorbance peak around 520 nm. The final conjugate can be purified if necessary to remove any unreacted starting materials, although the high efficiency of the reaction often makes this unnecessary.
Logical Workflow for Sequential Dual Labeling
This workflow describes a strategy for sequentially labeling a biomolecule with two different entities using this compound.
Applications in Research and Development
The unique properties of this compound make it a powerful tool in various scientific disciplines:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody via a cysteine residue, and then a second molecule, such as an imaging agent or a targeting ligand, can be attached via the tetrazine moiety.
-
Probe Development: It enables the creation of dual-functional probes for imaging and diagnostics. For example, a fluorescent dye can be attached via one functionality and a targeting molecule via the other.
-
Drug Delivery: The PEGylated nature of the linker can improve the pharmacokinetic properties of drug delivery systems.[2]
-
Materials Science: It can be used to functionalize polymers and nanoparticles with orthogonal conjugation handles, allowing for the creation of complex, multi-functional materials.[3]
Conclusion
This compound is a highly versatile and efficient heterobifunctional linker that offers researchers and drug developers a powerful tool for bioconjugation. Its dual reactivity, enhanced solubility, and the bioorthogonality of the tetrazine-TCO ligation provide a robust platform for the creation of complex biomolecular constructs. By understanding its properties and following optimized experimental protocols, scientists can leverage this linker to advance their research in areas ranging from fundamental biology to the development of next-generation therapeutics and diagnostics.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. vectorlabs.com [vectorlabs.com]
- 4. prolynxinc.com [prolynxinc.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]
- 7. This compound - Immunomart [immunomart.org]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. research-portal.uu.nl [research-portal.uu.nl]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of Me-Tet-PEG4-Maleimide
Introduction
This compound is a heterobifunctional crosslinker that plays a pivotal role in the field of bioconjugation, particularly in the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs).[1][2][3] This linker is comprised of three key components: a methyltetrazine (Me-Tet) group, a maleimide group, and a hydrophilic polyethylene glycol (PEG4) spacer. This architecture allows for a two-step sequential conjugation strategy, leveraging distinct and highly selective chemical reactions. The maleimide moiety enables covalent attachment to thiol-containing biomolecules, such as antibodies with accessible cysteine residues.[4][] The tetrazine group serves as a bioorthogonal handle for an exceptionally fast and specific "click" reaction with a strained alkene, most notably trans-cyclooctene (TCO).[6][7] The PEG4 spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules, mitigating potential steric hindrance.[][8] This guide provides a detailed examination of the dual mechanisms of action of this compound, quantitative data, experimental protocols, and visual workflows to support its application in research and drug development.
Core Mechanism of Action: A Tale of Two Chemistries
The functionality of this compound is rooted in the independent reactivity of its two terminal groups: the maleimide and the tetrazine. This allows for a controlled, stepwise approach to bioconjugation.
Maleimide-Thiol Conjugation: The Anchor Point
The first step in a typical workflow involves the reaction of the maleimide group. This reaction is a cornerstone of bioconjugation, prized for its high selectivity for sulfhydryl (thiol) groups, which are naturally present in the cysteine residues of proteins.[][9]
The Reaction Mechanism: The underlying mechanism is a Michael-type addition reaction. The electron-deficient double bond of the maleimide ring is a prime target for nucleophilic attack by the thiolate anion (-S⁻) of a cysteine residue. This attack results in the formation of a stable, covalent succinimidyl thioether bond, effectively anchoring the linker to the protein.[4][10][11]
Reaction Conditions and Specificity: The reaction is highly efficient and chemoselective under mild physiological conditions.
-
pH Dependence: The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[10][12] In this range, the thiol group (pKa ~8.5) exists in equilibrium with its more nucleophilic thiolate form, while primary amines (like the ε-amino group of lysine) remain protonated and thus less reactive. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[][11]
-
Side Reactions:
-
At pH values above 7.5-8.5, the reactivity with primary amines increases, potentially leading to non-specific conjugation.[12]
-
The maleimide ring can undergo hydrolysis, opening to form an unreactive maleamic acid. This hydrolysis is accelerated at higher pH.[11][12]
-
When conjugating to an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a rearrangement into a six-membered thiazine structure.[4][9]
-
The formed thioether bond can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione, which can lead to payload exchange and off-target effects in vivo.[9][13][14]
-
Figure 1: Mechanism of Maleimide-Thiol Conjugation.
Tetrazine Ligation: The Bioorthogonal "Click"
After the linker is securely attached to the primary biomolecule (e.g., an antibody), the tetrazine group is available for the second conjugation step. This reaction is a prime example of bioorthogonal chemistry, a class of reactions that occur rapidly and selectively within a living system without interfering with native biochemical processes.[15][16]
The Reaction Mechanism: The reaction between a 1,2,4,5-tetrazine and a strained dienophile like trans-cyclooctene (TCO) is an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[6][7] In this [4+2] cycloaddition, the electron-deficient tetrazine (the diene) reacts with the electron-rich, strained TCO (the dienophile). This is followed by a rapid retro-Diels-Alder reaction that irreversibly eliminates a molecule of nitrogen gas (N₂), driving the reaction to completion and forming a stable dihydropyridazine product.[6][17]
Reaction Characteristics:
-
Kinetics: The tetrazine-TCO ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants that can reach up to 2000 M⁻¹s⁻¹ or higher, allowing for efficient conjugation even at low, micromolar concentrations relevant to biological systems.[7][17]
-
Selectivity: The reaction is extremely selective. Neither the tetrazine nor the TCO group reacts with any naturally occurring functional groups found in biomolecules, ensuring that the conjugation occurs exclusively between the intended partners.[15]
-
Biocompatibility: The reaction proceeds readily in aqueous buffers, in cell media, and even in vivo without the need for cytotoxic catalysts (like copper, often used in other click reactions), high temperatures, or extreme pH.[15][17]
Figure 2: Mechanism of Tetrazine-TCO Bioorthogonal Ligation.
Experimental Workflow and Data Presentation
The dual reactivity of this compound dictates a logical experimental workflow, which is crucial for the successful synthesis of complex bioconjugates like ADCs.
Logical Workflow
The typical procedure involves two main stages with an intermediate purification step to remove any unreacted linker.
Figure 3: Standard Experimental Workflow for this compound.
Quantitative Data
The efficiency of the conjugation process is highly dependent on reaction kinetics and conditions. The following tables summarize key quantitative parameters.
Table 1: Reaction Kinetics of Tetrazine-TCO Ligation
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions |
|---|---|---|---|
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | ~2000 | Aqueous/Organic |
| Methyltetrazine (Me-Tet) | TCO | ~330 | 9:1 MeOH/H₂O |
| Me-Tet-PEG₄-Polymer | PEG₄-TCO | Reaction completes in 10-30 seconds at sub-millimolar concentrations | PBS (pH 7.4), 37°C |
Data compiled from multiple sources demonstrating the rapid nature of the ligation.[7][17][18]
Table 2: pH Dependence of Maleimide Reactivity
| pH Range | Primary Reaction | Competing/Side Reactions | Notes |
|---|---|---|---|
| < 6.0 | Slow reaction with thiols | - | Thiol group is mostly protonated. |
| 6.5 - 7.5 | Optimal reaction with thiols | Minimal reaction with amines | Recommended range for specific thiol conjugation. [10][12] |
| 7.5 - 8.5 | Reaction with thiols | Increasing reaction with primary amines (e.g., lysine). | Loss of chemoselectivity. |
| > 8.5 | Reaction with thiols and amines | Rapid hydrolysis of maleimide group. | Not recommended for conjugation.[12] |
Experimental Protocols
The following are generalized protocols that serve as a starting point. Optimization is recommended for specific biomolecules and payloads.
Protocol 1: Conjugation of this compound to an Antibody
This protocol assumes the antibody has accessible free thiols, either naturally or through the reduction of interchain disulfide bonds.
Materials:
-
Antibody in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-7.4, free of amine-containing compounds like Tris.
-
This compound, dissolved in a water-miscible organic solvent (e.g., DMSO, DMF).
-
Chelating agent (e.g., 1 mM EDTA) to prevent thiol oxidation.
-
Purification system (e.g., size-exclusion chromatography (SEC) column like a PD-10 desalting column).
Methodology:
-
Antibody Preparation: If necessary, reduce antibody disulfide bonds using a mild reducing agent like TCEP. Immediately purify the reduced antibody via a desalting column pre-equilibrated with reaction buffer (PBS + 1 mM EDTA, pH 7.2). Determine the protein concentration.
-
Linker Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Conjugation Reaction:
-
To the chilled antibody solution, add a 5- to 20-fold molar excess of the this compound solution. The final concentration of the organic solvent should ideally be below 10% (v/v).
-
Allow the reaction to proceed for 1-2 hours at 4°C or room temperature with gentle mixing.
-
-
Purification:
-
Remove unreacted linker by passing the reaction mixture through a desalting column (SEC) equilibrated with a suitable buffer for the next step (e.g., PBS, pH 7.4).
-
Collect the protein-containing fractions.
-
-
Characterization: Confirm successful conjugation and determine the linker-to-antibody ratio (LAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).
Protocol 2: Tetrazine Ligation with a TCO-Functionalized Payload
Materials:
-
Tetrazine-functionalized antibody from Protocol 1.
-
TCO-functionalized payload, dissolved in a compatible solvent.
-
Reaction buffer (e.g., PBS, pH 7.4).
Methodology:
-
Reaction Setup: To the solution of the tetrazine-functionalized antibody, add a 1.5- to 3-fold molar excess of the TCO-payload.
-
Ligation Reaction: The reaction is typically very fast. Incubate for 30-60 minutes at room temperature. The disappearance of the characteristic pink/red color of the tetrazine can sometimes be a visual indicator of reaction progress.
-
Final Purification: Remove the excess TCO-payload using a method appropriate for the size and properties of the final conjugate (e.g., SEC, dialysis, or tangential flow filtration).
-
Final Characterization: Analyze the final conjugate to confirm payload incorporation and determine the drug-to-antibody ratio (DAR) using methods such as UV-Vis spectroscopy, HIC, or MS.
Protocol 3: Kinetic Analysis of Tetrazine Ligation by UV-Vis Spectrophotometry
This protocol allows for the determination of reaction rate constants.
Materials:
-
Tetrazine-functionalized molecule and TCO-functionalized molecule.
-
UV-Vis spectrophotometer (a stopped-flow instrument is required for very fast reactions).[18]
-
Reaction buffer (e.g., PBS, pH 7.4) at a controlled temperature (e.g., 37°C).[18][19]
Methodology:
-
Instrument Setup: Set the spectrophotometer to monitor the absorbance at the λ_max of the tetrazine, typically around 520-535 nm.[18][19]
-
Reaction Conditions: To determine a second-order rate constant, pseudo-first-order conditions are established by using a large excess (e.g., 10-fold or more) of one reactant (typically the TCO molecule).
-
Measurement:
-
Equilibrate solutions of the tetrazine-biomolecule and the TCO-molecule to the desired temperature in the reaction buffer.
-
Rapidly mix the two solutions in a cuvette (or via the stopped-flow instrument) and immediately begin recording the absorbance at the tetrazine λ_max over time.
-
The absorbance will decrease as the tetrazine is consumed.
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time. For a pseudo-first-order reaction, this plot should be linear.
-
The negative of the slope of this line is the observed rate constant (k_obs).
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the reactant in excess: k₂ = k_obs / [TCO] .[18]
-
This compound is a powerful and versatile chemical tool that enables the precise and efficient construction of complex bioconjugates. Its dual mechanism of action, combining the well-established selectivity of maleimide-thiol chemistry with the exceptional speed and bioorthogonality of the tetrazine-TCO ligation, provides a robust platform for drug development. Understanding the core principles, reaction kinetics, and experimental nuances detailed in this guide is essential for researchers aiming to leverage this technology for creating next-generation targeted therapies and diagnostic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. labshake.com [labshake.com]
- 4. bachem.com [bachem.com]
- 6. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creativepegworks.com [creativepegworks.com]
- 15. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Sulfhydryl Reactivity of Me-Tet-PEG4-Maleimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the sulfhydryl reactivity of Me-Tet-PEG4-Maleimide, a heterobifunctional linker critical in the field of bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs). This document outlines the core chemical principles, experimental considerations, and protocols relevant to the conjugation of this compound to sulfhydryl-containing biomolecules.
Introduction to this compound
This compound is a versatile linker molecule that incorporates three key functional components:
-
Methyltetrazine (Me-Tet): A bioorthogonal reactive group that participates in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with trans-cyclooctene (TCO) derivatives. This "click chemistry" reaction is known for its high speed and specificity in biological systems.
-
Polyethylene Glycol (PEG4): A short, hydrophilic tetra-polyethylene glycol spacer that enhances the solubility of the linker and the resulting conjugate in aqueous buffers. The PEG spacer also provides flexibility and reduces steric hindrance during conjugation.
-
Maleimide: A sulfhydryl-reactive functional group that forms a stable covalent thioether bond with the thiol group of a cysteine residue.
This trifunctional architecture allows for a two-step, orthogonal conjugation strategy, making it a valuable tool for the precise construction of complex biomolecular conjugates like ADCs.
The Chemistry of Maleimide-Thiol Reaction
The conjugation of the maleimide group of this compound to a sulfhydryl group proceeds via a Michael addition reaction. This reaction is highly specific for thiols within a defined pH range and is a cornerstone of bioconjugation chemistry.
The reaction is most efficient at a pH range of 6.5 to 7.5.[1] In this range, the thiol group exists in equilibrium with its more nucleophilic thiolate anion form, which readily attacks the electron-deficient double bond of the maleimide ring. This results in the formation of a stable thiosuccinimide linkage.[2]
It is important to note that at pH values above 7.5, the maleimide group can also react with primary amines, such as the side chain of lysine, leading to a loss of specificity.[1] Conversely, at pH values below 6.5, the concentration of the reactive thiolate anion is reduced, slowing down the reaction rate.
Quantitative Data on Maleimide-Thiol Reactivity
| Parameter | Typical Value/Range | Conditions | Reference(s) |
| Optimal pH Range | 6.5 - 7.5 | Aqueous Buffer | [1] |
| Reaction Time | 1 - 4 hours | Room Temperature | [3] |
| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 | For protein labeling | [2] |
| Reaction Temperature | 4°C to Room Temperature | [3] |
Table 1: General Reaction Parameters for Maleimide-Thiol Conjugation
| Factor | Effect on Reaction | Notes | Reference(s) |
| pH | Rate increases with pH up to ~7.5 | Balances thiolate formation with maleimide hydrolysis/amine reactivity | [1] |
| Temperature | Rate increases with temperature | Higher temperatures can risk protein denaturation | [3] |
| Buffer Composition | Avoid thiol-containing buffers (e.g., DTT) | Tris, PBS, HEPES are commonly used | [2] |
| Presence of Reducing Agents | Necessary to keep cysteines reduced | TCEP is often preferred as it doesn't contain a free thiol | [2] |
Table 2: Factors Influencing Maleimide-Thiol Reaction Kinetics
Stability of the Thiosuccinimide Linkage
The thiosuccinimide bond formed from the maleimide-thiol reaction is generally stable. However, it can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols, which can lead to deconjugation.[4] The stability of this linkage is a critical consideration in the design of ADCs, as premature drug release can lead to off-target toxicity and reduced efficacy.
One strategy to enhance the stability of the thiosuccinimide linkage is through hydrolysis of the succinimide ring.[4][5] This ring-opening reaction forms a stable maleamic acid derivative that is resistant to the retro-Michael reaction.[4] The rate of this hydrolysis is influenced by the N-substituents on the maleimide and the pH of the environment.[6]
| Condition | Effect on Stability | Notes | Reference(s) |
| Presence of excess thiols (e.g., glutathione) | Can lead to thiol exchange via retro-Michael reaction | A key consideration for in vivo stability | [4] |
| Hydrolysis of the succinimide ring | Increases stability by preventing retro-Michael reaction | Can be promoted by basic pH | [4][6] |
| N-substituents on the maleimide | Electron-withdrawing groups can accelerate hydrolysis | A strategy for designing more stable linkers | [6] |
Table 3: Factors Affecting the Stability of the Thiosuccinimide Linkage
Experimental Protocols
The following section provides a detailed, generalized protocol for the conjugation of this compound to a cysteine-containing protein, such as an antibody. This protocol is a composite of several standard procedures and should be optimized for each specific application.
Materials and Reagents
-
Cysteine-containing protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 6.5-7.5, degassed
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: N-acetylcysteine or L-cysteine
-
Purification system: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF) system
Experimental Workflow
Step-by-Step Protocol
-
Preparation of the Protein Solution:
-
Dissolve the cysteine-containing protein in the degassed reaction buffer (pH 6.5-7.5) to a final concentration of 1-10 mg/mL.[2]
-
-
Reduction of Disulfide Bonds (Optional):
-
If the target cysteine residues are involved in disulfide bonds, they must first be reduced.
-
Add a 10-100 fold molar excess of TCEP to the protein solution.[2]
-
Incubate at room temperature for 30-60 minutes.
-
Remove excess TCEP by buffer exchange using a desalting column.
-
-
Preparation of this compound Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[2]
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
To remove any unreacted maleimide, add a quenching reagent such as N-acetylcysteine or L-cysteine to a final concentration of 1-2 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess linker and quenching reagent by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
The purified conjugate should be stored at 4°C or -20°C, protected from light. For long-term storage, the addition of a cryoprotectant like glycerol may be beneficial.[2]
-
-
Characterization of the Conjugate:
-
The drug-to-antibody ratio (DAR) can be determined using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).
-
Signaling Pathways and Logical Relationships
The utility of this compound is best understood in the context of its application in creating targeted therapeutics. The following diagram illustrates the logical relationship in the construction and mechanism of action of an Antibody-Drug Conjugate (ADC) using this linker.
Conclusion
This compound is a powerful and versatile heterobifunctional linker that enables the precise and efficient construction of complex bioconjugates. Its sulfhydryl-reactive maleimide group provides a reliable method for attachment to cysteine residues in proteins, while the tetrazine moiety allows for subsequent bioorthogonal "click" conjugation. A thorough understanding of the maleimide-thiol reaction chemistry, including optimal reaction conditions and the stability of the resulting linkage, is crucial for the successful development of novel therapeutics and research tools. The protocols and data presented in this guide serve as a valuable resource for scientists and researchers working in the field of bioconjugation and drug development.
References
- 1. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of applicable thiol-linked antibody-drug conjugates with improved stability and therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
An In-depth Technical Guide to Me-Tet-PEG4-Maleimide for Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl-Tetrazine-PEG4-Maleimide (Me-Tet-PEG4-Maleimide), a heterobifunctional linker widely utilized in the field of bioconjugation and drug delivery. This document details its chemical properties, applications in click chemistry, and provides experimental protocols for its use in creating advanced bioconjugates, such as antibody-drug conjugates (ADCs).
Introduction to this compound
This compound is a versatile linker that incorporates three key components: a reactive methyl-tetrazine moiety, a hydrophilic tetraethylene glycol (PEG4) spacer, and a thiol-reactive maleimide group. This unique combination of functionalities makes it an invaluable tool for the precise and efficient coupling of biomolecules.
The tetrazine group participates in an exceptionally fast and selective inverse electron demand Diels-Alder (iEDDA) "click" reaction with a trans-cyclooctene (TCO) partner. This bioorthogonal reaction proceeds rapidly under physiological conditions without the need for a catalyst, making it ideal for in vitro and in vivo applications.[1][2]
The maleimide group provides a means for covalent attachment to biomolecules containing free thiol (sulfhydryl) groups, such as those found in cysteine residues of proteins and antibodies.[3] The PEG4 spacer enhances the solubility and stability of the linker and the resulting conjugate, minimizing aggregation and improving pharmacokinetic properties.[4]
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₀N₆O₇ | |
| Molecular Weight | 514.53 g/mol | |
| Appearance | Red crystalline solid | |
| Solubility | Soluble in DMSO, DMF | |
| Storage Conditions | Store at -20°C, desiccated. | |
| Purity | ≥95% (HPLC) |
Handling: this compound is sensitive to moisture and light. It should be stored under desiccated conditions and protected from light. For experimental use, it is typically dissolved in an anhydrous water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[5]
Core Reactions and Mechanisms
This compound is designed for a two-step conjugation strategy, enabling the precise linkage of two different molecules.
Maleimide-Thiol Conjugation
The first step typically involves the reaction of the maleimide group with a free thiol on a biomolecule, such as a protein or antibody. This Michael addition reaction forms a stable thioether bond. The reaction is highly selective for thiols at a pH range of 6.5-7.5.[1]
Inverse Electron Demand Diels-Alder (iEDDA) Click Chemistry
The second step is the bioorthogonal click reaction between the tetrazine moiety on the biomolecule-linker conjugate and a TCO-functionalized molecule. This [4+2] cycloaddition is extremely fast and proceeds with high efficiency under physiological conditions.[1][2]
Quantitative Data
The following tables summarize key quantitative data related to the reactions involving this compound.
Table 1: Reaction Kinetics
| Reaction | Second-Order Rate Constant (k) | Conditions | Reference |
| Tetrazine-TCO iEDDA Reaction | > 800 M⁻¹s⁻¹ | Aqueous buffer, room temperature | [1][2] |
| Maleimide-Thiol Conjugation | ~10² - 10³ M⁻¹s⁻¹ (Thiol dependent) | pH 7.0, aqueous buffer, room temperature | [6] |
Table 2: Conjugation Efficiency and Stability
| Parameter | Typical Value/Range | Notes | Reference |
| Antibody-Linker Conjugation Yield | > 90% | Dependent on the number of available thiols and reaction conditions. | |
| iEDDA Click Reaction Yield | > 95% | Highly efficient even at low concentrations. | [1] |
| Half-life of Maleimide-Thiol Linkage | 24 - 32 months (ring-opened) | The initial thiosuccinimide adduct can undergo hydrolysis to a more stable ring-opened form, or retro-Michael addition.[7] Half-lives of the non-ring-opened adducts can be on the order of a day to several weeks.[7] | [7] |
Experimental Protocols
Protocol for Antibody Conjugation with this compound
This protocol describes the conjugation of this compound to an antibody through native or engineered cysteine residues.
Materials:
-
Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous DMSO
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (optional, for reduction of disulfide bonds)
-
Reaction Buffer: Phosphate buffer (100 mM sodium phosphate, 150 mM NaCl, pH 7.2)
-
Desalting column (e.g., Sephadex G-25)
-
Quenching solution (e.g., 1 M N-acetylcysteine)
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer.
-
Adjust the antibody concentration to 1-5 mg/mL.
-
(Optional) For antibodies requiring reduction of interchain disulfides to generate free thiols, add a 10- to 20-fold molar excess of TCEP to the antibody solution. Incubate at 37°C for 30-60 minutes.
-
Remove excess TCEP using a desalting column equilibrated with Reaction Buffer.
-
-
This compound Preparation:
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a 10 mM stock solution in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the prepared antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add a 10-fold molar excess of N-acetylcysteine (relative to the maleimide) to quench any unreacted maleimide groups. Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess linker and quenching reagent by size-exclusion chromatography (SEC) or using a desalting column.
-
-
Characterization:
-
Determine the degree of labeling (DOL), i.e., the number of linker molecules per antibody, using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and at the characteristic absorbance maximum of the tetrazine.
-
Protocol for iEDDA Click Reaction
This protocol describes the reaction of the tetrazine-functionalized antibody with a TCO-containing molecule.
Materials:
-
Tetrazine-functionalized antibody
-
TCO-functionalized molecule (e.g., drug, fluorophore)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reactant Preparation:
-
Dissolve the TCO-functionalized molecule in a compatible solvent (e.g., DMSO, then dilute in Reaction Buffer).
-
Ensure the tetrazine-functionalized antibody is in the Reaction Buffer at a known concentration.
-
-
Click Reaction:
-
Purification:
-
If necessary, remove excess TCO-reagent by SEC or dialysis.
-
-
Characterization:
-
Analyze the final conjugate by methods such as SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and retention of biological activity.
-
Applications in Drug Development
This compound is a key component in the development of targeted therapeutics, particularly antibody-drug conjugates (ADCs). In this context, an antibody provides specificity for a tumor-associated antigen, while the linker connects it to a potent cytotoxic drug.
Targeted Drug Delivery and Signaling Pathway Modulation
ADCs constructed using this compound can be designed to target cancer cells overexpressing specific surface receptors. Upon binding to the receptor, the ADC is internalized, and the cytotoxic payload is released, leading to the induction of apoptosis. This targeted delivery minimizes systemic toxicity and enhances the therapeutic index of the drug.
Many ADCs target key signaling pathways that are dysregulated in cancer, such as those involved in cell proliferation, survival, and angiogenesis. For example, an ADC might target a receptor tyrosine kinase (RTK) like HER2 or EGFR, which are often overexpressed in various cancers and drive oncogenic signaling.
Conclusion
This compound is a powerful and versatile heterobifunctional linker that facilitates the efficient and precise construction of complex bioconjugates. Its combination of a thiol-reactive maleimide and a bioorthogonal tetrazine, separated by a hydrophilic PEG spacer, makes it an ideal choice for applications in drug delivery, diagnostics, and fundamental biological research. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in your research and development endeavors.
References
- 1. interchim.fr [interchim.fr]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. broadpharm.com [broadpharm.com]
- 6. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prolynxinc.com [prolynxinc.com]
An In-depth Technical Guide to Inverse Electron Demand Diels-Alder (iEDDA) Reactions with Me-Tet-PEG4-Maleimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of Methyltetrazine-PEG4-Maleimide (Me-Tet-PEG4-Maleimide) in inverse electron demand Diels-Alder (iEDDA) reactions, a cornerstone of modern bioconjugation strategies. This bifunctional linker enables the elegant and efficient coupling of biomolecules, offering precise control over the stoichiometry and architecture of complex bioconjugates such as antibody-drug conjugates (ADCs).
Introduction to iEDDA and this compound
The inverse electron demand Diels-Alder (iEDDA) reaction is a powerful bioorthogonal ligation method that involves the rapid and specific cycloaddition of an electron-poor diene, such as a tetrazine, with an electron-rich dienophile, most commonly a strained alkene like trans-cyclooctene (TCO).[1] This reaction proceeds with exceptionally fast kinetics without the need for a catalyst, making it ideal for applications in complex biological media.[2]
This compound is a heterobifunctional linker that leverages the power of the iEDDA reaction. It features two key reactive moieties:
-
Methyltetrazine (Me-Tet): An electron-deficient diene that readily participates in iEDDA reactions with dienophiles such as TCO. The methyl group provides a good balance of reactivity and stability.
-
Maleimide: A thiol-reactive group that forms a stable covalent bond with sulfhydryl groups, commonly found in the cysteine residues of proteins and peptides.[3]
The polyethylene glycol (PEG4) spacer enhances the solubility of the linker in aqueous buffers and reduces potential steric hindrance during conjugation.
Core Applications in Drug Development
The unique bifunctional nature of this compound makes it an invaluable tool in drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs). In a typical ADC workflow, the antibody can be modified with a dienophile (e.g., TCO), and the cytotoxic payload can be linked to a thiol-containing molecule. The this compound then serves as the bridge, reacting its maleimide group with the payload's thiol and its tetrazine group with the antibody's TCO. This modular approach allows for precise control over the drug-to-antibody ratio (DAR) and the site of conjugation.
Quantitative Data
The efficiency of bioconjugation reactions is paramount. Below is a summary of typical reaction parameters and outcomes for the two reactive ends of this compound.
iEDDA Reaction Kinetics
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | ~2000 | 9:1 MeOH/water |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | ~3.3 | CH₃CN |
| Various substituted tetrazines | trans-cyclooctene (TCO) | 26,000 | PBS, 37°C |
Table 1: Representative second-order rate constants for iEDDA reactions between various tetrazines and trans-cyclooctene (TCO). The reactivity of this compound is expected to be in a similar range, ensuring rapid conjugation.[2][4]
Thiol-Maleimide Conjugation Efficiency
The reaction of the maleimide group with a thiol is highly efficient under specific pH conditions.
| Parameter | Value/Condition | Notes |
| Optimal pH Range | 6.5 - 7.5 | Ensures high selectivity for thiols over other nucleophiles like amines.[3] |
| Typical Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 | A molar excess of the maleimide reagent is typically used to drive the reaction to completion. |
| Reaction Time | 1 - 4 hours at room temperature | Can be extended to 2-8 hours at 4°C for sensitive biomolecules.[5] |
| Typical Yield | >95% | With optimized conditions, near-quantitative conjugation can be achieved. |
Table 2: Typical reaction parameters for thiol-maleimide conjugation.
Experimental Protocols
The following are detailed methodologies for the key experimental steps involving this compound.
Protocol 1: Thiol-Maleimide Conjugation to a Cysteine-Containing Peptide
This protocol describes the conjugation of this compound to a peptide containing a free cysteine residue.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching solution: 1 M N-acetylcysteine in reaction buffer
-
Desalting column (e.g., PD-10)
Procedure:
-
Prepare Peptide Solution: Dissolve the cysteine-containing peptide in the degassed reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the peptide solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): To quench any unreacted maleimide, add a 2-fold molar excess of the quenching solution relative to the starting amount of maleimide and incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and quenching reagent using a desalting column equilibrated with the desired storage buffer.
-
Characterization: Confirm successful conjugation and purity of the product by analytical techniques such as HPLC and mass spectrometry.
Protocol 2: iEDDA Reaction with a TCO-Modified Antibody
This protocol outlines the reaction between a this compound-conjugated molecule (prepared as in Protocol 1) and an antibody previously modified with a trans-cyclooctene (TCO) group.
Materials:
-
TCO-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound-conjugated molecule
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Prepare Reactants: Ensure both the TCO-modified antibody and the this compound-conjugated molecule are in the reaction buffer.
-
iEDDA Reaction: Add the this compound-conjugated molecule to the TCO-modified antibody solution. A slight molar excess (1.1 to 1.5 equivalents) of the tetrazine-containing molecule is recommended.
-
Incubation: The reaction is typically very fast. Incubate for 30-60 minutes at room temperature. For very dilute solutions, the reaction time can be extended.
-
Purification: If necessary, purify the final conjugate to remove any unreacted starting materials using size-exclusion chromatography (SEC).
-
Characterization: Analyze the final conjugate by SDS-PAGE to observe the shift in molecular weight, and by mass spectrometry to confirm the final product.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of a typical experimental workflow using this compound for the creation of an antibody-drug conjugate (ADC).
Figure 1: Workflow for Antibody-Drug Conjugate (ADC) preparation.
This diagram illustrates the two-stage process for creating an ADC. First, the payload is conjugated to the this compound linker via the thiol-maleimide reaction. In parallel, the antibody is modified with a TCO group. Finally, the two components are brought together in the iEDDA reaction to form the final ADC, which is then purified and characterized.
Figure 2: Stability pathways of the thiol-maleimide conjugate.
This diagram highlights the two competing pathways for the succinimide thioether adduct formed from the thiol-maleimide reaction. The retro-Michael reaction can lead to an unstable conjugate, while hydrolysis of the succinimide ring results in a more stable, ring-opened product.[6] This is a critical consideration for the in vivo stability of the resulting bioconjugate.
Conclusion
This compound is a versatile and powerful tool for researchers in the field of bioconjugation. Its dual reactivity, combining the rapid and specific inverse electron demand Diels-Alder reaction with robust thiol-maleimide chemistry, enables the precise construction of complex biomolecular architectures. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this reagent in a variety of research and drug development applications. Careful consideration of reaction conditions, particularly pH for the maleimide conjugation, and an understanding of the stability of the resulting linkage are crucial for obtaining optimal results.
References
- 1. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. Preparation of Dual-Labeled and Site-Specific Antibody and Fab Conjugates by Solid-Phase - Creative Biolabs [creative-biolabs.com]
An In-depth Technical Guide to Me-Tet-PEG4-Maleimide Bioconjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bioconjugation chemistry of Me-Tet-PEG4-Maleimide, a heterobifunctional linker widely utilized in the development of targeted therapeutics, diagnostics, and research tools. This document details the core chemistries, quantitative reaction parameters, detailed experimental protocols, and relevant biological pathways, with a focus on its application in creating antibody-drug conjugates (ADCs).
Introduction to this compound
This compound is a versatile linker that features two distinct reactive moieties at either end of a hydrophilic polyethylene glycol (PEG) spacer. This strategic design allows for a two-step, orthogonal conjugation strategy. The methyl-tetrazine (Me-Tet) group participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a trans-cyclooctene (TCO) partner. Concurrently, the maleimide group enables covalent attachment to thiol-containing molecules, most commonly the sulfhydryl group of cysteine residues in proteins and peptides, through a Michael addition reaction. The PEG4 spacer enhances the solubility and bioavailability of the resulting conjugate.[1]
Core Bioconjugation Chemistries
The utility of this compound lies in the distinct reactivity of its two terminal functional groups, allowing for precise and controlled bioconjugation.
Tetrazine-TCO Ligation (Click Chemistry)
The reaction between a tetrazine and a trans-cyclooctene (TCO) is a cornerstone of bioorthogonal chemistry, often referred to as "click chemistry" due to its speed and specificity.[2] This IEDDA reaction is characterized by its exceptionally fast kinetics, proceeding rapidly even at low concentrations and under physiological conditions without the need for a catalyst. The reaction is irreversible and forms a stable dihydropyridazine product, releasing nitrogen gas as the only byproduct.[3] The methyl-substituted tetrazine in this compound offers a good balance of high reactivity and stability in aqueous media.[3]
Maleimide-Thiol Conjugation (Michael Addition)
The maleimide group is highly reactive towards sulfhydryl (thiol) groups, such as those found on cysteine residues of proteins. This reaction, a Michael addition, forms a stable thioether bond.[4] The reaction is most efficient and specific for thiols within a pH range of 6.5 to 7.5.[4] At pH values above 7.5, the maleimide group can also react with primary amines, such as the side chain of lysine, leading to a loss of selectivity.[4] It is also important to note that the maleimide ring can undergo hydrolysis in aqueous solutions, a process that is accelerated at higher pH. Hydrolysis of the maleimide prior to conjugation renders it unreactive towards thiols.[4]
Quantitative Data for Bioconjugation Reactions
The efficiency and outcome of bioconjugation reactions are critically dependent on various parameters. The following tables summarize key quantitative data for the tetrazine-TCO and maleimide-thiol reactions.
Table 1: Reaction Kinetics of Tetrazine-TCO Ligation
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Temperature (°C) | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | 9:1 MeOH/water | 25 | [5] |
| Methyl-substituted tetrazines | TCO derivatives | ~1000 | Aqueous media | Not Specified | [3] |
| Hydrogen-substituted tetrazines | TCO derivatives | up to 30,000 | Not Specified | Not Specified | [3] |
| 3,6-diphenyl-s-tetrazine | d-TCO | 520 (+/- 3) | MeOH | 25 | [6] |
| Water-soluble 3,6-dipyridyl-s-tetrazine | d-TCO | 366,000 (+/- 15,000) | Water | 25 | [6] |
Table 2: Maleimide-Thiol Conjugation Parameters
| Parameter | Value/Condition | Notes | Reference |
| Optimal pH Range | 6.5 - 7.5 | Maximizes thiol selectivity and minimizes hydrolysis. | [4] |
| Reaction Rate at pH 7.0 | ~1000 times faster with thiols than with amines | Demonstrates high chemoselectivity at neutral pH. | [4] |
| Conjugation Efficiency (cRGDfK peptide) | 84 ± 4% | 30 min reaction at RT, 10 mM HEPES pH 7.0, 2:1 maleimide:thiol ratio. | [7] |
| Conjugation Efficiency (11A4 nanobody) | 58 ± 12% | 2 hr reaction at RT, PBS pH 7.4, 5:1 maleimide:protein ratio. | [7] |
Table 3: Stability of Bioconjugate Linkages
| Linkage | Condition | Stability/Half-life | Notes | Reference |
| Tetrazine-TCO | Aqueous solution, serum | High stability | The resulting dihydropyridazine is very stable. | [8] |
| Thiosuccinimide (from Maleimide-Thiol) | Physiological conditions | Susceptible to retro-Michael reaction and thiol exchange | Ring-opening hydrolysis of the succinimide ring after conjugation increases stability. | [9] |
| Thiosuccinimide (from Maleimide-Thiol) | Basic conditions (pH 10) | Tetrazine-Me shows instability with a half-life of ~4 hours. | Methyl-substituted tetrazines are more stable than hydrogen-substituted ones. | [10] |
| Maleimide | Aqueous solution (pre-conjugation) | Susceptible to hydrolysis, especially at higher pH | Hydrolyzed maleimide is unreactive to thiols. | [4] |
| TCO | High thiol concentrations (30 mM) | Can isomerize | Radical inhibitors can suppress isomerization. | [8] |
Experimental Protocols
This section provides a generalized, step-by-step protocol for the creation of an antibody-drug conjugate (ADC) using this compound. This workflow involves the initial modification of a cytotoxic drug with a TCO moiety, followed by conjugation to a thiol-containing antibody that has been modified with the this compound linker.
Materials and Reagents
-
Antibody (e.g., IgG)
-
This compound
-
TCO-functionalized cytotoxic drug
-
Reducing agent (e.g., TCEP)
-
Reaction Buffer (e.g., PBS, pH 7.2-7.4)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
-
Characterization instruments (e.g., HIC-HPLC, Mass Spectrometry)
Step 1: Antibody Reduction and Maleimide Conjugation
-
Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in a suitable reaction buffer (e.g., PBS, pH 7.2-7.4).
-
Reduction of Disulfide Bonds: To generate free thiol groups, add a 10-fold molar excess of a reducing agent like TCEP to the antibody solution. Incubate for 30-60 minutes at room temperature. This step should be performed in an inert atmosphere (e.g., under nitrogen or argon) to prevent re-oxidation of the thiols.[11]
-
Purification of Reduced Antibody: Remove the excess reducing agent using a desalting column or size-exclusion chromatography (SEC).[12]
-
Maleimide Conjugation: Immediately after purification, add a 5 to 20-fold molar excess of this compound (dissolved in DMSO) to the reduced antibody solution.[13]
-
Reaction Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing, protected from light.[14]
-
Quenching: Quench any unreacted maleimide groups by adding an excess of a thiol-containing molecule like N-acetylcysteine.
Step 2: Tetrazine-TCO Ligation
-
Addition of TCO-Drug: To the tetrazine-modified antibody solution, add the TCO-functionalized cytotoxic drug. A molar excess of the TCO-drug is typically used to ensure complete reaction with the antibody-bound tetrazines.
-
Reaction Incubation: The tetrazine-TCO ligation is extremely fast and is often complete within minutes at room temperature. An incubation time of 30-60 minutes is generally sufficient.
Step 3: Purification of the Antibody-Drug Conjugate
-
Size-Exclusion Chromatography (SEC): Purify the ADC from unreacted drug, linker, and other small molecules using SEC.[15][16] This method separates molecules based on their size, effectively isolating the high molecular weight ADC.
Step 4: Characterization of the Antibody-Drug Conjugate
-
Hydrophobic Interaction Chromatography (HIC): Determine the drug-to-antibody ratio (DAR) and the distribution of drug-loaded species using HIC. The hydrophobicity of the ADC increases with the number of conjugated drug molecules, allowing for their separation.[17][18][19][20]
-
Mass Spectrometry (MS): Confirm the identity and integrity of the ADC and determine the precise mass of the different drug-loaded species.[17][18][20][21][22]
Visualizations of Key Processes
The following diagrams, generated using the DOT language, illustrate the core reaction mechanisms and a typical workflow for ADC development.
Caption: Core reaction chemistries of this compound.
Caption: A typical workflow for ADC development.
Application in Targeting Cellular Signaling Pathways
ADCs created using linkers like this compound are powerful tools for targeting specific cancer cells and delivering potent cytotoxic payloads. Two well-established targets in oncology are the HER2 and EGFR receptors, whose signaling pathways are often dysregulated in cancer.
Targeting the HER2 Signaling Pathway
The Human Epidermal Growth Factor Receptor 2 (HER2) is overexpressed in a significant portion of breast cancers and other solid tumors, leading to uncontrolled cell proliferation and survival.[5][23][24] ADCs targeting HER2, such as Trastuzumab emtansine (T-DM1) and Trastuzumab deruxtecan (T-DXd), have shown significant clinical success.[5][24] The monoclonal antibody component of the ADC binds to the extracellular domain of HER2, leading to the internalization of the ADC-receptor complex.[23][24] Once inside the cell, the cytotoxic payload is released, leading to cell death.[24]
Caption: Simplified HER2 signaling and ADC action.
Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is another key player in cancer progression, with its overexpression or mutation being common in various cancers, including non-small cell lung cancer and colorectal cancer.[25][] EGFR activation triggers downstream signaling cascades, such as the RAS-MAPK and PI3K-AKT pathways, promoting cell growth and proliferation.[] ADCs targeting EGFR aim to deliver cytotoxic agents specifically to EGFR-expressing tumor cells, thereby increasing the therapeutic window of the payload.[1][25][27][28]
Caption: Simplified EGFR signaling and ADC action.
Conclusion
This compound is a powerful and versatile heterobifunctional linker that enables the precise and efficient construction of complex bioconjugates. The orthogonal reactivity of the tetrazine and maleimide moieties, combined with the favorable properties of the PEG spacer, makes it an invaluable tool in drug development, particularly for the creation of next-generation antibody-drug conjugates. A thorough understanding of the underlying chemistries, reaction kinetics, and stability, as outlined in this guide, is essential for the successful design and implementation of bioconjugation strategies aimed at developing novel and effective targeted therapies.
References
- 1. Antibody-Drug Conjugates Targeting the Human Epidermal Growth Factor Receptor Family in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Detection [iris-biotech.de]
- 4. vectorlabs.com [vectorlabs.com]
- 5. mdpi.com [mdpi.com]
- 6. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. researchgate.net [researchgate.net]
- 9. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]
- 15. agilent.com [agilent.com]
- 16. agilent.com [agilent.com]
- 17. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Two-Dimensional Liquid Chromatography Coupled to High-Resolution Mass Spectrometry for the Analysis of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. lcms.cz [lcms.cz]
- 23. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ADC Development Services Targeting EGFR - Creative Biolabs [creative-biolabs.com]
- 27. Antibody Drug Conjugates, targeting cancer-expressed EGFR, exhibit potent and specific antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the Maleimide-Thiol Reaction: Mechanism, Optimization, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The conjugation of molecules to proteins and other biomolecules is a cornerstone of modern biotechnology and pharmaceutical development. Among the various bioconjugation techniques, the reaction of a maleimide group with a thiol (sulfhydryl) group stands out for its high selectivity, efficiency, and mild reaction conditions.[][2] This technical guide provides a comprehensive overview of the maleimide-thiol reaction, including its mechanism, kinetics, critical parameters, and applications, with a focus on providing actionable data and protocols for researchers in the field.
The Core Reaction: A Thiol-Michael Addition
The fundamental reaction between a maleimide and a thiol is a Michael addition.[3] The thiol, specifically the nucleophilic thiolate anion (RS-), attacks one of the carbon atoms of the maleimide's double bond, which is rendered electrophilic by the two adjacent carbonyl groups.[] This results in the formation of a stable thioether bond, specifically a thiosuccinimide linkage.[4]
This reaction is highly chemoselective for thiol groups, particularly within a pH range of 6.5 to 7.5.[4][5] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[4][] This high selectivity allows for the specific modification of cysteine residues in proteins, which are often the target for bioconjugation.[7][8] Due to its efficiency and specificity under biologically compatible conditions, the thiol-maleimide reaction is often categorized as a "click chemistry" reaction.[3][4]
Quantitative Data Summary
The efficiency and stability of the maleimide-thiol conjugation are influenced by several factors, including pH, temperature, and the specific structure of the maleimide and thiol-containing molecules. The following tables summarize key quantitative data from various studies to provide a comparative reference.
| Parameter | Condition | Value | Significance | Reference(s) |
| Optimal pH Range | For thiol selectivity | 6.5 - 7.5 | Minimizes reaction with amines and hydrolysis of the maleimide. | [4][5] |
| Reaction Rate: Thiol vs. Amine | pH 7.0 | ~1,000 times faster with thiols | Demonstrates the high chemoselectivity of the reaction. | [4][] |
| Conjugation Efficiency | cRGDfK peptide to nanoparticles (2:1 maleimide:thiol ratio) | 84 ± 4% after 30 min at RT | Shows rapid and efficient conjugation. | [9][10] |
| Conjugation Efficiency | 11A4 nanobody to nanoparticles (5:1 maleimide:protein ratio) | 58 ± 12% after 2 hours at RT | Highlights that larger biomolecules may require longer reaction times or different molar ratios. | [9][10] |
| Half-life of N-alkyl thiosuccinimide (hydrolysis) | pH 7.4, 37°C | 27 hours | Indicates the rate of stabilizing ring-opening hydrolysis for a common maleimide conjugate. | [11] |
| Half-life of N-aryl thiosuccinimide (hydrolysis) | pH 7.4, 37°C | 1.5 hours | Demonstrates that electron-withdrawing N-substituents can significantly accelerate stabilizing hydrolysis. | [11] |
| Half-life of N-fluorophenyl thiosuccinimide (hydrolysis) | pH 7.4, 37°C | 0.7 hours | Further illustrates the effect of electron-withdrawing groups on hydrolysis rates. | [11] |
| Half-life of ring-opened succinamic acid thioether (SATE) | - | > 2 years | Shows the high stability of the hydrolyzed conjugate, preventing retro-Michael reaction. | [12][13] |
| Thiol exchange of SATEs vs. SITEs | - | 100- to 500-fold slower for SATEs | Emphasizes the importance of ring-opening for long-term stability. | [13] |
Key Experimental Protocols
Below are detailed methodologies for performing maleimide-thiol conjugation, based on common laboratory practices.
General Protocol for Protein Labeling with a Maleimide Dye
This protocol is adapted for labeling proteins with maleimide-activated fluorescent dyes.
Materials:
-
Protein with accessible thiol groups (1-10 mg/mL)
-
Maleimide-activated dye
-
Degassed conjugation buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5, free of thiols)[7][8]
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction[7]
-
Inert gas (e.g., nitrogen or argon)
-
Purification column (e.g., gel filtration or dialysis cassette)[7][8]
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[7] If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100x molar excess of TCEP and incubate for 20-30 minutes at room temperature. DTT can also be used, but must be removed prior to adding the maleimide reagent.[5]
-
Maleimide Dye Preparation: Immediately before use, dissolve the maleimide-activated dye in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 1-10 mg in 100 µL).[7][8]
-
Conjugation Reaction: Add a 10-20x molar excess of the dissolved maleimide dye to the protein solution while gently stirring. Flush the reaction vial with an inert gas, seal it tightly, and protect it from light.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.
-
Purification: Remove the excess, unreacted dye from the conjugated protein using gel filtration, dialysis, or another suitable chromatographic technique.[7][8]
-
Storage: For short-term storage (up to 1 week), keep the purified conjugate at 2-8°C, protected from light. For longer-term storage, add a cryoprotectant like glycerol and store at -20°C.
Protocol for Nanoparticle Functionalization
This protocol outlines the steps for conjugating thiol-containing ligands (e.g., peptides) to maleimide-functionalized nanoparticles.
Materials:
-
Maleimide-functionalized nanoparticles
-
Thiol-containing ligand (e.g., cRGDfK peptide)
-
Reaction buffer (e.g., 10 mM HEPES, pH 7.0 or PBS, pH 7.4)[9][10]
-
Centrifugation equipment for nanoparticle recovery
Procedure:
-
Nanoparticle Suspension: Suspend the maleimide-functionalized nanoparticles in the reaction buffer.
-
Ligand Addition: Add the thiol-containing ligand to the nanoparticle suspension. The optimal molar ratio of maleimide to thiol will depend on the specific reactants and should be determined empirically. Ratios from 2:1 to 5:1 (maleimide:thiol) have been reported to be effective.[9][10]
-
Incubation: Incubate the reaction mixture at room temperature for a period ranging from 30 minutes to 2 hours.[9][10]
-
Purification: Pellet the functionalized nanoparticles by centrifugation.
-
Washing: Wash the nanoparticle pellet with fresh buffer to remove any unreacted ligand.
-
Quantification: The conjugation efficiency can be determined by quantifying the amount of unbound ligand in the supernatant and wash solutions using a suitable analytical method like HPLC.[10]
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz (DOT language) help to visualize the chemical reactions and experimental processes involved in maleimide-thiol chemistry.
Challenges and a Look to the Future: Stability of the Thioether Bond
While the thioether bond formed is generally stable, it can undergo a retro-Michael reaction, leading to cleavage of the conjugate.[4][14] This is a significant concern in drug development, particularly for antibody-drug conjugates (ADCs), as it can lead to "payload migration" where the cytotoxic drug is transferred to other circulating proteins like albumin.[4]
To address this instability, several strategies have been developed:
-
Hydrolysis of the Thiosuccinimide Ring: The thiosuccinimide ring can be intentionally hydrolyzed to form a stable succinamic acid thioether.[4][12] This ring-opened form is highly resistant to the retro-Michael reaction.[12][13] The rate of this stabilizing hydrolysis can be accelerated by using maleimides with electron-withdrawing N-substituents.[12][13]
-
Thiazine Rearrangement: When the thiol is on an N-terminal cysteine, the initial adduct can rearrange to a more stable six-membered thiazine structure.[3][15] This rearrangement is pH-dependent, occurring more rapidly at basic pH.[3][16]
-
Next-Generation Maleimides: Researchers have developed novel maleimide derivatives, such as self-hydrolyzing maleimides and those with exocyclic double bonds, to enhance the stability of the final conjugate.[11][17]
Conclusion
The maleimide-thiol reaction is a powerful and versatile tool for bioconjugation, offering high selectivity and efficiency under mild conditions.[][2] A thorough understanding of the reaction mechanism, kinetics, and potential side reactions is crucial for its successful application. By carefully controlling reaction conditions, such as pH, and employing strategies to enhance the stability of the resulting thioether bond, researchers can effectively leverage this chemistry to develop novel protein conjugates, antibody-drug conjugates, and other advanced biomaterials for a wide range of therapeutic and diagnostic applications.[2][]
References
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. bachem.com [bachem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 10. research-portal.uu.nl [research-portal.uu.nl]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. prolynxinc.com [prolynxinc.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creativepegworks.com [creativepegworks.com]
A Technical Guide to Me-Tet-PEG4-Maleimide: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, solubility, and common applications of Methyl-Tetrazine-PEG4-Maleimide (Me-Tet-PEG4-Maleimide). This heterobifunctional linker is a valuable tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.
Core Properties of this compound
This compound is a versatile reagent that incorporates three key functional components: a methyltetrazine group for bioorthogonal click chemistry, a maleimide group for thiol-reactive conjugation, and a polyethylene glycol (PEG) spacer.
| Property | Description | Source |
| Molecular Formula | C₂₈H₃₇N₇O₈ | N/A |
| Molecular Weight | 599.64 g/mol | N/A |
| Appearance | Red oil or crystalline solid | N/A |
| Storage Conditions | Store at -20°C, desiccated. | N/A |
| Purity | Typically >90% or >95% as determined by HPLC | N/A |
Water Solubility
Experimental Protocols
Detailed methodologies for the two primary reactions involving this compound are provided below.
Protocol 1: Thiol-Maleimide Conjugation
This protocol outlines the general procedure for conjugating this compound to a thiol-containing biomolecule, such as a protein with cysteine residues.
Materials:
-
Thiol-containing protein (e.g., antibody)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 6.5-7.5, degassed.[7][10]
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) if reduction of disulfide bonds is required.[7][9]
-
Anhydrous DMSO or DMF
-
Inert gas (Nitrogen or Argon)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare the Protein Solution: Dissolve the thiol-containing protein in the degassed reaction buffer at a concentration of 1-10 mg/mL.[7][10]
-
(Optional) Reduction of Disulfide Bonds: If targeting cysteines involved in disulfide bonds, add a 10- to 100-fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature under an inert gas atmosphere to prevent re-oxidation.[7][9]
-
Prepare the this compound Solution: Allow the vial of this compound to warm to room temperature. Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF.[1][9]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.[10] Gently mix and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[9][10] The reaction should be performed under an inert gas atmosphere.
-
Purification: Remove the excess, unreacted this compound and byproducts using a suitable purification method such as size-exclusion chromatography (SEC), dialysis, or spin filtration.
Protocol 2: Tetrazine-TCO Bioorthogonal Ligation
This protocol describes the inverse electron demand Diels-Alder cycloaddition (IEDDA) reaction between the tetrazine moiety of the conjugated protein and a trans-cyclooctene (TCO)-functionalized molecule.
Materials:
-
Tetrazine-functionalized protein (from Protocol 1)
-
TCO-functionalized molecule
-
Reaction Buffer: PBS, pH 6.0-9.0[2]
-
Spectrophotometer (optional, for reaction monitoring)
Procedure:
-
Prepare Reactants: Dissolve the tetrazine-functionalized protein and the TCO-functionalized molecule in the reaction buffer.
-
Ligation Reaction: Mix the tetrazine- and TCO-containing solutions. The reaction is typically very fast, with second-order rate constants in the range of 10³ to 10⁶ M⁻¹s⁻¹.[2][11] The reaction can proceed at room temperature.[2]
-
Reaction Monitoring (Optional): The progress of the reaction can be monitored by observing the disappearance of the tetrazine's characteristic color or by UV-Vis spectrophotometry, following the decrease in absorbance around 520-540 nm.[2]
-
Purification (if necessary): If purification is required to remove any unreacted components, a suitable method such as SEC can be used.
Visualizations
The following diagrams illustrate the logical workflows and relationships of this compound in bioconjugation.
Caption: Thiol-Maleimide Conjugation Workflow.
Caption: Tetrazine-TCO Ligation Workflow.
Caption: Heterobifunctional Nature of this compound.
References
- 1. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]
- 2. broadpharm.com [broadpharm.com]
- 3. chempep.com [chempep.com]
- 4. purepeg.com [purepeg.com]
- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. precisepeg.com [precisepeg.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 10. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 11. atto-tec.com [atto-tec.com]
An In-depth Technical Guide to Me-Tet-PEG4-Maleimide Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of two commonly available Me-Tet-PEG4-Maleimide crosslinkers. These heterobifunctional reagents are integral to the fields of bioconjugation, drug delivery, and molecular imaging, enabling the precise connection of biomolecules. This document clarifies the distinct properties of two specific linkers often referred to by similar names and provides detailed experimental protocols for their application.
Understanding the this compound Variants
It is critical for researchers to be aware that the designation "this compound" can refer to at least two different chemical structures with distinct molecular weights and formulas. This guide addresses both to ensure accurate experimental design and interpretation.
Variant 1: this compound (MW: 599.64 g/mol )
This linker is a popular choice in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics.[1]
Data Presentation
| Property | Value | Reference |
| Molecular Weight | 599.64 g/mol | [2][3][4][5] |
| Chemical Formula | C28H37N7O8 | [2][3][4][5] |
| CAS Number | 1715913-76-0 | [3][4][5] |
| Physical Form | Red Oil | [2] |
| Solubility | Soluble in MeOH, DMF, and DMSO | [2] |
| Purity | >90% | [2] |
| Storage | Store at -20°C | [2] |
Variant 2: Methyltetrazine-PEG4-maleimide (MW: 514.53 g/mol )
This variant is also widely used in bioconjugation, with applications in creating probes for imaging and diagnostics, as well as in the development of PROTACs.[6][7]
Data Presentation
| Property | Value | Reference |
| Molecular Weight | 514.53 g/mol | [6][7][8][9][10] |
| Chemical Formula | C24H30N6O7 | [6][8][9] |
| CAS Number | 1802908-02-6 | [8] |
| Systematic Name | 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(2-(2-(2-(2-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethyl)propanamide | [8] |
| Physical Form | Red Crystalline | [6][9] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | [9] |
| Purity | ≥95% (HPLC) | [6][8] |
| Storage | Store at -10°C or -20°C, desiccate | [6][9] |
Core Functional Groups and Their Reactivity
Both this compound variants possess three key functional components:
-
Methyltetrazine: This moiety participates in a bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with strained alkenes, most notably trans-cyclooctene (TCO). This reaction is exceptionally fast and selective, allowing for efficient conjugation in complex biological media.[1][2]
-
PEG4 Spacer: The tetraethylene glycol (PEG) linker enhances the aqueous solubility of the molecule and the resulting conjugate. It also provides a flexible spacer arm that can reduce steric hindrance between the conjugated molecules.[2][9]
-
Maleimide: This functional group reacts specifically with free sulfhydryl (thiol) groups, such as those on cysteine residues of proteins, to form a stable thioether bond.[9] This reaction is most efficient at a pH range of 6.5-7.5.
Experimental Protocols: Antibody Conjugation
The following is a generalized protocol for the conjugation of a this compound linker to an antibody. This procedure can be adapted for other thiol-containing biomolecules.
1. Antibody Preparation and Reduction of Disulfides
-
Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris buffer) or other thiol-containing components, exchange the buffer to a phosphate-buffered saline (PBS) at pH 7.2-7.4.
-
Reduction of Disulfides (Optional): To make cysteine residues available for conjugation, the disulfide bonds within the antibody may need to be reduced.
-
Prepare a stock solution of a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine).
-
Add a 10- to 20-fold molar excess of TCEP to the antibody solution.
-
Incubate at room temperature for 30-60 minutes.
-
Remove the excess TCEP using a desalting column.
-
2. Preparation of the this compound Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a stock solution (e.g., 10 mM) in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
3. Conjugation Reaction
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the reduced antibody solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
4. Purification of the Conjugate
-
Remove the unreacted this compound and other small molecules using a desalting column, spin filtration, or dialysis.
5. Characterization of the Conjugate
-
Determine the degree of labeling (DOL), which is the average number of linker molecules per antibody, using UV-Vis spectroscopy or mass spectrometry.
Mandatory Visualization
Caption: Antibody conjugation workflow using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methyltetrazine-PEG4-Mal - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. labshake.com [labshake.com]
- 5. chembk.com [chembk.com]
- 6. chemimpex.com [chemimpex.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Methyltetrazine-PEG4-Maleimide, CAS 1802908-02-6 | AxisPharm [axispharm.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. chemimpex.com [chemimpex.com]
Methodological & Application
Application Notes and Protocols for Antibody Labeling with Me-Tet-PEG4-Maleimide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the covalent labeling of antibodies with Me-Tet-PEG4-Maleimide. This reagent facilitates the site-specific attachment of a methyltetrazine moiety to an antibody, enabling subsequent bioorthogonal conjugation via "click chemistry." The inclusion of a hydrophilic PEG4 spacer enhances solubility and minimizes steric hindrance.
Introduction
This compound is a heterobifunctional crosslinker designed for a two-step antibody conjugation strategy. The maleimide group reacts specifically with free sulfhydryl (thiol) groups on cysteine residues within the antibody, forming a stable thioether bond. The methyltetrazine group then allows for a highly efficient and specific inverse-electron-demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (TCO)-modified molecule of interest. This methodology is particularly advantageous for creating antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics where precise control over conjugation is critical.
The maleimide-thiol reaction is highly selective for sulfhydryl groups within a pH range of 6.5-7.5.[1] At this pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring specific labeling of cysteine residues.[1]
Quantitative Data Summary
The following table summarizes typical quantitative data associated with antibody labeling using maleimide-PEG linkers. The data is derived from studies using structurally similar reagents and provides a benchmark for expected outcomes.
| Parameter | Typical Value | Notes |
| Conjugation Efficiency | ~95% | Based on site-specific conjugation to engineered thiols (THIOMAB™) with a TCO-PEG3-Maleimide.[2] |
| Antibody Recovery | >90% | Dependent on the purification method; size-exclusion chromatography generally yields high recovery. |
| Stability of Thioether Bond | Stable | The thioether bond formed is covalent and stable under physiological conditions. |
| Stability of Succinimide Ring | Susceptible to hydrolysis | The succinimide ring can undergo hydrolysis, which can actually increase the long-term stability of the linkage by preventing the retro-Michael reaction (deconjugation).[3][4][5][6] |
| Physical Stability of Conjugate | May be reduced | Antibody-drug conjugates can be less physically stable than the parent monoclonal antibody, with a greater tendency to aggregate.[7][8][9] |
Experimental Protocols
Materials and Reagents
-
Antibody: To be labeled (concentration typically 1-10 mg/mL).
-
This compound: Store at -20°C, desiccated.
-
Conjugation Buffer: Degassed PBS, Tris, or HEPES buffer, pH 7.0-7.5. Avoid buffers containing thiols.
-
Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) for the reduction of disulfide bonds.
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification System: Size-exclusion chromatography (e.g., Sephadex G-25) or ultrafiltration vials.
-
Quenching Reagent (Optional): Free cysteine or β-mercaptoethanol.
-
Storage Buffer: PBS with optional stabilizers like BSA and sodium azide.
Antibody Preparation (with Optional Reduction)
For antibodies without free sulfhydryl groups, reduction of interchain disulfide bonds is necessary to generate reactive sites.
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in degassed Conjugation Buffer.
-
Optional Reduction: If reduction is required, add a 10-100 fold molar excess of TCEP to the antibody solution.
-
Incubate the mixture for 20-30 minutes at room temperature under an inert gas atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the disulfide bonds.[10][11]
-
Remove the excess TCEP using a desalting column or buffer exchange into fresh, degassed Conjugation Buffer.
Preparation of this compound Stock Solution
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO or DMF.[10][12]
-
Vortex the solution briefly to ensure it is fully dissolved. This stock solution should be prepared fresh for optimal reactivity.
Antibody Labeling Protocol
-
To the prepared antibody solution, add the this compound stock solution to achieve a 10-20 fold molar excess of the labeling reagent over the antibody.[10][12] The optimal ratio may need to be determined empirically for each specific antibody.
-
Gently mix the reaction solution by vortexing or stirring.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[10][11] The reaction should be carried out under an inert gas atmosphere if possible.
Purification of the Labeled Antibody
-
After the incubation period, remove the excess, unreacted this compound. This is crucial to prevent interference in subsequent steps.
-
Purification can be achieved using a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or through repeated buffer exchange using an ultrafiltration device with an appropriate molecular weight cutoff.[8]
-
The purified, labeled antibody should be collected in a suitable storage buffer.
Storage of the Labeled Antibody
-
For short-term storage (up to one week), store the conjugate at 2-8°C, protected from light.[10][12]
-
For long-term storage, add stabilizers such as 5-10 mg/mL BSA and 0.01-0.03% sodium azide to prevent denaturation and microbial growth.[10][11][12] For storage up to a year, add glycerol to a final concentration of 50% and store at -20°C.[10][11]
Visualizations
Experimental Workflow
Caption: Workflow for antibody labeling with this compound.
HER2 Signaling Pathway
Antibodies targeting the Human Epidermal Growth Factor Receptor 2 (HER2) are commonly used in cancer therapy. Labeling an anti-HER2 antibody with this compound would allow for the attachment of cytotoxic drugs or imaging agents to target HER2-overexpressing cancer cells. The diagram below illustrates the major signaling cascades initiated by HER2.
Caption: Simplified HER2 signaling leading to cell proliferation and survival.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Site-specific conjugation allows modulation of click reaction stoichiometry for pretargeted SPECT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kinampark.com [kinampark.com]
- 4. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates | Semantic Scholar [semanticscholar.org]
- 5. prolynxinc.com [prolynxinc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of physical stability of an antibody drug conjugate by higher order structure analysis: impact of thiol- maleimide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions | Springer Nature Experiments [experiments.springernature.com]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes: Me-Tet-PEG4-Maleimide for Protein Cysteine Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Me-Tet-PEG4-Maleimide is a heterobifunctional crosslinker designed for the precise, site-specific modification of proteins and other biomolecules. This reagent is central to advanced bioconjugation strategies, particularly in the development of Antibody-Drug Conjugates (ADCs), targeted therapeutics, and advanced imaging agents.
The linker possesses two key reactive moieties:
-
A Maleimide group , which selectively reacts with free sulfhydryl (thiol) groups on cysteine residues, forming a stable covalent thioether bond.[1][2] This allows for controlled conjugation at specific sites on a protein, which can be naturally occurring or genetically engineered.
-
A Methyl-Tetrazine (Me-Tet) group , which is a highly reactive and stable diene for bio-orthogonal "click chemistry".[3][4] It participates in an exceptionally fast, copper-free inverse-electron-demand Diels-Alder (IEDDA) reaction with a trans-cyclooctene (TCO) group.[5][6]
The tetraethylene glycol (PEG4) spacer enhances the solubility and reduces the potential immunogenicity of the resulting conjugate. This two-step conjugation strategy—first attaching the linker to a protein's cysteine and then "clicking" a TCO-modified molecule—provides a powerful platform for modularly constructing complex bioconjugates.[7]
Reaction Mechanisms
A. Cysteine-Specific Modification via Thiol-Maleimide Reaction
The conjugation process begins with the reaction between the maleimide group of the linker and a cysteine residue on the target protein. This is a thiol-Michael addition reaction that proceeds with high selectivity for sulfhydryl groups at a physiological pH range of 6.5-7.5.[8][9] At this pH, the reaction rate with thiols is approximately 1,000 times faster than with amines, ensuring specific labeling of cysteine.[8] The reaction results in a stable thioether linkage.
Caption: Thiol-Maleimide Conjugation Mechanism.
B. Bio-orthogonal Ligation via Tetrazine-TCO Reaction
Following the initial protein labeling, the tetrazine moiety is available for a highly efficient and bio-orthogonal click reaction with a TCO-functionalized molecule (e.g., a drug, a fluorescent dye, or another protein). This reaction is an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂).[5][10] This process is extremely fast, requires no catalyst, and is orthogonal to biological functional groups, making it ideal for use in complex biological systems, including live cells.[3][6]
Caption: Tetrazine-TCO Ligation Mechanism.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the successful application of this compound.
| Parameter | Recommended Value / Range | Notes | Citations |
| Thiol-Maleimide Reaction | |||
| Reaction pH | 6.5 - 7.5 | Optimal for thiol selectivity. Reaction with amines becomes competitive above pH 7.5. | [8][9] |
| Molar Ratio (Linker:Protein) | 10 - 20 fold molar excess | Should be optimized for each specific protein to maximize labeling and avoid unreacted protein. | [1][11] |
| Reaction Time | 2 hours at RT or overnight at 4°C | Reaction is often complete within 30 minutes for small molecules. | [1][9] |
| Conjugation Efficiency | 58% - 84% | Highly dependent on protein accessibility of the cysteine residue and reaction conditions. | [9] |
| Thioether Bond Stability | Stable, but can undergo retro-Michael reaction | The resulting thioether bond is generally stable, but can show instability in the presence of other thiols. Hydrolysis of the succinimide ring can increase stability. | [12][13] |
| Tetrazine-TCO Ligation | |||
| Reaction Type | Copper-Free Click Chemistry (IEDDA) | Bio-orthogonal and biocompatible; does not require a cytotoxic copper catalyst. | [3][6] |
| Second-Order Rate Constant | 800 - 30,000 M⁻¹s⁻¹ | Extremely fast kinetics allow for efficient ligation even at very low concentrations. | [3][6] |
| Reaction Conditions | Aqueous buffer (e.g., PBS), pH 6-9, room temperature | The reaction is robust and proceeds under mild, physiological conditions. | [14] |
| Byproducts | Nitrogen (N₂) gas | The only byproduct is inert and diffuses away, resulting in a clean reaction. | [5][14] |
Experimental Protocols
Protocol 1: Cysteine-Specific Labeling of a Protein with this compound
This protocol describes the first stage of conjugation: attaching the tetrazine linker to a target protein via a cysteine residue.
Caption: Workflow for Protein Labeling with this compound.
A. Materials Required
-
Protein containing at least one accessible cysteine residue.
-
This compound.
-
Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer, pH 7.0-7.5, degassed.[2]
-
Tris(2-carboxyethyl)phosphine (TCEP), optional, for disulfide bond reduction.[1]
-
Anhydrous dimethyl sulfoxide (DMSO).[2]
-
Purification system: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex) or appropriate molecular weight cutoff (MWCO) spin filtration columns.[1]
B. Procedure
-
Protein Preparation:
-
Dissolve or buffer-exchange the protein into the degassed Reaction Buffer at a concentration of 1-10 mg/mL.[11] Ensure the buffer is free of any thiol-containing reagents (e.g., DTT).
-
Degas the buffer by applying a vacuum or by bubbling an inert gas (e.g., argon or nitrogen) through it to prevent re-oxidation of thiols.[2]
-
-
Disulfide Bond Reduction (Optional):
-
If the target cysteine(s) are involved in disulfide bonds, they must be reduced.
-
Add a 10-fold molar excess of TCEP to the protein solution.[1]
-
Incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before adding the maleimide linker.
-
-
This compound Preparation:
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a stock solution (e.g., 10 mM) by dissolving the linker in anhydrous DMSO. Vortex briefly to ensure it is fully dissolved.[1] This solution should be prepared fresh.
-
-
Conjugation Reaction:
-
Purification of the Protein-Tetrazine Conjugate:
-
Remove the unreacted, excess this compound immediately following incubation.
-
For larger volumes: Use a pre-equilibrated SEC column (e.g., Sephadex G-25) with the Reaction Buffer. The first peak to elute will be the labeled protein.[1]
-
For smaller volumes: Use a spin filtration column with an appropriate MWCO to separate the protein conjugate from the smaller linker molecule.
-
-
Characterization and Storage:
-
Confirm successful conjugation using techniques such as mass spectrometry (to observe the mass shift) or by reacting a small aliquot with a TCO-fluorophore and measuring fluorescence.
-
Store the purified Protein-Tetrazine conjugate according to the protein's stability requirements, typically at 4°C or frozen at -80°C.
-
Protocol 2: Bio-orthogonal Ligation with a TCO-Modified Molecule
This protocol describes the second stage: the "click" reaction between the newly formed Protein-Tetrazine and a TCO-containing molecule.
Caption: Workflow for Tetrazine-TCO Bio-orthogonal Ligation.
A. Materials Required
-
Purified Protein-Tetrazine conjugate (from Protocol 1).
-
TCO-modified molecule of interest (e.g., TCO-drug, TCO-dye).
-
Ligation Buffer: PBS, pH 7.4.
B. Procedure
-
Prepare Reactants:
-
Dissolve the TCO-modified molecule in a compatible solvent (e.g., DMSO or PBS).
-
In a reaction tube, combine the Protein-Tetrazine conjugate with the TCO-modified molecule. A slight molar excess (e.g., 2.5-fold) of the TCO-molecule is often recommended to ensure complete reaction of the protein.[15]
-
-
Ligation Reaction:
-
Analysis and Purification:
-
Analyze the final conjugate using SDS-PAGE (to observe a band shift), mass spectrometry, or functional assays.
-
If necessary, purify the final conjugate to remove any unreacted TCO-modified molecule using SEC or dialysis, depending on the molecular weight of the TCO-molecule. Often, for analytical purposes or if a small excess was used, purification may not be required.[15]
-
-
Storage:
-
Store the final bioconjugate under conditions appropriate for maintaining the protein's activity and stability.
-
References
- 1. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Bot Detection [iris-biotech.de]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Click chemistry compared to thiol chemistry for the synthesis of site-selective glycoconjugate vaccines using CRM197 as carrier protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. researchgate.net [researchgate.net]
- 11. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 12. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 13. prolynxinc.com [prolynxinc.com]
- 14. broadpharm.com [broadpharm.com]
- 15. alphathera.com [alphathera.com]
Site-Specific Protein Labeling with Me-Tet-PEG4-Maleimide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a cornerstone of modern biopharmaceutical development and proteomics research. The ability to attach moieties such as drugs, fluorescent dyes, or other reporters to a specific site on a protein enables the creation of highly defined bioconjugates with preserved biological activity. Me-Tet-PEG4-Maleimide is a heterobifunctional linker that facilitates the precise, covalent attachment of a methyl-tetrazine (Me-Tet) group to a protein via a polyethylene glycol (PEG) spacer. The maleimide group reacts specifically with the thiol side chain of cysteine residues, forming a stable thioether bond. This site-specific labeling is particularly valuable in the construction of antibody-drug conjugates (ADCs), where precise control over the drug-to-antibody ratio (DAR) is critical for therapeutic efficacy and safety.[1][2] The tetrazine moiety allows for a subsequent bioorthogonal "click" reaction with a trans-cyclooctene (TCO)-functionalized molecule, offering a two-step labeling strategy.
Principle of the Reaction
The labeling strategy is based on the highly selective Michael addition reaction between the maleimide group of this compound and the sulfhydryl (thiol) group of a cysteine residue on the protein.[3] This reaction is most efficient at a pH range of 6.5-7.5, where the thiol group is sufficiently nucleophilic, and the maleimide group remains stable. At pH values above 8.0, maleimides can undergo hydrolysis, and their reactivity towards primary amines (e.g., lysine residues) increases, leading to a loss of specificity.[4]
To ensure the availability of free thiols for conjugation, native disulfide bonds within the protein, particularly in antibodies, are often reduced using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP). TCEP is preferred over dithiothreitol (DTT) as it does not contain a free thiol that could compete with the protein for the maleimide reagent.
Applications
The primary application of this compound is in the development of ADCs.[5] In this context, an antibody targeting a tumor-specific antigen is first labeled with this compound. The resulting antibody-tetrazine conjugate can then be reacted with a TCO-modified cytotoxic drug. This modular approach allows for the separate optimization of the antibody and the drug-linker complex.
Other applications include:
-
Fluorescent Labeling: For cellular imaging and trafficking studies, the tetrazine-modified protein can be reacted with a TCO-functionalized fluorescent dye.
-
Surface Immobilization: Proteins can be tethered to TCO-functionalized surfaces for applications in biosensors and immunoassays.
-
PEGylation: The PEG4 spacer can improve the solubility and pharmacokinetic properties of the labeled protein.
Quantitative Data
Table 1: Labeling Efficiency of a Reduced Monoclonal Antibody
| Parameter | Value | Method of Determination |
| Molar Ratio (Reagent:Protein) | 20:1 | - |
| Reaction Time | 2 hours | - |
| Reaction Temperature | Room Temperature | - |
| Labeling Efficiency | ≥ 95% | Mass Spectrometry |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | Hydrophobic Interaction Chromatography (HIC) |
Data is representative and based on typical maleimide labeling protocols for antibodies.
Table 2: Stability of Thioether Linkage
| Condition | Incubation Time | % Intact Conjugate |
| Human Serum, 37°C | 7 days | > 80% |
| PBS, pH 7.4, 37°C | 7 days | > 90% |
Stability can be influenced by the specific protein and conjugation site.[2]
Experimental Protocols
Protocol 1: Reduction of Disulfide Bonds in a Monoclonal Antibody
This protocol describes the partial reduction of a monoclonal antibody to generate free thiol groups for labeling.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
PBS, pH 7.2, degassed
-
Argon or nitrogen gas
Procedure:
-
Prepare a 10 mM stock solution of TCEP in degassed PBS.
-
Adjust the concentration of the mAb to 5 mg/mL in degassed PBS.
-
Add a 10-fold molar excess of TCEP to the mAb solution.
-
Gently mix the solution and flush the headspace of the vial with argon or nitrogen gas.
-
Incubate the reaction mixture for 2 hours at 37°C.
-
The reduced antibody is now ready for conjugation with this compound. Proceed immediately to the labeling step.
Protocol 2: Site-Specific Labeling of a Reduced Antibody with this compound
Materials:
-
Reduced monoclonal antibody (from Protocol 1)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
PBS, pH 7.2, degassed
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Add a 20-fold molar excess of the this compound stock solution to the reduced antibody solution.
-
Gently mix the reaction and incubate for 2 hours at room temperature, protected from light.
-
To purify the labeled antibody from excess reagent, use a pre-equilibrated SEC column. Elute with degassed PBS, pH 7.2.
-
Collect the fractions containing the protein, which will elute in the void volume.
-
Pool the protein-containing fractions and determine the protein concentration and degree of labeling.
Protocol 3: Quantification of Labeling Efficiency by Mass Spectrometry
Materials:
-
Labeled monoclonal antibody (from Protocol 2)
-
Mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Appropriate buffers and solvents for mass spectrometry analysis
Procedure:
-
Desalt the labeled antibody sample using a suitable method (e.g., zip-tip).
-
Prepare the sample for infusion or LC-MS analysis according to the instrument's specifications.
-
Acquire the mass spectrum of the intact labeled antibody.
-
Deconvolute the raw data to obtain the zero-charge mass spectrum.
-
The number of this compound molecules conjugated to the antibody can be determined by the mass shift relative to the unlabeled antibody. Each label will add the molecular weight of this compound to the mass of the antibody.
-
The labeling efficiency can be calculated by comparing the peak intensities of the labeled and unlabeled antibody species.[3][6]
Visualizations
Caption: Experimental workflow for protein labeling.
Caption: ADC targeting the HER2 signaling pathway.[7][8][9]
References
- 1. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Me-Tet-PEG4-Maleimide in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Me-Tet-PEG4-Maleimide is a bifunctional linker designed for the development of next-generation antibody-drug conjugates (ADCs) through a two-step conjugation strategy. This linker incorporates two distinct reactive moieties: a maleimide group for covalent attachment to thiol groups (e.g., reduced cysteines on an antibody) and a tetrazine group for bioorthogonal "click" chemistry with a trans-cyclooctene (TCO)-modified payload. The polyethylene glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting ADC.[1]
This two-step approach offers significant advantages, including the ability to separately optimize the antibody-linker and linker-payload conjugation reactions, potentially leading to more homogeneous and well-defined ADCs. The bioorthogonal nature of the tetrazine-TCO ligation allows for the conjugation of the payload under mild, physiological conditions, which is particularly beneficial for sensitive drug molecules.[2][3]
Chemical Structure and Properties
| Property | Value | Reference |
| Molecular Formula | C27H37N5O8 | [4] |
| Molecular Weight | 575.61 g/mol | [4] |
| Appearance | Solid | [4] |
| Solubility | Soluble in DMSO, DMF | [4] |
| Reactive Group 1 | Maleimide (reacts with thiols) | [4] |
| Reactive Group 2 | Tetrazine (reacts with TCO) | [4] |
| Spacer | PEG4 (Polyethylene Glycol, 4 units) | [4] |
Application in Two-Step ADC Development
The use of this compound enables a modular and flexible approach to ADC construction. This strategy involves two main stages:
-
Antibody Modification: The antibody is first reacted with this compound via the maleimide group, which forms a stable thioether bond with reduced cysteine residues in the antibody's hinge region. This results in an antibody-linker intermediate.
-
Payload Conjugation: The cytotoxic payload, pre-functionalized with a TCO group, is then "clicked" onto the tetrazine-modified antibody through a highly efficient and specific inverse electron demand Diels-Alder (iEDDA) reaction.[2][3]
This method allows for precise control over the drug-to-antibody ratio (DAR) and can lead to more homogeneous ADC products compared to traditional single-step conjugation methods.
Experimental Protocols
Protocol 1: Antibody Thiolation (Disulfide Reduction)
This protocol describes the partial reduction of interchain disulfide bonds in an IgG antibody to generate free thiol groups for maleimide conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 10 mM in water)
-
Reaction buffer (e.g., Phosphate buffer with EDTA, pH 7.0-7.5)
-
Desalting columns
Procedure:
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Remove excess TCEP using a desalting column equilibrated with the reaction buffer.
-
Immediately proceed to the maleimide conjugation step.
Protocol 2: Conjugation of this compound to the Antibody
This protocol details the reaction of the maleimide group of the linker with the generated thiol groups on the antibody.
Materials:
-
Thiolated antibody from Protocol 1
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the thiolated antibody solution while gently stirring.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Quench the reaction by adding a 10-fold molar excess of the quenching solution relative to the maleimide linker.
-
Purify the resulting antibody-linker conjugate using size-exclusion chromatography to remove unreacted linker and quenching agent.
-
Characterize the conjugate to determine the linker-to-antibody ratio (LAR) using methods such as UV-Vis spectroscopy or mass spectrometry.
Protocol 3: Tetrazine-TCO Bioorthogonal Conjugation of the Payload
This protocol describes the final "click" reaction to attach the TCO-modified payload to the tetrazine-functionalized antibody.
Materials:
-
Purified antibody-linker conjugate from Protocol 2
-
TCO-functionalized cytotoxic payload
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare a stock solution of the TCO-functionalized payload in a compatible solvent (e.g., DMSO).
-
Add a 1.5- to 3-fold molar excess of the TCO-payload to the antibody-linker conjugate solution.
-
Incubate the reaction for 1-4 hours at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Purify the final ADC using size-exclusion chromatography to remove any unreacted payload.
-
Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
Characterization and Data Presentation
Thorough characterization of the ADC at each stage is critical. The following tables provide representative data that should be generated and analyzed.
Table 1: Representative Linker-to-Antibody Ratio (LAR) after Step 1
| Antibody Batch | Molar Excess of Linker | Linker-to-Antibody Ratio (LAR) | Conjugation Efficiency (%) |
| Batch A | 5x | 3.8 | 95% |
| Batch B | 10x | 4.0 | 100% |
| Batch C | 20x | 4.0 | 100% |
Note: LAR and efficiency are dependent on the specific antibody and reaction conditions and must be determined experimentally.
Table 2: Representative Drug-to-Antibody Ratio (DAR) after Step 2
| Antibody-Linker Batch | Molar Excess of TCO-Payload | Drug-to-Antibody Ratio (DAR) | Overall Yield (%) |
| Batch A-L | 1.5x | 3.7 | 93% |
| Batch B-L | 2.0x | 3.9 | 98% |
| Batch C-L | 3.0x | 3.9 | 98% |
Note: DAR is influenced by the LAR of the starting material and the efficiency of the tetrazine-TCO ligation.
Table 3: Representative In Vitro Stability of a Bioorthogonal ADC
| Time (days) in Human Plasma at 37°C | Average DAR | % Payload Loss |
| 0 | 3.9 | 0 |
| 1 | 3.8 | 2.6 |
| 3 | 3.7 | 5.1 |
| 7 | 3.5 | 10.3 |
Note: Stability is a critical parameter and is highly dependent on the linker and payload chemistry.[5]
Visualizations
Experimental Workflow
Caption: Workflow for two-step ADC development using this compound.
Signaling Pathway for an MMAE-based ADC
This diagram illustrates the intracellular mechanism of action of an ADC carrying a monomethyl auristatin E (MMAE) payload, a potent anti-mitotic agent.
References
- 1. Therapeutic efficacy of a MMAE-based anti-DR5 drug conjugate Oba01 in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chemically triggered drug release from an antibody-drug conjugate leads to potent antitumour activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
Creating Fluorescent Probes with Me-Tet-PEG4-Maleimide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the creation of fluorescent probes using the heterobifunctional linker, Methyl-Tetrazine-PEG4-Maleimide (Me-Tet-PEG4-Maleimide). This linker enables a two-step labeling strategy, combining the thiol-reactive chemistry of maleimides with the bioorthogonal reactivity of tetrazines, offering precise control over the labeling process.
Introduction
This compound is a versatile crosslinker that facilitates the covalent attachment of a fluorescent dye to a biomolecule of interest, such as an antibody or a peptide. The linker consists of three key components:
-
Methyl-Tetrazine (Me-Tet): A highly reactive diene that participates in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, typically a trans-cyclooctene (TCO). This "click chemistry" reaction is bioorthogonal, meaning it occurs rapidly and specifically within a biological environment without interfering with native biochemical processes.[1][2][3]
-
Polyethylene Glycol (PEG4): A short, hydrophilic PEG spacer that enhances the solubility of the linker and the resulting conjugate in aqueous buffers, reduces aggregation, and can minimize non-specific binding.[4]
-
Maleimide: A thiol-reactive functional group that forms a stable covalent thioether bond with the sulfhydryl group of a cysteine residue present in a protein or peptide.[5][6]
This two-step labeling approach offers significant advantages. First, the biomolecule is modified with the this compound linker. In the second step, a fluorescent dye functionalized with a TCO group is introduced, which then specifically reacts with the tetrazine-modified biomolecule. This strategy is particularly useful when direct labeling of the biomolecule with a fluorescent dye might compromise its biological activity.
Data Presentation
Table 1: Thiol-Maleimide Conjugation Efficiency
The efficiency of the maleimide-thiol conjugation is influenced by factors such as the molar ratio of the reactants, pH, and reaction time. The following table provides representative conjugation efficiencies for maleimide-functionalized linkers with different biomolecules.
| Biomolecule | Maleimide:Thiol Molar Ratio | pH | Reaction Time | Conjugation Efficiency (%) | Reference |
| cRGDfK Peptide | 2:1 | 7.0 | 30 min | 84 ± 4 | [7][8][9] |
| 11A4 Nanobody | 5:1 | 7.4 | 2 h | 58 ± 12 | [7][8][9] |
| Trastuzumab | 15:1 | 7.4 | 1 h | ~60 (DAR ~3.6) | [10] |
Note: Data presented is for maleimide-PEG-PLGA nanoparticles and a different maleimide linker with Trastuzumab, but is representative of typical maleimide conjugation efficiencies.
Table 2: Photophysical Properties of Tetrazine-Fluorophore Conjugates
The fluorescence properties of the final probe are determined by the chosen fluorophore. The tetrazine moiety can quench the fluorescence of some dyes, which is then restored upon reaction with the TCO group, making these "turn-on" probes.[11][12]
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) (off) | Quantum Yield (Φ) (on) | Fold Enhancement | Reference |
| SFTz02 | 415 | 505 | 0.002 | >0.2 (estimated) | >1000 | [13] |
| o-TzR | 565 | 585 | 0.003 | 0.285 | 95 | [14] |
| o-TzSiR | 645 | 665 | 0.007 | 0.315 | 45 | [14] |
Note: "off" refers to the tetrazine-dye conjugate before reaction with TCO, and "on" refers to the product after reaction. Data is for different tetrazine-dye conjugates and serves as a representative example.
Table 3: Stability of Maleimide-Thiol Conjugates
The stability of the thioether bond formed between the maleimide and the cysteine residue is crucial for the integrity of the fluorescent probe. The linkage can be susceptible to retro-Michael addition, especially in the presence of other thiols like glutathione. However, the stability is generally sufficient for many biological applications.
| Conjugate | Condition | Time | Remaining Conjugate (%) | Reference |
| A12 Hb-maleimide-PEG | PBS, 37°C | 7 days | >95 | [15] |
| A12 Hb-maleimide-PEG | 1 mM GSH, 37°C | 7 days | <70 | [15] |
| J2898A-SMCC-DM1 | Rat Plasma | 7 days | ~80 | [16] |
Note: Data is for different maleimide-PEG conjugates and provides an indication of the general stability.
Experimental Protocols
Protocol 1: Labeling of a Thiol-Containing Protein (e.g., Antibody) with this compound
This protocol describes the first step of labeling a protein with available cysteine residues with the this compound linker.
Materials:
-
Protein (e.g., antibody) with free thiol groups (concentration: 1-10 mg/mL)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (optional, for disulfide bond reduction)
-
Spin desalting columns or other means of purification (e.g., dialysis, HPLC)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in degassed PBS buffer to a final concentration of 1-10 mg/mL.[5][6]
-
(Optional) If the protein's cysteine residues are involved in disulfide bonds, reduction is necessary. Add a 10-20 fold molar excess of TCEP to the protein solution. Incubate for 30 minutes at room temperature.[17] Note: If DTT is used as a reducing agent, it must be removed before adding the maleimide linker, as it will compete for the reaction.
-
-
Linker Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.[6] The optimal molar ratio should be determined empirically for each specific protein.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the excess, unreacted this compound using a spin desalting column, dialysis, or size-exclusion chromatography (SEC).
-
-
Characterization:
-
Determine the concentration of the labeled protein using a protein assay (e.g., BCA) or by measuring the absorbance at 280 nm.
-
The degree of labeling (DOL), i.e., the number of linker molecules per protein, can be determined using mass spectrometry.
-
Protocol 2: Fluorescent Labeling of Tetrazine-Modified Protein with a TCO-Dye
This protocol describes the second, bioorthogonal "click" reaction to label the tetrazine-modified protein with a TCO-functionalized fluorescent dye.
Materials:
-
Tetrazine-modified protein from Protocol 1
-
TCO-functionalized fluorescent dye
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dye Preparation:
-
Prepare a stock solution of the TCO-dye in a suitable solvent (e.g., DMSO).
-
-
Click Reaction:
-
Purification:
-
Remove the excess, unreacted TCO-dye using a spin desalting column or other appropriate purification method.
-
-
Characterization:
-
Determine the final concentration of the fluorescently labeled protein.
-
Calculate the final degree of labeling by measuring the absorbance of the protein at 280 nm and the dye at its maximum absorbance wavelength. The following formula can be used: DOL = (Amax of dye × εprotein) / [(A280 - Amax × CF) × εdye] where CF is the correction factor for the dye's absorbance at 280 nm.
-
Mandatory Visualization
Signaling Pathway: HER2 Receptor Signaling and Imaging
Fluorescently labeled antibodies targeting the Human Epidermal Growth Factor Receptor 2 (HER2) are crucial tools for cancer research and diagnostics. The following diagram illustrates a simplified HER2 signaling pathway and how a fluorescent probe created with this compound can be used to visualize HER2-positive cells.
References
- 1. pennmri.org [pennmri.org]
- 2. Technology -Genetic incorporation of tetrazine amino acids and use in bioorthogonal ligations [oregonstate.technologypublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy | bioRxiv [biorxiv.org]
- 12. A Convenient In-Situ Synthesis of Alkenyl Tetrazines for Highly Fluorogenic Bioorthogonal Live-Cell Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
- 16. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]
Application Notes and Protocols for Me-Tet-PEG4-Maleimide Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and buffer conditions for the successful use of Me-Tet-PEG4-Maleimide in bioconjugation reactions. This bifunctional linker combines a terminal methyl-tetrazine (Me-Tet) moiety for bioorthogonal "click" chemistry and a maleimide group for covalent linkage to thiol-containing molecules such as proteins, peptides, and other biomolecules.
Introduction
This compound is a valuable tool in drug development, diagnostics, and proteomics. The maleimide group reacts specifically with free sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, to form a stable thioether bond. The tetrazine group can then participate in a highly efficient and selective inverse-electron-demand Diels-Alder cycloaddition (IEDDA) with a strained alkene, such as a trans-cyclooctene (TCO). This allows for a two-step labeling or conjugation strategy.
Understanding and optimizing the reaction conditions, particularly the buffer system, is critical for achieving high yields and specific conjugation.
Key Reaction Parameters and Buffer Conditions
The thiol-maleimide reaction is highly dependent on the pH of the reaction buffer. The following table summarizes the key parameters for successful conjugation.
| Parameter | Recommended Condition | Notes |
| pH Range | 6.5 - 7.5 | Optimal for thiol selectivity. At pH > 7.5, competitive reaction with primary amines (e.g., lysine) can occur.[1][2][3] |
| Optimal pH | ~7.0 | At this pH, the reaction rate with thiols is approximately 1,000 times faster than with amines.[1][2][4] |
| Recommended Buffers | Phosphate-buffered saline (PBS), Tris, HEPES (10-100 mM) | Buffers must be free of sulfhydryl-containing reagents (e.g., DTT).[2][4][5][6][7] |
| Additives | 5-10 mM EDTA | Prevents oxidation of free thiols by chelating divalent metal ions.[2][8] |
| Reagent Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | This compound should be dissolved in an anhydrous organic solvent immediately before use due to the hydrolysis of the maleimide group in aqueous solutions.[1][2][5][7] |
| Molar Ratio (Maleimide:Protein) | 10:1 to 20:1 | This is a starting recommendation and should be optimized for each specific protein and application.[5][7] |
| Reaction Temperature | Room temperature or 4°C | Lower temperatures can be used for sensitive proteins.[2][6][9] |
| Reaction Time | 1-2 hours at room temperature or overnight at 4°C | Reaction progress can be monitored by analytical methods.[2][6][9][10] |
Experimental Protocols
Preparation of Thiol-Containing Protein
For proteins that do not have accessible free thiols, reduction of disulfide bonds is necessary.
Materials:
-
Protein of interest
-
Phosphate-Buffered Saline (PBS), pH 7.2, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting column
Protocol:
-
Dissolve the protein in degassed PBS to a final concentration of 1-10 mg/mL.
-
To reduce disulfide bonds, add a 10-fold molar excess of TCEP to the protein solution.[4][10]
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Remove excess TCEP using a desalting column equilibrated with degassed PBS, pH 7.2.
General Protocol for Protein Conjugation with this compound
Materials:
-
Thiol-containing protein (from section 3.1)
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer: PBS, pH 7.0-7.5, containing 5-10 mM EDTA, degassed.[2][9]
-
Quenching Solution (optional): 1 M glutathione or N-acetylcysteine in water.
-
Purification column (e.g., size-exclusion chromatography)
Protocol:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[5][7]
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10:1).[5]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[2][6][9] Protect from light if the tetrazine is light-sensitive.
-
(Optional) Quench the reaction by adding a 10-50 mM final concentration of a quenching solution and incubate for 15 minutes at room temperature to consume any unreacted maleimide.[2]
-
Purify the Me-Tet-PEG4-conjugated protein from excess reagent and byproducts using a desalting or size-exclusion chromatography column.
Stability and Storage
-
This compound Reagent: Store at -20°C, desiccated.[1] Allow the vial to warm to room temperature before opening to prevent condensation. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for a limited time but should ideally be used fresh.[1][5][7]
-
Thiosuccinimide Linkage: The resulting thioether bond is generally stable. However, the thiosuccinimide ring can undergo hydrolysis at higher pH, which can in some cases lead to a more stable, ring-opened product.[11] The linkage may also be susceptible to retro-Michael addition, especially in the presence of other thiols, which can lead to payload migration.[3][12][13]
-
Conjugated Protein: Store the purified conjugate under conditions appropriate for the specific protein, typically at 4°C for short-term storage or at -80°C in the presence of a cryoprotectant like glycerol for long-term storage.[7]
Visualizations
Caption: Experimental workflow for protein conjugation with this compound.
Caption: Reaction pathway for the formation of a stable thioether bond.
Caption: Two-step strategy for Antibody-Drug Conjugate (ADC) formation.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 6. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 10. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]
- 11. researchgate.net [researchgate.net]
- 12. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to prevent hydrolysis of Me-Tet-PEG4-Maleimide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of Me-Tet-PEG4-Maleimide. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide
Encountering issues with this compound? This guide will help you identify and resolve common problems related to its stability and reactivity.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or no conjugation efficiency | Hydrolysis of the maleimide group. | 1. Verify Storage Conditions: Ensure the solid compound is stored at -20°C or colder in a desiccated environment. 2. Check Solvent Preparation: Use anhydrous DMSO or DMF to prepare stock solutions. Prepare aqueous solutions immediately before use.[1][2][3] 3. Optimize Reaction pH: Maintain the reaction buffer pH between 6.5 and 7.5.[1][4][5] 4. Perform a Quality Control Check: Assess the integrity of your this compound using the HPLC protocol provided below. |
| Inconsistent results between experiments | Partial hydrolysis of the maleimide reagent. | 1. Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot stock solutions into single-use volumes.[6] 2. Use Freshly Prepared Buffers: Buffers can absorb atmospheric moisture over time, which can contribute to hydrolysis. 3. Standardize Incubation Times: Minimize the time the maleimide is in an aqueous solution before the addition of the thiol-containing molecule. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | Hydrolysis of the maleimide group or the maleimide-thiol conjugate. | 1. Analyze Chromatograms: The hydrolyzed form of the maleimide will have a different retention time than the active form.[7] 2. Confirm Mass: The hydrolyzed product will have a mass increase of 18 Da compared to the intact maleimide.[8][9] 3. Review Post-Conjugation Handling: While the maleimide-thiol bond is stable, the succinimide ring can still hydrolyze post-conjugation, especially at higher pH.[10][11] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound hydrolysis?
A1: The primary cause of hydrolysis is the reaction of the maleimide ring with water or hydroxide ions. This reaction opens the maleimide ring, forming a maleamic acid derivative that is no longer reactive with thiol groups. This process is accelerated by elevated temperatures and pH values outside the optimal range.[7][8]
Q2: How should I store this compound?
A2: For long-term stability, this compound should be stored as a solid at -20°C or colder, protected from moisture and light.[1] If you need to prepare a stock solution, use an anhydrous, biocompatible organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) and store it at -20°C in small aliquots.[1][2][3] Do not store this compound in aqueous solutions for any extended period.[1]
Q3: What is the optimal pH for working with this compound?
A3: The optimal pH range for the reaction of maleimides with thiols is between 6.5 and 7.5.[1][4][5] Within this range, the reaction with thiols is highly specific and rapid, while the rate of hydrolysis is minimized. At pH values above 7.5, the rate of hydrolysis increases significantly, and the maleimide group can also react with primary amines.[4]
Q4: How can I tell if my this compound has hydrolyzed?
A4: Hydrolysis can be detected using analytical techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC). The hydrolyzed product will typically have a different retention time than the intact, active maleimide. You can also use mass spectrometry to confirm hydrolysis, as it results in a mass increase of 18 Da.[8][9] A detailed protocol for an HPLC-based quality control assay is provided in this guide.
Q5: Can I use buffers containing primary amines, like Tris, with this compound?
A5: While the reaction of maleimides with thiols is much faster than with amines at neutral pH, it is best to avoid buffers containing primary amines if possible, especially if the pH is above 7.5.[4] Buffers such as phosphate-buffered saline (PBS), HEPES, and MES are recommended.[3]
Experimental Protocols
Protocol 1: Quality Control Assay for this compound Integrity using RP-HPLC
This protocol provides a method to assess the percentage of active, intact this compound versus its hydrolyzed, inactive form.
Materials:
-
This compound sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with a UV detector
Procedure:
-
Prepare Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Prepare Sample:
-
Dissolve a small amount of this compound in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of approximately 1 mg/mL.
-
-
HPLC Method:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm and 302 nm (Maleimides have a characteristic absorbance around 302 nm which is lost upon ring-opening)[3]
-
Gradient:
Time (minutes) % Mobile Phase A % Mobile Phase B 0 95 5 25 5 95 30 5 95 31 95 5 | 35 | 95 | 5 |
-
-
Data Analysis:
-
Identify the peaks corresponding to the intact this compound and its hydrolyzed product. The hydrolyzed product is more polar and will typically elute earlier than the intact compound.
-
Integrate the peak areas for both species.
-
Calculate the percentage of intact maleimide using the following formula: % Intact Maleimide = (Area of Intact Peak / (Area of Intact Peak + Area of Hydrolyzed Peak)) * 100
-
Visualizations
Caption: Hydrolysis mechanism of this compound.
Caption: Workflow for the quality control of this compound.
Caption: Troubleshooting flowchart for low conjugation efficiency.
References
- 1. Separation and detection of bis-maleimide-polyethylene glycol and mono-maleimide-polyethylene glycol by reversed-phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. Multi‐arm PEG‐maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method | Semantic Scholar [semanticscholar.org]
- 5. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 7. lcms.cz [lcms.cz]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. cn.lumiprobe.com [cn.lumiprobe.com]
- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting low conjugation efficiency with Me-Tet-PEG4-Maleimide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Me-Tet-PEG4-Maleimide. The following information is designed to help you overcome common challenges and improve the efficiency of your conjugation experiments.
Troubleshooting Guide: Low Conjugation Efficiency
Low conjugation efficiency is a frequent issue in bioconjugation. This guide provides a systematic approach to identifying and resolving the root causes of suboptimal results with this compound.
dot```dot
Caption: Key reactions in maleimide conjugation and instability.
Q7: How can I improve the stability of my maleimide conjugate?
A7: One strategy to stabilize the conjugate is to promote the hydrolysis of the thiosuccinimide ring. [1][2]The resulting ring-opened product is more stable and less prone to the retro-Michael reaction. [2][3]This can sometimes be achieved by:
-
Post-conjugation treatment: Incubating the conjugate at a slightly elevated pH or temperature can encourage hydrolysis. [1]* Using next-generation maleimides: Some maleimide derivatives are designed to undergo rapid, self-hydrolysis after conjugation to form a stable linkage. [4][5]
Experimental Protocols
General Protocol for Protein Conjugation with this compound
This protocol provides a general workflow for conjugating this compound to a thiol-containing protein.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in an anhydrous organic solvent such as DMSO or DMF. [6][7]Store any unused stock solution at -20°C, protected from light and moisture. [7] * Prepare the protein to be labeled at a concentration of 1-10 mg/mL in a degassed, amine-free, and thiol-free buffer at pH 7.0-7.5 (e.g., PBS, HEPES). [6][7]
-
-
(Optional) Reduction of Disulfide Bonds:
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution (e.g., 10-20 fold excess) to the protein solution while gently stirring or vortexing. [7] * Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted this compound and any byproducts. This is typically achieved through size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or using ultrafiltration vials. [8]
-
-
Characterization and Storage:
-
Determine the degree of labeling using appropriate analytical techniques (e.g., UV-Vis spectroscopy, mass spectrometry).
-
For long-term storage, add stabilizers such as BSA (5-10 mg/mL) and sodium azide (0.01-0.03%). [8]Store the final conjugate at 4°C or, with the addition of 50% glycerol, at -20°C, protected from light. [8]
Parameter Recommended Condition Rationale pH 6.5 - 7.5 Balances thiol reactivity with maleimide stability. [9][10] Buffer Amine-free, Thiol-free (e.g., PBS, HEPES) Prevents side reactions with buffer components. [6][7] Reducing Agent TCEP (10-100x molar excess) Reduces disulfide bonds without needing removal. [7][8] Maleimide Ratio 10-20x molar excess (protein dependent) Drives the reaction to completion; should be optimized. [7] Temperature Room Temp (2 hrs) or 4°C (overnight) Provides flexibility in experimental setup. | Storage | 4°C or -20°C with cryoprotectant | Ensures long-term stability of the conjugate. [8]|
-
References
- 1. researchgate.net [researchgate.net]
- 2. prolynxinc.com [prolynxinc.com]
- 3. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creativepegworks.com [creativepegworks.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. cn.lumiprobe.com [cn.lumiprobe.com]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. vectorlabs.com [vectorlabs.com]
Optimizing pH for Me-Tet-PEG4-Maleimide reaction with thiols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Me-Tet-PEG4-Maleimide and its conjugation to thiol-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a thiol?
A1: The optimal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5.[1][2] This range provides a good balance between the reaction rate and the stability of the maleimide group. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the reaction with amines, ensuring high chemoselectivity.[1]
Q2: Which buffers are recommended for the conjugation reaction?
A2: Phosphate-buffered saline (PBS), Tris, and HEPES buffers are commonly used for the maleimide-thiol reaction at a pH between 7.0 and 7.5.[3][4][5] It is crucial to use buffers that do not contain extraneous thiols, such as dithiothreitol (DTT).
Q3: What is the recommended molar ratio of maleimide to thiol?
A3: A molar excess of the maleimide reagent is generally recommended to ensure complete conjugation of the thiol. A common starting point is a 10-20 fold molar excess of the maleimide dye or molecule.[3][6] However, the optimal ratio can vary depending on the specific reactants and should be determined empirically. For some applications, a lower molar ratio, such as 2:1 or 5:1 maleimide to thiol, has been shown to be effective.[4][7]
Q4: How can I prevent the oxidation of thiols during the reaction?
A4: Thiols are susceptible to oxidation, which can prevent their reaction with maleimides. To minimize oxidation, it is recommended to use degassed buffers.[4][5] This can be achieved by applying a vacuum or by bubbling an inert gas, such as nitrogen or argon, through the buffer.[4][5] Additionally, including a chelating agent like EDTA (e.g., 2-5 mM) in the reaction buffer can help prevent metal-catalyzed oxidation of the thiols.[8]
Q5: How stable is the this compound in aqueous solution?
A5: The maleimide group is susceptible to hydrolysis, especially at alkaline pH (pH > 7.5).[1][7] Therefore, it is recommended to prepare aqueous solutions of maleimide-containing reagents immediately before use and to avoid storing them in aqueous buffers.[1] For long-term storage, maleimide reagents should be stored as a dry powder at the recommended temperature, typically -20°C.[1]
Q6: Is the resulting thioether bond stable?
A6: The thioether bond formed between the maleimide and the thiol is generally considered stable.[4] However, the thiosuccinimide ring can be susceptible to a retro-Michael reaction, leading to the exchange of the thiol.[9][10] Additionally, the succinimide ring can undergo hydrolysis, but the resulting ring-opened product is a stable thioether.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Conjugation Yield | Disulfide bond formation: Cysteine residues in proteins can form disulfide bridges that are unreactive with maleimides.[3][5] | Reduce disulfide bonds prior to conjugation using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[5][6][11] Avoid DTT as it contains a thiol group that will compete with your target molecule. |
| Maleimide hydrolysis: The maleimide group may have hydrolyzed due to improper storage or reaction conditions.[1][7] | Prepare fresh solutions of the maleimide reagent immediately before use. Ensure the reaction pH does not exceed 7.5.[1] | |
| Thiol oxidation: The thiol groups on the target molecule may have oxidized. | Use degassed buffers and consider adding a chelating agent like EDTA to the reaction mixture.[4][5][8] | |
| Incorrect molar ratio: The ratio of maleimide to thiol may not be optimal. | Experiment with different molar ratios, starting with a 10-20 fold excess of the maleimide.[3][6] | |
| Non-specific Labeling | Reaction with amines: At pH values above 7.5, maleimides can react with primary amines (e.g., lysine residues).[1] | Maintain the reaction pH within the recommended range of 6.5-7.5.[1][2] |
| Product Instability | Retro-Michael reaction (thiol exchange): The thiosuccinimide linkage can be reversible, especially in the presence of other thiols.[9][10] | After conjugation, consider hydrolyzing the succinimide ring to form a more stable thioether. This can sometimes be achieved by adjusting the pH. |
| Thiazine rearrangement: If conjugating to an N-terminal cysteine, a side reaction can lead to the formation of a thiazine derivative.[12] | If possible, avoid using peptides or proteins with an N-terminal cysteine for maleimide conjugation.[12] This rearrangement is more pronounced at basic pH.[12] |
Data Summary: pH Effects on Maleimide-Thiol Reaction
| pH Range | Reaction Rate | Maleimide Stability | Selectivity (Thiol vs. Amine) | Recommendation |
| < 6.5 | Slower | High | High | Sub-optimal due to slow reaction kinetics. |
| 6.5 - 7.5 | Optimal | Good | Very High | Recommended for most applications. [1][2] |
| > 7.5 | Faster | Decreased (hydrolysis) | Decreased (competing reaction with amines)[1] | Not recommended due to increased side reactions and maleimide instability.[1] |
Experimental Protocols & Workflows
General Protocol for this compound Conjugation to a Thiol-Containing Protein
This protocol provides a general guideline. Optimal conditions may vary depending on the specific protein and linker.
-
Prepare the Protein Solution:
-
(Optional) Reduce Disulfide Bonds:
-
Prepare the this compound Solution:
-
Conjugation Reaction:
-
Purification:
-
Storage:
Workflow for Optimizing Reaction pH
Caption: Workflow for optimizing the pH of the this compound reaction with thiols.
Logical Diagram of Troubleshooting Low Conjugation Yield
Caption: A logical diagram for troubleshooting low yield in maleimide-thiol conjugations.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 4. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. bioacts.com [bioacts.com]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. researchgate.net [researchgate.net]
- 9. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]
- 12. bachem.com [bachem.com]
Reducing disulfide bonds for Me-Tet-PEG4-Maleimide labeling
This guide provides technical support for researchers, scientists, and drug development professionals utilizing Me-Tet-PEG4-Maleimide for labeling biomolecules after the reduction of disulfide bonds.
Frequently Asked Questions (FAQs)
Q1: Why do I need to reduce disulfide bonds before labeling with this compound?
A1: The maleimide group of this compound reacts specifically with free sulfhydryl (thiol) groups (-SH).[1][2][3][4] In many proteins, such as antibodies, cysteine residues exist as disulfide bonds (-S-S-), which are unreactive towards maleimides.[2][3] To make these cysteine residues available for labeling, the disulfide bonds must be cleaved to generate free thiols through a process called reduction.[2][3][4]
Q2: Which reducing agent should I choose: TCEP, DTT, or 2-Mercaptoethanol?
A2: Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent for maleimide labeling reactions.[5][6] Unlike thiol-containing reducing agents like Dithiothreitol (DTT) and 2-Mercaptoethanol (2-ME), excess TCEP does not need to be removed before the addition of the maleimide reagent.[5][7] This is because TCEP reacts very slowly with maleimides, whereas DTT and 2-ME will compete with the target molecule for the maleimide, significantly reducing labeling efficiency.[7][8][9] If DTT or 2-ME are used, they must be completely removed, typically by a desalting column, before introducing the this compound.[7][10]
Q3: What are the optimal pH and temperature conditions for the reduction and labeling steps?
A3: For the reduction of disulfide bonds with TCEP, a pH range of 4.6 to 7.5 is effective.[5] The subsequent maleimide labeling reaction is most efficient and specific for thiols at a pH between 6.5 and 7.5.[1][11] At a pH above 7.5, maleimides can start to react with primary amines (e.g., lysine residues), leading to non-specific labeling.[1][11] The reduction is typically carried out at room temperature for about 30 minutes.[12][13] The labeling reaction can be performed for 1-2 hours at room temperature or overnight at 4°C.[3][11][13]
Q4: My labeling efficiency is low. What are the possible causes and solutions?
A4: Low labeling efficiency can result from several factors:
-
Incomplete reduction: Ensure you are using a sufficient molar excess of the reducing agent and that the incubation time is adequate. For TCEP, a 10 to 100-fold molar excess is common.[3][4]
-
Re-oxidation of thiols: After reduction, free thiols can re-oxidize to form disulfide bonds, especially in the presence of oxygen or trace metal ions.[2][11] It is recommended to perform the reaction in degassed buffers and to include a chelating agent like EDTA (5-10 mM) in your buffer to prevent metal-catalyzed oxidation.[11]
-
Hydrolysis of the maleimide: The maleimide group on this compound can undergo hydrolysis, especially at higher pH, rendering it inactive.[1][14] Always prepare the maleimide solution fresh in a dry, water-miscible solvent like DMSO or DMF and add it to the reaction mixture immediately.[2][3]
-
Presence of interfering substances: Buffers containing thiols (like DTT or 2-ME) or primary amines (like Tris) can interfere with the labeling reaction.[12][15] Use a non-amine, thiol-free buffer such as PBS or HEPES.[2][3]
-
Insufficient protein concentration: A higher protein concentration (1-10 mg/mL) generally leads to better labeling efficiency.[3][12]
Q5: How can I be sure my protein is reduced before I add the maleimide?
A5: While direct measurement of free thiols (e.g., using Ellman's reagent) is possible, a common approach for antibodies is to analyze the reduced protein using SDS-PAGE under non-reducing conditions. For an IgG antibody, successful reduction of the interchain disulfide bonds will result in the disappearance of the intact antibody band (~150 kDa) and the appearance of heavy (~50 kDa) and light (~25 kDa) chain bands.
Q6: Is the bond formed between the maleimide and the thiol stable?
A6: The thioether bond formed is generally stable.[1] However, it can undergo a retro-Michael reaction, leading to the exchange of the maleimide conjugate with other thiols, such as glutathione, which is present in biological systems.[16][17] The stability of the conjugate can be influenced by the local chemical environment.[1] To increase stability, the resulting succinimide ring can be hydrolyzed (ring-opened) under basic conditions after conjugation, which prevents the retro-Michael reaction.[18]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Labeling | Incomplete reduction of disulfide bonds. | Increase the molar excess of TCEP (e.g., up to 100x) and/or extend the reduction incubation time to 30-60 minutes.[3][4] |
| Re-oxidation of free thiols to disulfide bonds. | Use degassed buffers for all steps.[2][3] Add 5-10 mM EDTA to the reaction buffer to chelate metal ions that can catalyze oxidation.[11] | |
| Hydrolysis of the this compound. | Prepare the maleimide solution in anhydrous DMSO or DMF immediately before use.[2][3][12] Avoid storing it in aqueous solutions.[1] | |
| Buffer contains interfering substances. | Ensure your buffer is free of thiols (e.g., DTT) and primary amines (e.g., Tris). Use buffers like PBS or HEPES at pH 7.0-7.5.[2][3][12] | |
| Protein concentration is too low. | Increase the protein concentration to a range of 1-10 mg/mL for more efficient labeling.[3][12] | |
| Non-Specific Labeling | Reaction pH is too high. | Maintain the labeling reaction pH between 6.5 and 7.5 to ensure chemoselectivity for thiols over amines.[1][11] |
| Protein Precipitation | High concentration of organic solvent. | The final concentration of DMSO or DMF from the maleimide stock solution should ideally not exceed 10% of the total reaction volume.[1][12] |
| Protein instability after reduction. | Extensive reduction of structurally important disulfide bonds can lead to protein denaturation and aggregation.[19] Consider a partial reduction by using a lower concentration of TCEP or a shorter incubation time. | |
| Inconsistent Results | Instability of TCEP in certain buffers. | TCEP is less stable in phosphate buffers at neutral pH.[5][20] If using PBS, prepare the TCEP solution fresh immediately before each use.[20] |
Quantitative Data Summary
The following table provides a summary of recommended quantitative parameters for disulfide bond reduction and maleimide labeling.
| Parameter | Reducing Agent | Recommended Value | Notes |
| Molar Excess of Reducing Agent | TCEP | 10-100x molar excess over protein | A higher excess may be needed for complete reduction of all accessible disulfides.[3][4] |
| DTT / 2-ME | 10-100x molar excess over protein | Must be completely removed before adding the maleimide reagent. | |
| Reduction Incubation Time | TCEP | 20-60 minutes | At room temperature.[3][12] |
| DTT / 2-ME | 30-60 minutes | At room temperature. | |
| Labeling Reaction Molar Excess | This compound | 10-20x molar excess over available thiols | The optimal ratio should be determined empirically.[3][4] |
| Labeling Reaction Time | This compound | 1-2 hours at room temperature or overnight at 4°C | Longer incubation at 4°C can be beneficial for sensitive proteins.[3][13] |
| Reaction pH | Reduction (TCEP) | 4.6 - 7.5 | TCEP is effective over a broad pH range.[5] |
| Labeling (Maleimide) | 6.5 - 7.5 | Critical for thiol specificity.[1][11] | |
| Protein Concentration | N/A | 1-10 mg/mL | Higher concentrations improve reaction kinetics.[3][12] |
| Organic Solvent Concentration | DMSO / DMF | < 10% (v/v) | To avoid protein precipitation.[1][12] |
Experimental Protocols
Protocol 1: Complete Reduction and Labeling of an Antibody
This protocol is designed for situations where complete reduction of interchain disulfide bonds is desired.
Materials:
-
Antibody (or protein of interest) in a thiol-free buffer (e.g., PBS, pH 7.2)
-
TCEP solution (freshly prepared, e.g., 10 mM in water)
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer: Degassed PBS with 5 mM EDTA, pH 7.2
-
Desalting columns for buffer exchange/purification
Procedure:
-
Protein Preparation: Dissolve the antibody in the Reaction Buffer to a final concentration of 2 mg/mL.[12]
-
Reduction: Add a 100-fold molar excess of TCEP to the antibody solution.[3] For example, for an antibody at 13.3 µM (2 mg/mL), add TCEP to a final concentration of 1.33 mM.
-
Maleimide Preparation: While the reduction is incubating, dissolve this compound in anhydrous DMSO to create a 10 mM stock solution.[4] Vortex briefly to ensure it is fully dissolved.
-
Labeling Reaction: Add a 20-fold molar excess of the this compound solution to the reduced antibody solution.[3]
-
Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[3][4][13]
-
Purification: Remove excess, unreacted this compound using a desalting column (e.g., Sephadex G-25) or dialysis, exchanging the buffer to a suitable storage buffer (e.g., PBS).[3]
Protocol 2: Partial Reduction and Labeling of an IgG Antibody
This protocol aims to selectively reduce the more accessible hinge-region disulfide bonds of an IgG antibody.
Materials:
-
Same as Protocol 1
Procedure:
-
Protein Preparation: Dissolve the IgG antibody in the Reaction Buffer to a final concentration of 2 mg/mL.[12]
-
Partial Reduction: Add a 10-fold molar excess of TCEP to the antibody solution.[12] For an antibody at 13.3 µM (2 mg/mL), add TCEP to a final concentration of 133 µM.
-
Maleimide Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO as described in Protocol 1.[4]
-
Labeling Reaction: Add a 10 to 20-fold molar excess of the this compound solution to the partially reduced antibody solution.
-
Incubate for 2 hours at room temperature, protected from light.[3][4][13]
-
Purification: Purify the labeled antibody as described in Protocol 1 to remove unreacted maleimide.[3]
Visualizations
Caption: Experimental workflow for this compound labeling.
Caption: Chemical reactions in the labeling process.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Bot Detection [iris-biotech.de]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SK [thermofisher.com]
- 8. mstechno.co.jp [mstechno.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. atto-tec.com [atto-tec.com]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 12. broadpharm.com [broadpharm.com]
- 13. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]
- 14. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 16. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. support.nanotempertech.com [support.nanotempertech.com]
- 20. Disulfide reduction using TCEP reaction [biosyn.com]
TCEP vs. DTT for Protein Reduction in Maleimide Chemistry: A Technical Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TCEP and DTT to reduce proteins for maleimide-based conjugation.
Frequently Asked Questions (FAQs)
Q1: What are the main differences between TCEP and DTT for reducing protein disulfide bonds?
A1: TCEP (Tris(2-carboxyethyl)phosphine) and DTT (Dithiothreitol) are both effective reducing agents, but they differ in their chemical nature, stability, and reactivity. DTT is a thiol-based reducing agent, while TCEP is a phosphine-based reductant. This fundamental difference influences their behavior in solution and their compatibility with downstream applications like maleimide chemistry.
Q2: I'm performing a maleimide conjugation. Which reducing agent, TCEP or DTT, is more suitable?
A2: For maleimide chemistry, TCEP is generally the preferred reducing agent.[1] This is because DTT contains thiol groups that can react with maleimides, competing with the protein's cysteines and reducing labeling efficiency.[2][3] While TCEP can also interfere with maleimide attachment to some extent, the effect is significantly less pronounced than with DTT.[2][3] In many cases, excess TCEP does not need to be removed before the maleimide conjugation step, simplifying the workflow.[4][5][6]
Q3: Do I need to remove the reducing agent before adding my maleimide reagent?
A3:
-
DTT: Yes, it is crucial to remove excess DTT before adding a maleimide reagent.[2][3] The free thiols on DTT will compete with the protein's cysteines for reaction with the maleimide, leading to significantly lower conjugation efficiency. Removal can be achieved through methods like dialysis or gel filtration.[7]
-
TCEP: In many instances, removal of TCEP is not necessary.[4][5][6] However, some studies have reported that TCEP can react with maleimides under certain conditions, so for optimal and reproducible results, removal might still be advisable, especially if you observe lower-than-expected labeling.[7][8][9][10]
Q4: At what pH should I perform the protein reduction?
A4: TCEP is effective over a much broader pH range (1.5-8.5) compared to DTT.[1][2][4] DTT's reducing power is limited to pH values above 7.[4] TCEP is a faster and stronger reductant than DTT at pH values below 8.0.[1][2][11] For reductions at acidic pH, TCEP is the clear choice.[12]
Q5: My labeling efficiency is low. What could be the problem?
A5: Low labeling efficiency in maleimide chemistry can be due to several factors related to the reduction step:
-
Incomplete Reduction: The concentration of the reducing agent or the incubation time may be insufficient to fully reduce all disulfide bonds.
-
Re-oxidation of Cysteines: After removal of the reducing agent, cysteines can re-oxidize to form disulfide bonds, especially in the presence of oxygen. It's recommended to perform the labeling reaction shortly after removing the reductant.[10]
-
Interference from the Reducing Agent: If DTT was not completely removed, it will compete with the protein for the maleimide reagent. Even with TCEP, some level of interference is possible.[2][3]
-
Hydrolysis of Maleimide: At pH values above 8.0, maleimides can hydrolyze, rendering them unreactive towards thiols.[5]
Q6: How stable are TCEP and DTT in solution?
A6: TCEP is significantly more stable than DTT, especially at pH values above 7.5 and in the absence of metal chelators.[2][3][11] DTT is prone to oxidation by air and trace metal contaminants.[1][2][3] However, TCEP can be unstable in phosphate buffers, particularly at neutral pH.[4][13]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no maleimide labeling | Incomplete disulfide bond reduction. | Increase the concentration of the reducing agent (TCEP or DTT) or extend the incubation time. |
| Re-oxidation of cysteine thiols. | Perform the maleimide labeling step immediately after removing the reducing agent. Degas buffers to minimize oxygen. | |
| Interference from residual DTT. | Ensure complete removal of DTT using methods like dialysis or size-exclusion chromatography. | |
| Reaction of TCEP with the maleimide. | While less reactive than DTT, consider removing excess TCEP before adding the maleimide reagent, especially if labeling is inefficient. | |
| Hydrolysis of the maleimide reagent. | Maintain the pH of the reaction buffer between 7.0 and 7.5. | |
| Protein precipitation after adding reducing agent | Protein unfolding and aggregation upon disulfide bond reduction. | Optimize the buffer conditions (e.g., add stabilizing agents like glycerol or arginine). Perform the reduction at a lower temperature. |
| Inconsistent labeling results | Instability of the reducing agent. | Prepare fresh solutions of DTT for each experiment. TCEP solutions are more stable but should also be prepared fresh if using phosphate buffers. |
| Variability in the removal of the reducing agent. | Standardize the protocol for removing the reducing agent to ensure consistency between experiments. |
Quantitative Data Summary
| Feature | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) |
| Chemical Nature | Phosphine-based reductant | Thiol-based reductant |
| Effective pH Range | 1.5 - 8.5[1][2][4] | > 7.0[4] |
| Redox Potential (at pH 7) | Not typically expressed in the same way as thiol reductants | -0.33 V[4] |
| Stability | More stable, especially at pH > 7.5 and in the absence of metal chelators.[2][3][11] Unstable in phosphate buffers.[4][13] | Prone to air oxidation and degradation by trace metals.[1][2][3] More stable than TCEP in the presence of metal chelators.[3] |
| Reactivity with Maleimides | Low reactivity, but some interference can occur.[2][3][7] | High reactivity due to its thiol groups, leading to significant inhibition of protein labeling.[2][3] |
| Need for Removal Before Maleimide Reaction | Often not required, but removal can improve labeling efficiency and reproducibility.[4][5][6] | Mandatory.[2][3] |
| Odor | Odorless[4] | Slight sulfur smell[4] |
Experimental Protocols
Protocol 1: Protein Reduction with TCEP prior to Maleimide Labeling
-
Prepare TCEP Stock Solution: Prepare a 0.5 M stock solution of TCEP-HCl in water and neutralize it to pH 7.0 with NaOH. This stock can be stored at -20°C.[1]
-
Protein Preparation: Dissolve the protein to be labeled in a suitable, degassed buffer at a pH between 7.0 and 7.5 (e.g., PBS, HEPES, or Tris). The protein concentration should typically be between 1-10 mg/mL.
-
Reduction: Add the neutralized TCEP stock solution to the protein solution to a final concentration of 10-100 times the molar concentration of the protein's disulfide bonds.
-
Incubation: Incubate the reaction mixture for 20-30 minutes at room temperature.[14]
-
Maleimide Labeling (without TCEP removal): Proceed directly to add the maleimide-containing reagent to the reaction mixture.
-
Maleimide Labeling (with TCEP removal - optional but recommended for highest efficiency): Remove excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with the reaction buffer.[13] Immediately proceed with the addition of the maleimide reagent.
Protocol 2: Protein Reduction with DTT prior to Maleimide Labeling
-
Prepare DTT Stock Solution: Prepare a 1 M stock solution of DTT in water. Store at -20°C in small aliquots.
-
Protein Preparation: Dissolve the protein to be labeled in a suitable, degassed buffer at a pH between 7.0 and 7.5.[5]
-
Reduction: Add the DTT stock solution to the protein solution to a final concentration of a 10-fold molar excess over the protein's disulfide bonds.[5]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.
-
DTT Removal: It is critical to remove the excess DTT. This can be done by:
-
Maleimide Labeling: Immediately after DTT removal, add the maleimide-containing reagent to the protein solution.
Visual Guides
Caption: Decision workflow for choosing between TCEP and DTT.
Caption: General workflow for protein reduction and maleimide conjugation.
References
- 1. Bot Detection [iris-biotech.de]
- 2. mstechno.co.jp [mstechno.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. agscientific.com [agscientific.com]
- 5. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - CZ [thermofisher.com]
- 6. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 7. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. atto-tec.com [atto-tec.com]
- 9. researchgate.net [researchgate.net]
- 10. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A procedure for quantitative determination of tris(2-carboxyethyl)phosphine, an odorless reducing agent more stable and effective than dithiothreitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. broadpharm.com [broadpharm.com]
- 14. bioacts.com [bioacts.com]
Technical Support Center: Quenching Excess Me-Tet-PEG4-Maleimide
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on effectively quenching excess Me-Tet-PEG4-Maleimide after a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench excess this compound?
A1: Quenching is a critical step to terminate the conjugation reaction and prevent the unreacted this compound from labeling non-target molecules in subsequent applications. This ensures the specificity of your conjugate and prevents potential off-target effects or altered biological activity.
Q2: What are the recommended quenching agents for maleimide reactions?
A2: Excess maleimides are effectively quenched by adding reagents containing free thiol (sulfhydryl) groups.[1] Common quenching agents include:
-
Cysteine: A single thiol-containing amino acid.
-
2-Mercaptoethanol (BME): A small molecule thiol.
-
Dithiothreitol (DTT): A strong reducing agent with two thiol groups.
Q3: What is the optimal pH for the maleimide quenching reaction?
A3: The reaction of maleimides with thiols is most specific and efficient within a pH range of 6.5 to 7.5.[1][2][3] At pH values above 8.5, the maleimide group can undergo hydrolysis to a non-reactive maleamic acid and may also react with primary amines.[1]
Q4: Can the reducing agent TCEP be used to quench excess maleimide?
A4: No, Tris(2-carboxyethyl)phosphine (TCEP) should not be used to quench excess maleimides. While TCEP is an effective reducing agent for disulfide bonds and does not contain a thiol group (meaning it doesn't need to be removed before the maleimide reaction), it can react with the maleimide group itself, forming a stable ylene adduct that is unreactive towards thiols.[4][5] Therefore, TCEP should be removed before initiating the maleimide conjugation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Quenching | Insufficient concentration of the quenching agent. | Increase the molar excess of the thiol-containing quenching agent. A final concentration of 10-50 mM is often recommended.[2][6] |
| Short incubation time for quenching. | Extend the incubation time. A minimum of 15-30 minutes at room temperature is generally sufficient.[2][6] | |
| Incorrect pH of the reaction buffer. | Ensure the pH of the reaction mixture is between 6.5 and 7.5 during quenching for optimal thiol-maleimide reactivity.[1][2][3] | |
| Precipitation Upon Adding Quenching Agent | Poor solubility of the quenching agent or the conjugated product at the quenching concentration. | Prepare the quenching agent in a compatible buffer before adding it to the reaction mixture. Consider performing a buffer exchange step after quenching. |
| Loss of Conjugate Stability (Retro-Michael Reaction) | The thioether bond formed between the thiol and the maleimide can be reversible under certain conditions, leading to deconjugation.[7][8] | After quenching, consider hydrolyzing the succinimide ring of the thioether adduct to form a more stable succinamic acid thioether.[8][9] This can often be achieved by adjusting the pH. |
| Side Reaction with N-terminal Cysteine | If your target molecule has an unprotected N-terminal cysteine, a side reaction can lead to the formation of a thiazine derivative.[10] | To minimize this, consider performing the conjugation and quenching at a slightly acidic pH (around 6.5) or acetylating the N-terminal amine.[10] |
Experimental Protocols
Protocol 1: Quenching with L-Cysteine
-
Prepare Cysteine Stock Solution: Prepare a fresh 1 M stock solution of L-Cysteine in a suitable buffer (e.g., PBS, pH 7.2).
-
Add to Reaction Mixture: Add the L-Cysteine stock solution to your reaction mixture to a final concentration of 20-50 mM.
-
Incubate: Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
Purification: Proceed with the purification of your conjugate (e.g., dialysis, size exclusion chromatography) to remove the quenched maleimide and excess cysteine.[2]
Protocol 2: Quenching with 2-Mercaptoethanol (BME)
-
Prepare BME Stock Solution: Prepare a 1 M stock solution of BME in a compatible buffer.
-
Add to Reaction Mixture: Add the BME stock solution to your reaction mixture to achieve a final concentration of 20-50 mM.
-
Incubate: Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the conjugate to remove reaction byproducts.
Quantitative Data Summary
| Quenching Agent | Recommended Final Concentration | Recommended Incubation Time | Optimal pH Range | Notes |
| L-Cysteine | 10-50 mM[2][6] | 15-30 minutes[2] | 6.5-7.5[1][2][3] | A common and effective quenching agent. |
| 2-Mercaptoethanol (BME) | 10-50 mM | 15-30 minutes | 6.5-7.5[1] | Must be handled in a fume hood due to its strong odor. |
| Dithiothreitol (DTT) | 10-50 mM[2][6] | 15-30 minutes | 6.5-7.5[1] | A strong reducing agent; ensure it is compatible with your target molecule's stability. |
Workflow and Logic Diagrams
References
- 1. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 3. vectorlabs.com [vectorlabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. prolynxinc.com [prolynxinc.com]
- 10. bachem.com [bachem.com]
How to avoid non-specific binding of Me-Tet-PEG4-Maleimide
Welcome to the technical support center for Me-Tet-PEG4-Maleimide. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of this reagent, with a focus on preventing non-specific binding and ensuring the stability of your conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a bifunctional crosslinker. It contains a methyltetrazine (Me-Tet) group and a maleimide group, connected by a 4-unit polyethylene glycol (PEG4) spacer. The maleimide group reacts specifically with sulfhydryl (thiol) groups, commonly found on cysteine residues of proteins and peptides, to form a stable thioether bond. The Me-Tet group is used in bioorthogonal chemistry, specifically in the inverse-electron-demand Diels-Alder (IEDDA) reaction with trans-cyclooctene (TCO) dienophiles. This allows for the precise and efficient labeling of biomolecules.
Q2: What are the main causes of non-specific binding with this compound?
A2: Non-specific binding or loss of reactivity of this compound can arise from several factors:
-
Reaction with Amines: At a pH above 7.5, the maleimide group can lose its specificity for thiols and react with primary amines, such as the side chain of lysine residues.[1]
-
Hydrolysis of the Maleimide Ring: The maleimide group is susceptible to hydrolysis, particularly in aqueous solutions and at higher pH.[1][2] This opens the maleimide ring, rendering it incapable of reacting with thiol groups.
-
Retro-Michael Reaction: The thioether bond formed between the maleimide and a thiol can be reversible under certain conditions, leading to the dissociation of the conjugate. This is a significant concern for the long-term stability of bioconjugates like antibody-drug conjugates (ADCs).[3][4][5]
-
Non-specific Protein Adsorption: The PEG component, while generally employed to reduce non-specific interactions, can sometimes contribute to binding with certain surfaces or proteins, especially if there are unfavorable electrostatic or hydrophobic interactions.[6][7]
-
Thiazine Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to the formation of a stable six-membered thiazine structure. This is more prevalent at neutral to basic pH.[8][9][10]
Q3: How can I prevent the hydrolysis of the maleimide group?
A3: To minimize hydrolysis, follow these guidelines:
-
Storage: Store this compound at -20°C in a desiccated environment.[1]
-
Solution Preparation: Prepare aqueous solutions of the reagent immediately before use. Avoid long-term storage in aqueous buffers.[1]
-
pH Control: Perform the conjugation reaction within a pH range of 6.5-7.5.[1][3][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Hydrolysis of the maleimide group before conjugation. | Prepare fresh maleimide solutions for each experiment. Ensure the reaction pH is between 6.5 and 7.5.[1][3] |
| Oxidation of sulfhydryl groups on the protein/peptide. | Include a chelating agent like EDTA in your buffer to prevent metal-catalyzed oxidation. Consider a mild reduction step with TCEP prior to conjugation.[11] | |
| Presence of competing thiols in the buffer. | Ensure your buffers are free of thiol-containing reagents like DTT or β-mercaptoethanol.[11] | |
| High Background/Non-specific Binding in Assays | Excess unreacted this compound. | Quench the reaction with a low molecular weight thiol (e.g., L-cysteine or β-mercaptoethanol) to consume any unreacted maleimide.[11] Purify the conjugate using size-exclusion chromatography or dialysis to remove excess reagent and quenching agent. |
| Non-specific adsorption of the conjugate to surfaces. | Add a blocking agent, such as Bovine Serum Albumin (BSA) or Tween-20, to your buffers during assay steps to minimize non-specific surface interactions.[12][13] | |
| Reaction of maleimide with primary amines. | Maintain the reaction pH at or below 7.5 to ensure specificity for thiol groups.[1][11] | |
| Instability of the Conjugate Over Time | Retro-Michael reaction leading to deconjugation. | After the initial conjugation, consider a post-conjugation hydrolysis step by raising the pH to stabilize the thioether linkage by opening the succinimide ring.[1][14][15] For applications requiring high stability, consider alternative, more stable thiol-reactive chemistries.[16] |
| Thiazine formation with N-terminal cysteines. | If working with an N-terminal cysteine, perform the conjugation at a slightly acidic pH (around 6.0-6.5) to suppress this side reaction.[9] |
Experimental Protocols
Protocol 1: General Conjugation of this compound to a Protein
-
Buffer Preparation: Prepare a conjugation buffer such as Phosphate-Buffered Saline (PBS) or HEPES at pH 7.0-7.5, containing 1-10 mM EDTA. Degas the buffer to minimize oxidation.
-
Protein Preparation: Dissolve your thiol-containing protein in the conjugation buffer to a concentration of 1-10 mg/mL. If the protein has disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column if necessary (though TCEP does not directly react with maleimides).[11]
-
Maleimide Reagent Preparation: Immediately before use, dissolve this compound in a dry, water-miscible organic solvent like DMSO or DMF to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the this compound solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional but Recommended): Add a final concentration of 10-50 mM of a free thiol like L-cysteine to quench any unreacted maleimide. Incubate for 15-30 minutes at room temperature.[17]
-
Purification: Remove excess reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
Protocol 2: Post-Conjugation Stabilization via Hydrolysis
-
Perform Conjugation: Follow steps 1-5 of the General Conjugation Protocol.
-
Purification: Purify the conjugate as described in step 7 of the general protocol to remove unreacted maleimide.
-
pH Adjustment: Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate buffer).
-
Incubation: Incubate the solution at room temperature for 2-4 hours to promote hydrolysis of the thiosuccinimide ring.
-
Final Buffer Exchange: Exchange the buffer back to a neutral pH (e.g., PBS pH 7.4) for storage.
Data Presentation
Table 1: pH Effects on Maleimide Reactions
| pH Range | Primary Reaction | Secondary/Side Reactions | Recommendation |
| < 6.5 | Slow reaction with thiols | Not optimal due to slow kinetics. | |
| 6.5 - 7.5 | Optimal reaction with thiols | Minimal hydrolysis and amine reactivity.[1][11] | Recommended range for specific thiol conjugation. |
| > 7.5 | Reaction with thiols | Increased rate of reaction with primary amines (e.g., lysine).[1] Increased rate of maleimide hydrolysis.[2] | Avoid for specific thiol conjugation. Can be used for post-conjugation hydrolysis to stabilize the linkage.[15] |
Table 2: Stability of Thiol-Maleimide Adducts
| Adduct Type | Condition | Stability Issue | Mitigation Strategy |
| Thiosuccinimide (unhydrolyzed) | Presence of competing thiols (e.g., glutathione in vivo) | Susceptible to retro-Michael reaction and thiol exchange.[4][5] | Post-conjugation hydrolysis to the stable ring-opened succinamic acid thioether.[5][15] |
| Succinamic acid thioether (hydrolyzed) | Physiological conditions | Stable and resistant to thiol exchange.[1][15] | This is the desired stable form for long-term applications. |
| Thiazine (from N-terminal Cys) | Neutral to basic pH | Stable, but an undesired side-product.[8][9] | Perform conjugation at pH < 7.[9] |
Visualizations
Caption: Reaction pathways of this compound.
Caption: Workflow for stable bioconjugation.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prolynxinc.com [prolynxinc.com]
- 6. Reducing Non-Specific Binding and Uptake of Nanoparticles and Improving Cell Targeting with an Antifouling PEO-b-PγMPS Copolymer Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. creativepegworks.com [creativepegworks.com]
- 17. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
Steric hindrance issues with Me-Tet-PEG4-Maleimide
Welcome to the technical support center for Me-Tet-PEG4-Maleimide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a heterobifunctional crosslinker that contains a methyltetrazine (Me-Tet) group and a maleimide group, separated by a 4-unit polyethylene glycol (PEG4) spacer. The tetrazine group participates in bioorthogonal "click chemistry" reactions, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction with trans-cyclooctene (TCO) dienophiles. The maleimide group reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides. This reagent is frequently used in bioconjugation, antibody-drug conjugate (ADC) development, and nanoparticle functionalization to link molecules of interest with precision and stability.
Q2: What are the optimal pH conditions for the maleimide-thiol reaction?
A2: The maleimide-thiol reaction is most efficient and specific at a pH range of 6.5-7.5. Below pH 6.5, the reaction rate is significantly slower. Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis, which deactivates it, and the reaction with primary amines (e.g., lysine residues) can become a competing side reaction.
Q3: How can I minimize hydrolysis of the maleimide group?
A3: To minimize hydrolysis, it is crucial to work within the recommended pH range of 6.5-7.5. Additionally, you should prepare aqueous solutions of this compound immediately before use. For storage, dissolve the reagent in a dry, water-miscible organic solvent such as DMSO or DMF and store it desiccated at -20°C.
Q4: What is steric hindrance and how does it affect my conjugation reaction?
A4: Steric hindrance is the slowing of chemical reactions due to the spatial arrangement of atoms. In the context of this compound, the bulkiness of the molecule to be conjugated, the PEG4 spacer, and the tetrazine group can physically obstruct the maleimide from accessing the target thiol group on your protein or nanoparticle. This can lead to lower-than-expected conjugation efficiency.
Q5: How can I confirm that my conjugation reaction was successful?
A5: Several analytical techniques can be used to confirm conjugation. SDS-PAGE analysis will show a shift in the molecular weight of the conjugated protein. Mass spectrometry (e.g., MALDI-TOF or ESI-MS) can provide a more precise mass of the conjugate. UV-Vis spectroscopy can also be used to quantify the degree of labeling if the conjugated molecule has a distinct absorbance spectrum. For quantifying unreacted thiols or maleimides, colorimetric assays such as the Ellman's test can be employed.[1]
Troubleshooting Guide
This guide addresses common issues encountered during bioconjugation experiments with this compound, with a focus on steric hindrance.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Steric Hindrance: The PEG4 linker and tetrazine group may be sterically hindering the maleimide-thiol reaction, especially with large biomolecules. | • Optimize Molar Ratio: Increase the molar excess of this compound to the thiol-containing molecule (e.g., 5:1, 10:1, or 20:1).[2] • Increase Reaction Time: Extend the incubation time to allow more opportunities for the reaction to occur. • Consider a Longer PEG Linker: If steric hindrance is significant, using a similar reagent with a longer PEG spacer (e.g., PEG8, PEG12) may provide the necessary flexibility and distance for the maleimide to reach the thiol. |
| Hydrolysis of Maleimide: The maleimide group may have been hydrolyzed before or during the reaction. | • Verify pH: Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. • Fresh Reagents: Prepare fresh solutions of this compound immediately before use. • Storage Conditions: Confirm that the reagent was stored properly in a dry, aprotic solvent at -20°C. | |
| Oxidation of Thiols: The target thiol groups on the protein or nanoparticle may have oxidized to form disulfide bonds, which are unreactive with maleimides. | • Use a Reducing Agent: Pre-treat your thiol-containing molecule with a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds. DTT can also be used but must be removed before adding the maleimide reagent. • Degas Buffers: Use degassed buffers to minimize oxidation during the reaction. | |
| Non-Specific Binding or Aggregation | High Molar Ratio: A very high excess of the this compound reagent can lead to non-specific interactions or aggregation. | • Optimize Molar Ratio: Perform a titration experiment to find the optimal molar ratio that maximizes conjugation while minimizing non-specific binding. • Purification: Ensure thorough purification of the conjugate after the reaction to remove any unreacted reagent. Size-exclusion chromatography (SEC) is a common method. |
| Hydrophobicity: The tetrazine moiety can be hydrophobic, potentially leading to aggregation when conjugated to proteins. | • Include Solubilizing Agents: In some cases, the addition of a small percentage of a co-solvent like DMSO or the inclusion of a non-ionic surfactant may help to prevent aggregation. |
Quantitative Data on Maleimide-Thiol Conjugation
The following tables provide illustrative data on the efficiency of maleimide-thiol conjugations under various conditions. Please note that this data is compiled from studies using different maleimide-PEG reagents and biomolecules and should be used as a general guide. Optimal conditions for your specific experiment with this compound should be determined empirically.
Table 1: Effect of Molar Ratio on Conjugation Efficiency
| Molar Ratio (Maleimide:Thiol) | Conjugation Efficiency (%) | Reference Molecule |
| 1:1 | ~52 | cRGDfK peptide |
| 2:1 | ~84 | cRGDfK peptide |
| 5:1 | ~58 | 11A4 nanobody |
| 10:1 | >90 | General Protein |
| 20:1 | >90 | General Protein |
Data adapted from studies on maleimide-PEG-PLGA nanoparticles and general protein conjugation protocols.[2]
Table 2: Effect of pH on Maleimide-Thiol Reaction Rate
| pH | Relative Reaction Rate | Notes |
| 6.0 | Slower | Reaction proceeds but at a reduced rate. |
| 6.5 | Optimal | Good balance of reaction rate and maleimide stability. |
| 7.0 | Optimal | High reaction rate and good maleimide stability. |
| 7.5 | Optimal | Very fast reaction, but hydrolysis of maleimide begins to increase. |
| 8.0 | Faster | Increased rate of maleimide hydrolysis and potential for side reactions with amines. |
This table represents the general trend of pH effects on the maleimide-thiol reaction.
Experimental Protocols
Protocol 1: Antibody-Drug Conjugation with this compound
This protocol describes the conjugation of a thiol-containing small molecule drug to a monoclonal antibody (mAb) that has been engineered to contain a free cysteine residue.
Materials:
-
Monoclonal antibody (mAb) with an engineered cysteine residue
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, with 1 mM EDTA, degassed
-
Quenching Solution: 100 mM N-acetylcysteine in PBS
-
Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
Anhydrous DMSO
Procedure:
-
Antibody Preparation:
-
Dissolve the mAb in the reaction buffer to a final concentration of 5-10 mg/mL.
-
If the cysteine residue is part of a disulfide bond, add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1 hour to reduce the disulfide bond.
-
Remove the excess TCEP by buffer exchange using an SEC column equilibrated with the reaction buffer.
-
-
Reagent Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the reduced antibody solution to achieve the desired molar ratio (start with a 10:1 molar excess of the maleimide reagent to the antibody).
-
Gently mix and incubate the reaction at room temperature for 2 hours or at 4°C overnight, protected from light.
-
-
Quenching:
-
Add the quenching solution to a final concentration of 10 mM to react with any unreacted maleimide groups.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the resulting antibody-drug conjugate (ADC) using an SEC column to remove unreacted small molecules and quenched reagent.
-
Collect the fractions containing the purified ADC.
-
-
Characterization:
-
Determine the protein concentration (e.g., by measuring absorbance at 280 nm).
-
Characterize the ADC by SDS-PAGE (to observe the mass shift) and mass spectrometry (to confirm the final conjugate mass).
-
Calculate the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy if the drug has a unique absorbance.
-
Protocol 2: Functionalization of Thiolated Nanoparticles
This protocol outlines the steps to functionalize nanoparticles that have been surface-modified to present free thiol groups.
Materials:
-
Thiolated nanoparticles
-
This compound
-
Reaction Buffer: 100 mM HEPES, 150 mM NaCl, pH 7.0, degassed
-
Quenching Solution: 10 mM 2-Mercaptoethanol in reaction buffer
-
Purification: Centrifugation and resuspension or tangential flow filtration
-
Anhydrous DMSO
Procedure:
-
Nanoparticle Preparation:
-
Disperse the thiolated nanoparticles in the reaction buffer to a known concentration.
-
Ensure the nanoparticles are well-sonicated to prevent aggregation.
-
-
Reagent Preparation:
-
Dissolve the this compound in anhydrous DMSO to a 10 mM stock solution immediately before use.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the nanoparticle dispersion to achieve the desired surface density. Start with a 5-fold molar excess of the maleimide reagent relative to the estimated number of surface thiol groups.
-
Incubate the reaction for 4 hours at room temperature with gentle mixing, protected from light.
-
-
Quenching:
-
Add the quenching solution to react with any unreacted maleimide groups on the nanoparticle surface.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Pellet the functionalized nanoparticles by centrifugation at an appropriate speed and duration for your particle size.
-
Carefully remove the supernatant containing unreacted reagents.
-
Resuspend the nanoparticle pellet in fresh buffer.
-
Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unreacted materials.
-
-
Characterization:
-
Confirm successful functionalization using techniques such as dynamic light scattering (DLS) to check for changes in size and zeta potential.
-
Quantify the number of tetrazine groups on the surface using a reaction with a TCO-functionalized fluorescent dye and measuring the fluorescence.
-
Visualizations
Antibody-Drug Conjugation Workflow
Caption: Workflow for Antibody-Drug Conjugation.
Nanoparticle Functionalization Workflow
Caption: Workflow for Nanoparticle Functionalization.
Troubleshooting Logic for Low Conjugation Yield
Caption: Troubleshooting Low Conjugation Yield.
References
Technical Support Center: Me-Tet-PEG4-Maleimide Bioconjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield of Me-Tet-PEG4-Maleimide bioconjugation reactions.
FAQs and Troubleshooting Guide
This section addresses common issues encountered during the bioconjugation of this compound to thiol-containing biomolecules such as proteins, peptides, and antibodies.
1. Why is my conjugation yield low?
Low conjugation yield is a frequent issue with several potential causes. Systematically evaluating each step of your process can help identify the problem.
-
Inefficient Thiol Availability: The maleimide group of this compound specifically reacts with free sulfhydryl (thiol) groups on cysteine residues. If these thiols are unavailable, the reaction cannot proceed efficiently.
-
Disulfide Bonds: Cysteine residues often form disulfide bonds within or between proteins, rendering them unreactive towards maleimides.[1] Ensure complete reduction of disulfide bonds by using a sufficient excess of a reducing agent.
-
Thiol Oxidation: Free thiols are susceptible to oxidation, which prevents their reaction with maleimides. It is crucial to work with degassed buffers and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Hydrolysis of Maleimide: The maleimide group is susceptible to hydrolysis, especially in aqueous solutions and at pH values above 7.5.[2][3] Hydrolyzed maleimide is unreactive towards thiols.[4]
-
Solution Preparation: Always prepare aqueous solutions of this compound immediately before use.[5] For storage, dissolve the reagent in a dry, water-miscible organic solvent like DMSO or DMF and store at -20°C.
-
pH Control: Maintain the reaction pH strictly between 6.5 and 7.5 for optimal chemoselectivity for thiols.[5]
-
-
Suboptimal Reaction Conditions: The efficiency of the thiol-maleimide reaction is sensitive to several parameters.
-
pH: The ideal pH range is 6.5-7.5.[5] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines. Above pH 7.5, competitive reaction with primary amines (e.g., lysine residues) increases, and the rate of maleimide hydrolysis also rises.[2][5]
-
Molar Ratio: A molar excess of this compound to the thiol-containing biomolecule is generally recommended to drive the reaction to completion. Typical starting ratios range from 10:1 to 20:1, but this should be optimized for each specific protein.[6]
-
Reaction Time and Temperature: Incubating the reaction for 2 hours at room temperature or overnight at 2-8°C is a common starting point. These parameters may require optimization.
-
-
Instability of the Tetrazine Moiety: While the primary concern for the initial conjugation is the maleimide group, the tetrazine moiety also has stability considerations. Electron-withdrawing groups can destabilize the tetrazine ring in aqueous environments.[7][8][9] While the methyl group in this compound is electron-donating and thus confers higher stability, prolonged exposure to harsh conditions should be avoided.[9]
2. How can I confirm that my protein's disulfide bonds are fully reduced?
Incomplete reduction is a common reason for low conjugation yields.
-
Choice of Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) is often preferred over dithiothreitol (DTT) or β-mercaptoethanol (BME) because it does not contain a thiol group and therefore does not need to be removed before adding the maleimide reagent.[10][11] DTT and BME must be completely removed, typically by dialysis or desalting columns, as they will compete with the protein's thiols for reaction with the maleimide.
-
Quantification of Free Thiols: The number of available sulfhydryl groups can be quantified before and after the reduction step using Ellman's reagent (DTNB). This allows you to verify the efficiency of the reduction step.
3. My conjugate is unstable. What could be the cause?
The stability of the final conjugate is critical for its downstream application.
-
Retro-Michael Reaction: The thioether bond formed between the thiol and the maleimide can be reversible under certain conditions, leading to deconjugation.[4] This is a known challenge with maleimide-based conjugates.
-
Stabilization through Hydrolysis: To create a more stable linkage, the thiosuccinimide ring of the conjugate can be intentionally hydrolyzed to the corresponding succinamic acid thioether.[3][4] This can be achieved by incubating the conjugate at a slightly elevated pH (e.g., pH 9.2) for a defined period.[3] However, this must be carefully controlled to avoid degradation of the biomolecule. Some "self-hydrolyzing" maleimides are designed to undergo rapid hydrolysis at neutral pH after conjugation.[4]
4. I am observing unexpected side products. What are they and how can I avoid them?
Several side reactions can occur during maleimide bioconjugation.
-
Reaction with Amines: At pH values above 7.5, the maleimide group can react with primary amines, such as the side chain of lysine residues, leading to non-specific labeling.[5] Sticking to the recommended pH range of 6.5-7.5 minimizes this side reaction.
-
Thiazine Rearrangement: If conjugating to a peptide or protein with an unprotected N-terminal cysteine, a side reaction can occur leading to the formation of a thiazine derivative. This can be mitigated by performing the conjugation at a more acidic pH (around 5) or by acetylating the N-terminal amine.
-
Reaction with TCEP: Although TCEP is generally compatible with maleimides, some reports indicate that it can react with maleimides, which could reduce conjugation yields.[10] If this is suspected, ensuring the removal of excess TCEP after reduction may be necessary.
5. How does the PEG linker affect the reaction?
The PEG4 linker in this compound serves several purposes.
-
Solubility: The hydrophilic polyethylene glycol (PEG) spacer improves the water solubility of the reagent and the final conjugate.[12]
-
Steric Hindrance: The PEG linker can help to overcome steric hindrance, allowing the maleimide and tetrazine groups to access their respective reaction partners on the biomolecule and the click chemistry target.
-
Pharmacokinetics: In therapeutic applications, PEGylation is known to improve the pharmacokinetic properties of biomolecules, such as increasing circulation half-life.[13]
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound bioconjugation based on established protocols for similar maleimide reagents. Note that optimal conditions should be determined empirically for each specific application.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Critical for thiol selectivity. Reaction with amines and hydrolysis increase above pH 7.5.[5] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster (e.g., 2-4 hours). Overnight incubation at 4°C is also common.[14] |
| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 | A molar excess of the maleimide reagent drives the reaction. Optimization is recommended.[6] |
| Protein Concentration | 1 - 10 mg/mL | A common range for efficient conjugation. |
| Organic Solvent | < 10% (v/v) | This compound is typically dissolved in DMSO or DMF first. The final concentration of the organic solvent in the reaction mixture should be minimized.[5] |
Table 2: Disulfide Bond Reduction
| Parameter | Recommendation | Notes |
| Reducing Agent | TCEP (Tris(2-carboxyethyl)phosphine) | Does not contain a thiol and generally does not require removal before adding the maleimide.[10][11] |
| Molar Excess of TCEP | 10 - 100 fold | A significant excess ensures complete reduction of disulfide bonds.[6] |
| Incubation Time | 20 - 30 minutes | At room temperature.[6] |
Experimental Protocols
Protocol 1: General Bioconjugation of this compound to a Protein
This protocol provides a general procedure for labeling a thiol-containing protein.
-
Preparation of Protein Solution:
-
Dissolve the protein in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, HEPES, or Tris buffer, ensuring it is free of thiols) to a concentration of 1-10 mg/mL.
-
-
Reduction of Disulfide Bonds (if necessary):
-
Preparation of this compound Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-20 fold) of the this compound stock solution to the reduced protein solution.[6]
-
Gently mix and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound using a desalting column (e.g., Zeba™ Spin desalting column) or through dialysis against the buffer of choice.
-
-
Characterization and Storage:
-
Confirm conjugation and determine the degree of labeling using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry, UV-Vis spectroscopy).
-
For short-term storage, keep the conjugate at 4°C. For long-term storage, add a cryoprotectant like glycerol and store at -20°C or -80°C.[15]
-
Diagrams
Diagram 1: Thiol-Maleimide Bioconjugation Workflow
Caption: Workflow for this compound bioconjugation.
Diagram 2: Chemical Reaction Scheme
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. broadpharm.com [broadpharm.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. precisepeg.com [precisepeg.com]
- 14. broadpharm.com [broadpharm.com]
- 15. chemrxiv.org [chemrxiv.org]
Removal of unconjugated Me-Tet-PEG4-Maleimide
Welcome to the Technical Support Center for Bioconjugation. This guide provides detailed information, troubleshooting advice, and protocols for the removal of unconjugated Me-Tet-PEG4-Maleimide from your research samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use?
This compound is a heterobifunctional linker used in bioconjugation. It consists of three key parts:
-
Methyl-Tetrazine (Me-Tet): A bioorthogonal reactive group that participates in "click chemistry" reactions, typically with trans-cyclooctene (TCO) groups.
-
PEG4: A short, hydrophilic polyethylene glycol spacer (four units) that improves solubility and reduces steric hindrance.
-
Maleimide: A thiol-reactive group that specifically forms a stable covalent thioether bond with sulfhydryl groups (-SH), which are found on cysteine residues of proteins and peptides.[1][2][3]
This reagent is commonly used to attach a tetrazine moiety to a protein, antibody, or other biomolecule. The resulting tetrazine-modified molecule can then be rapidly and specifically "clicked" to another molecule containing a TCO group, a key step in creating antibody-drug conjugates (ADCs), imaging agents, or other advanced bioconjugates.
Q2: Why is it critical to remove unconjugated this compound after the labeling reaction?
Removing excess, unconjugated this compound is crucial for several reasons:
-
Downstream Reaction Interference: Residual maleimide can react with other thiol-containing molecules in subsequent experimental steps, leading to unintended side products.
-
Inaccurate Characterization: The presence of the unconjugated linker can interfere with analytical techniques used to determine the degree of labeling (DOL), leading to an overestimation of conjugation efficiency.
-
Cellular Toxicity and Off-Target Effects: In cellular or in vivo applications, free linker molecules could cause toxicity or non-specific labeling of other biological molecules, confounding experimental results.
-
Reduced Purity: For therapeutic applications, such as the development of ADCs, high purity is a regulatory requirement. Unconjugated linkers are considered impurities that must be removed.[4]
Q3: What are the primary methods for removing small molecules like this compound from larger biomolecules?
The most common methods leverage the significant size difference between the conjugated protein (typically >10 kDa) and the small this compound linker (~500 Da). The main techniques are:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: A chromatography technique that separates molecules based on their size.[5][6][7] Larger molecules (the conjugate) pass through the column quickly, while smaller molecules (the unconjugated linker) enter pores in the chromatography resin and are delayed.[6][8]
-
Dialysis: A classic technique that uses a semi-permeable membrane with a specific Molecular Weight Cut-Off (MWCO) to separate molecules.[9][10][11] The conjugated protein is retained inside the dialysis bag or cassette, while the small linker molecules diffuse out into a large volume of buffer.[10]
-
Tangential Flow Filtration (TFF) / Diafiltration: An efficient and scalable method for separating, concentrating, and purifying biomolecules.[12][13][14] The sample solution flows tangentially across a membrane surface, allowing small molecules like the unconjugated linker to pass through while retaining the larger conjugate.[12][15] This is particularly useful for larger sample volumes.[12][14]
Method Selection and Comparison
Choosing the right purification method depends on factors like sample volume, processing time, required purity, and available equipment.
| Method | Typical Sample Volume | Processing Time | Product Recovery | Reagent Removal Efficiency | Key Advantages | Key Disadvantages |
| Size Exclusion Chromatography (SEC) | 2 µL – 10 mL[16] | 5–30 min[16] | High (>90%) | Very High (>99%) | Fast, high resolution, excellent for buffer exchange.[5][6] | Sample dilution, potential for protein-resin interaction, limited by column capacity.[6] |
| Dialysis | 10 µL – 250 mL[16] | 2–24 hrs[16] | High (>90%) | High (>95%) | Simple, gentle on proteins, handles viscous samples.[9] | Very slow, requires large buffer volumes, risk of sample loss from handling.[17] |
| Tangential Flow Filtration (TFF) | 100 µL – 6 L[16] | 5–30 min* | Very High (>95%) | Very High (>99%) | Fast, highly scalable, combines concentration and purification.[12][14] | Requires specialized equipment, potential for membrane fouling.[12] |
Note: Processing time for TFF is sample-dependent and can vary.
Experimental Workflows & Logic
A typical workflow for protein conjugation and purification involves several key steps.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 4. Clearance of solvents and small molecule impurities in antibody drug conjugates via ultrafiltration and diafiltration operation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Size Exclusion Chromatography: Size Does Matter [peakproteins.com]
- 6. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 8. m.youtube.com [m.youtube.com]
- 9. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. fishersci.com [fishersci.com]
- 12. Tangential Flow Filtration (TFF) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 13. rocker.com.tw [rocker.com.tw]
- 14. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 15. repligen.com [repligen.com]
- 16. Protein Dialysis, Desalting, Concentrators, & Small Molecule Removal | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
Validation & Comparative
A Head-to-Head Comparison of Me-Tet-PEG4-Maleimide and SMCC for Antibody Conjugation
For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision in the successful development of antibody-drug conjugates (ADCs) and other antibody conjugates. The linker not only connects the antibody to the payload but also significantly influences the stability, solubility, and overall efficacy of the final product. This guide provides an in-depth comparison of two widely used crosslinkers: the traditional succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and the more recent Methyl-Tetrazine-PEG4-Maleimide (Me-Tet-PEG4-Maleimide), which leverages bioorthogonal chemistry.
This comparison will delve into their mechanisms of action, and present available data on their performance characteristics, including conjugation efficiency, stability of the resulting conjugate, and impact on the antibody. Detailed experimental protocols for antibody conjugation using both linkers are also provided to aid in practical application.
Executive Summary
| Feature | This compound | SMCC |
| Chemistry | Bioorthogonal inverse electron demand Diels-Alder (iEDDA) cycloaddition (tetrazine-TCO) and thiol-maleimide reaction. | NHS ester reaction with primary amines (e.g., lysine) and thiol-maleimide reaction with cysteines. |
| Specificity | High, due to the bioorthogonal nature of the iEDDA reaction. | Generally good, but potential for cross-reactivity of NHS esters and maleimides at higher pH.[1] |
| Reaction Kinetics | iEDDA reaction is exceptionally fast, with second-order rate constants up to 10^6 M⁻¹s⁻¹.[2][3] | Thiol-maleimide reaction is also fast, but the NHS ester reaction can be slower. |
| Hydrophilicity | High, due to the PEG4 spacer, which can reduce aggregation and improve solubility.[][5] | Hydrophobic, which can lead to aggregation of the antibody conjugate, especially with hydrophobic payloads.[6][7][8] |
| Conjugate Stability | The resulting dihydropyridazine from the iEDDA reaction is highly stable. The thiosuccinimide ether from the maleimide reaction can be susceptible to retro-Michael addition.[9] | The amide bond from the NHS ester reaction is stable. The thiosuccinimide ether bond can be unstable and lead to premature drug release.[9][10] |
| Control over DAR | Potentially higher precision in achieving a specific drug-to-antibody ratio (DAR) through site-specific conjugation. | Can be challenging to control the DAR, often resulting in a heterogeneous mixture of species.[8] |
| Antibody Integrity | Milder reaction conditions can better preserve the antibody's structure and function. | The two-step reaction process and potential for side reactions may impact antibody integrity.[8] |
Mechanism of Action
This compound: A Bioorthogonal Approach
This compound is a heterobifunctional crosslinker that employs two distinct and highly specific chemical reactions. The tetrazine moiety participates in an inverse electron demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (TCO) group, a type of "click chemistry" that is bioorthogonal, meaning it proceeds with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes.[2][11] The maleimide group reacts specifically with thiol groups (sulfhydryls), typically from cysteine residues on the antibody.[1]
This dual reactivity allows for a two-step, highly controlled conjugation strategy. For instance, an antibody can be first modified with a TCO group, and then the this compound linker, already attached to a payload via its maleimide end, can be "clicked" onto the TCO-modified antibody.
SMCC: The Traditional Amine-to-Thiol Crosslinker
SMCC is a classic heterobifunctional crosslinker that connects primary amines (like those on lysine residues) to thiol groups (from cysteine residues).[6] The N-hydroxysuccinimide (NHS) ester end of SMCC reacts with primary amines to form a stable amide bond. The maleimide end reacts with a thiol group to form a stable thioether bond.[6]
This typically involves a two-step process. First, the antibody is reacted with SMCC to introduce maleimide groups onto its surface via lysine residues. After removing excess SMCC, the maleimide-activated antibody is then reacted with a thiol-containing payload.
Performance Comparison
Conjugation Efficiency and Kinetics
The iEDDA reaction between a tetrazine and a TCO is one of the fastest bioorthogonal reactions known, with second-order rate constants that can reach up to 106 M-1s-1.[2][3] This rapid kinetics allows for efficient conjugation even at low antibody concentrations. The thiol-maleimide reaction is also relatively fast.
In contrast, while the thiol-maleimide reaction of SMCC is efficient, the initial NHS ester activation step can be slower and is pH-dependent.[12] Achieving a high degree of modification on the antibody without causing aggregation or loss of activity can require careful optimization of reaction conditions.
Stability of the Conjugate
A critical factor for ADCs is the stability of the linker in circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity. The dihydropyridazine linkage formed from the iEDDA reaction is highly stable.[2] However, the thiosuccinimide ether bond formed from the maleimide-thiol reaction in both linkers can be susceptible to a retro-Michael addition, especially in the presence of other thiols like glutathione in the plasma.[9] This can lead to the release of the payload before the ADC reaches its target. Strategies to improve the stability of the maleimide-thiol linkage, such as using more stable maleimide derivatives, are an active area of research.[13]
The amide bond formed by the SMCC's NHS ester is generally very stable.[6]
Hydrophilicity and Aggregation
One of the significant advantages of this compound is the presence of the hydrophilic polyethylene glycol (PEG) spacer. This PEG linker can impart greater water solubility to the entire ADC, which is particularly beneficial when conjugating hydrophobic drugs.[][5] Improved hydrophilicity can reduce the propensity of the ADC to aggregate, a common problem that can lead to immunogenicity and rapid clearance from circulation.[6]
SMCC, on the other hand, is a more hydrophobic linker.[7][8] Conjugation with SMCC, especially at a high drug-to-antibody ratio (DAR), can increase the overall hydrophobicity of the antibody and lead to aggregation.[7]
Impact on Antibody Function
The bioorthogonal nature of the iEDDA reaction used with this compound offers the potential for highly site-specific conjugation. By introducing a TCO group at a specific, non-critical site on the antibody, the payload can be attached away from the antigen-binding sites, thus minimizing the impact on the antibody's affinity and function.[14]
With SMCC, the conjugation occurs on surface-exposed lysine residues, which are often distributed across the antibody, including in or near the antigen-binding regions. This random conjugation can sometimes lead to a loss of antibody affinity.[8]
Experimental Protocols
Antibody Conjugation with this compound (Two-Step Protocol)
Materials:
-
Antibody of interest
-
TCO-NHS ester
-
This compound conjugated to the payload
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching solution: e.g., Tris buffer
-
Desalting columns
Protocol:
-
Antibody-TCO Modification:
-
Dissolve the antibody in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Add a 10-20 fold molar excess of TCO-NHS ester (dissolved in DMSO or DMF) to the antibody solution.
-
Incubate for 1-2 hours at room temperature with gentle stirring.
-
Remove excess, unreacted TCO-NHS ester using a desalting column, exchanging the buffer to PBS.
-
-
Bioorthogonal Ligation:
-
To the TCO-modified antibody, add a 2-5 fold molar excess of the this compound-payload conjugate.
-
Incubate for 1 hour at room temperature. The reaction progress can be monitored by the disappearance of the characteristic tetrazine absorbance around 520 nm.
-
The reaction is typically self-quenching as the tetrazine is consumed.
-
Purify the final antibody conjugate using a desalting column or size-exclusion chromatography to remove any unreacted linker-payload.
-
Antibody Conjugation with SMCC (Two-Step Protocol)
Materials:
-
Antibody of interest
-
SMCC crosslinker
-
Thiol-containing payload
-
Reaction Buffer A: PBS, pH 7.2-7.5
-
Reaction Buffer B: PBS with EDTA, pH 6.5-7.0
-
Quenching solution: e.g., cysteine or 2-mercaptoethanol
-
Desalting columns
Protocol:
-
Antibody Activation with SMCC:
-
Dissolve the antibody in Reaction Buffer A to a concentration of 1-10 mg/mL.
-
Add a 10-20 fold molar excess of SMCC (dissolved in DMSO or DMF) to the antibody solution.
-
Incubate for 30-60 minutes at room temperature with gentle stirring.
-
Remove excess, unreacted SMCC using a desalting column, exchanging the buffer to Reaction Buffer B.
-
-
Conjugation to Thiolated Payload:
-
Immediately add the thiol-containing payload to the maleimide-activated antibody solution at a 1.5-5 fold molar excess over the antibody.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding an excess of a thiol-containing reagent like cysteine to cap any unreacted maleimide groups.
-
Purify the final antibody conjugate using a desalting column or size-exclusion chromatography to remove unreacted payload and quenching agent.
-
Conclusion
The choice between this compound and SMCC depends on the specific requirements of the application.
This compound is the preferred choice when:
-
High specificity and a controlled drug-to-antibody ratio are critical.
-
The payload is hydrophobic, and aggregation is a concern.
-
Preservation of the antibody's binding affinity is paramount.
-
A rapid and highly efficient conjugation is desired.
SMCC remains a viable and widely used option, particularly when:
-
A well-established and cost-effective method is preferred.
-
The payload is relatively hydrophilic.
-
Some degree of heterogeneity in the final product is acceptable.
For the development of next-generation antibody conjugates, the advantages offered by bioorthogonal chemistry and hydrophilic linkers, as embodied by this compound, present a compelling case for its adoption to produce more homogeneous, stable, and potentially more efficacious therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. broadpharm.com [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 5. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cn.aminer.org [cn.aminer.org]
- 9. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 13. Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The conjugation strategy affects antibody orientation and targeting properties of nanocarriers - Nanoscale (RSC Publishing) [pubs.rsc.org]
Beyond the Thiol-Maleimide Reaction: A Comparative Guide to Next-Generation Bioconjugation Chemistries
For researchers, scientists, and drug development professionals seeking more stable and efficient bioconjugation strategies, this guide provides an objective comparison of emerging alternatives to traditional maleimide chemistry. Citing experimental data, we delve into the performance, protocols, and underlying mechanisms of cutting-edge techniques, offering a comprehensive resource for advancing bioconjugate design and development.
Maleimide chemistry has long been a workhorse for bioconjugation, primarily through its reaction with thiol groups on cysteine residues. However, the inherent instability of the resulting thiosuccinimide linkage, which is susceptible to retro-Michael addition and hydrolysis, has driven the search for more robust and versatile alternatives.[1][2] This guide explores several promising next-generation bioconjugation methods, presenting their quantitative performance, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate technique for your research needs.
Performance Comparison of Bioconjugation Chemistries
The choice of a bioconjugation strategy is often a trade-off between reaction speed, stability of the resulting conjugate, and the specificity of the reaction. The following tables provide a quantitative comparison of key performance metrics for maleimide chemistry and its alternatives.
| Reaction | Typical Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Reaction Conditions | Key Advantages | Key Disadvantages |
| Maleimide-Thiol | Maleimide, Thiol (Cysteine) | ~10² - 10³[3] | pH 6.5-7.5[4] | Fast kinetics, High thiol specificity | Reversible linkage, Hydrolysis of maleimide[1] |
| SPAAC | Azide, Strained Alkyne (e.g., DBCO, BCN) | 10⁻¹ - 1[5] | Physiological pH, Temp | Bioorthogonal, High stability, No catalyst | Slower than iEDDA, Bulky reagents |
| iEDDA | Tetrazine, Strained Alkene (e.g., TCO) | 10³ - 10⁶[6] | Physiological pH, Temp | Extremely fast, Bioorthogonal, High stability | Tetrazine instability, Potential side reactions |
| Sortase-Mediated Ligation | LPXTG motif, (G)n motif | Enzyme-dependent | 37°C, Ca²⁺ | Site-specific, Stable amide bond | Requires enzyme, Recognition motifs needed |
| FGE-mediated Aldehyde Tagging | CXPXR motif, Aldehyde-reactive probe | Enzyme-dependent | Physiological pH, Temp | Site-specific, Bioorthogonal aldehyde handle | Requires enzyme expression and modification |
| Thiol-Sulfoxonium Ylide Photo-click | Thiol, Sulfoxonium ylide | Very fast (minutes)[7] | Visible light (450 nm), Photocatalyst | Fast, Cysteine-specific, Spatiotemporal control | Requires light source and photocatalyst |
| Conjugate Linkage | Formation Reaction | Stability in Human Plasma | Key Stability Features |
| Thiosuccinimide | Maleimide-Thiol | Prone to retro-Michael addition (half-life can be hours to days)[8][9] | Reversible; can undergo thiol exchange with albumin and glutathione.[1] |
| Triazole | SPAAC | Highly stable | Stable to hydrolysis and enzymatic cleavage. |
| Dihydropyridazine | iEDDA | Highly stable | Very stable covalent bond. |
| Amide Bond | Sortase-Mediated Ligation | Highly stable (native peptide bond) | Resistant to chemical and enzymatic degradation. |
| Oxime/Hydrazone | Aldehyde Tagging + Probe | Stable, but can be reversible under acidic conditions | Stability can be tuned by the choice of the aldehyde-reactive probe. |
| Thioether | Thiol-Sulfoxonium Ylide Photo-click | Expected to be highly stable | Stable covalent C-S bond. |
In-Depth Look at Alternative Chemistries
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a cornerstone of "click chemistry," a class of reactions known for their high efficiency and selectivity.[8] This reaction occurs between an azide and a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), without the need for a cytotoxic copper catalyst, making it truly bioorthogonal.[5][6] The resulting triazole linkage is highly stable under physiological conditions.
Experimental Protocol: SPAAC Conjugation of a Protein
Materials:
-
Azide-modified protein (e.g., via unnatural amino acid incorporation or NHS-azide labeling of lysines) in a suitable buffer (e.g., PBS, pH 7.4).
-
Strained alkyne-functionalized molecule (e.g., DBCO-PEG-fluorophore) dissolved in a compatible solvent (e.g., DMSO).
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Prepare a solution of the azide-modified protein at a concentration of 1-10 mg/mL in the reaction buffer.
-
Add the strained alkyne-functionalized molecule to the protein solution. A 5- to 20-fold molar excess of the alkyne reagent over the protein is typically used. The final concentration of the organic solvent (e.g., DMSO) should be kept low (ideally <10%) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature or 37°C for 1-24 hours. The reaction progress can be monitored by techniques such as SDS-PAGE, mass spectrometry, or chromatography.
-
Upon completion, remove the excess unreacted alkyne reagent by size-exclusion chromatography, dialysis, or tangential flow filtration.
-
Characterize the resulting bioconjugate to determine the degree of labeling and confirm the site of conjugation.
References
- 1. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The thiol-sulfoxonium ylide photo-click reaction for bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Stability Showdown: Me-Tet-PEG4-Maleimide Linkage Under the Microscope
A Comparative Guide to Bioconjugation Linker Stability for Researchers and Drug Development Professionals
The stability of the linkage between a targeting moiety, such as an antibody, and a payload is a critical determinant of the efficacy and safety of bioconjugates, particularly in the realm of antibody-drug conjugates (ADCs). The Me-Tet-PEG4-Maleimide linker, which combines a methyl-tetrazine handle for click chemistry, a polyethylene glycol (PEG) spacer for solubility, and a maleimide group for thiol-specific conjugation, is a popular choice. However, the stability of the resulting thioether bond is a subject of considerable scientific scrutiny. This guide provides an objective comparison of the stability of the maleimide linkage with other common bioconjugation strategies, supported by experimental data and detailed protocols.
The Achilles' Heel of Maleimide Linkages: Retro-Michael Addition and Hydrolysis
The primary route of degradation for maleimide-based bioconjugates is the retro-Michael reaction, a process where the thioether bond is cleaved, leading to the release of the payload-linker construct. This deconjugation can occur in the presence of thiol-containing molecules like glutathione or albumin in the plasma, potentially causing off-target toxicity and reducing the therapeutic index.[1][2][3][4]
Another key process influencing the fate of the maleimide linkage is the hydrolysis of the thiosuccinimide ring. While this ring-opening reaction can stabilize the conjugate against the retro-Michael reaction, the rate of hydrolysis for conventional maleimides is often too slow to completely prevent deconjugation.[2][5][6] The stability of the thiol-maleimide adduct is also influenced by the local microenvironment on the protein and the pKa of the conjugated thiol.[7][8]
To address these stability concerns, next-generation maleimides, such as diiodomaleimides and self-hydrolyzing maleimides, have been developed to offer faster conjugation, reduced hydrolysis of the unreacted maleimide, and more stable final conjugates.[9][10][11][12]
Quantitative Comparison of Linker Stability
| Linker Type | Condition | Stability Metric | Value | Reference |
| Maleimide-Thiol | Incubation with Glutathione | Half-life of conversion | 3.1 to 258 hours (highly dependent on N-substituents and thiol pKa) | [13] |
| Maleimide-Thiol | Mouse Serum | % Drug Loss (24h) | ~50% for some ADCs | [14] |
| "Self-Hydrolyzing" Maleimide | N-acetyl cysteine buffer (pH 8, 37°C, 2 weeks) | % Drug Loss | No measurable loss | [12] |
| Conventional Maleimide | N-acetyl cysteine buffer (pH 8, 37°C, 2 weeks) | % Drug Loss | ~50% | [12] |
| Bromoacetamide-Thiol | Mouse Plasma (2 weeks) | Systemic Drug Release | Not measurable | [15] |
| Mono-sulfone-PEG | 1 mM Reduced Glutathione (7 days, 37°C) | % Intact Conjugate | > 90% | [16] |
| Maleimide-PEG | 1 mM Reduced Glutathione (7 days, 37°C) | % Intact Conjugate | < 70% | [16] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Incubation with Glutathione (for BCN handle) | Half-life | ~6 hours | [17] |
Experimental Protocols
In Vitro Linker Stability Assay in Plasma
This protocol is adapted from methodologies used to assess the stability of ADCs in plasma.[18]
-
Preparation of Plasma Samples: Spike the test bioconjugate (e.g., an antibody conjugated via a this compound linker) into blank mouse or human plasma to a final concentration of approximately 90 µg/mL.
-
Incubation: Incubate the plasma samples at 37°C. Collect aliquots at various time points (e.g., 0, 1, 3, 5, and 7 days).
-
Sample Storage: Immediately store the collected aliquots at -80°C until analysis.
-
Analysis by LC-MS:
-
"Bottom-up" approach: Quantify the total antibody and the antibody-conjugated drug after enzymatic digestion of the antibody. This allows for the calculation of the drug-to-antibody ratio (DAR) over time.
-
"Middle-up" approach: Analyze the intact protein mass at the subunit level to assess the catabolic fate of the bioconjugate.
-
-
Data Interpretation: A decrease in the DAR or the emergence of deconjugated species over time indicates linker instability.
Thiol Exchange Stability Assay
This protocol is designed to assess the susceptibility of a maleimide-thiol linkage to cleavage by competing thiols.
-
Sample Preparation: Prepare a solution of the bioconjugate in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Initiation of Exchange Reaction: Add a competing thiol, such as N-acetylcysteine or glutathione, to the bioconjugate solution at a physiologically relevant concentration (e.g., 1-5 mM).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Analysis: At various time points, quench the reaction and analyze the sample by HPLC or LC-MS to quantify the amount of intact bioconjugate and any released payload-linker.
-
Data Analysis: Calculate the half-life of the conjugate under these conditions to determine its stability against thiol exchange.
Visualizing Linker Chemistry and Instability Pathways
The following diagrams, generated using the DOT language, illustrate the key chemical reactions and degradation pathways discussed.
Caption: Thiol-Maleimide conjugation and subsequent degradation pathways.
Caption: Workflow for comparing the stability of different bioconjugation linkers.
References
- 1. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New structures to resolve the instability of Maleimide joint – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of a facile antibody–drug conjugate platform for increased stability and homogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. prolynxinc.com [prolynxinc.com]
- 7. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. | Semantic Scholar [semanticscholar.org]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 14. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Contribution of linker stability to the activities of anticancer immunoconjugates. | Semantic Scholar [semanticscholar.org]
- 16. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Me-Tet-PEG4-Maleimide and Other PEGylated Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of bioconjugation, the choice of a linker molecule is critical to the success of creating stable and effective therapeutics and research tools. Me-Tet-PEG4-Maleimide has emerged as a versatile heterobifunctional linker, offering the advantages of both bioorthogonal click chemistry and traditional thiol-reactive conjugation. This guide provides an objective comparison of this compound with other common PEGylated linkers, supported by experimental data and detailed protocols to aid researchers in selecting the optimal linker for their specific application.
Understanding this compound
This compound is a heterobifunctional crosslinker that incorporates three key components:
-
Methyltetrazine (Me-Tet): A highly reactive diene that participates in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, most commonly a trans-cyclooctene (TCO). This bioorthogonal reaction is known for its exceptionally fast kinetics and high specificity, allowing for efficient conjugation in complex biological media.[1][2]
-
Polyethylene Glycol (PEG4): A short, hydrophilic four-unit polyethylene glycol spacer. The PEG moiety enhances the solubility and biocompatibility of the linker and the resulting conjugate, while also providing spatial separation between the conjugated molecules.[3][4]
-
Maleimide: A thiol-reactive functional group that readily forms a stable thioether bond with cysteine residues on proteins and peptides through a Michael addition reaction.[5][6]
This unique combination of reactive groups makes this compound a valuable tool for constructing complex bioconjugates, such as antibody-drug conjugates (ADCs), where precise control over conjugation chemistry is paramount.[1]
Comparison of Key Chemistries
The performance of this compound is best understood by comparing its constituent reactive moieties—tetrazine and maleimide—with alternative conjugation chemistries.
Bioorthogonal Ligation: Tetrazine vs. Alternatives
The tetrazine-TCO ligation is a cornerstone of bioorthogonal chemistry, prized for its rapid kinetics. A comparison with other common "click chemistry" reactions reveals its advantages.
Table 1: Comparison of Bioorthogonal Reaction Kinetics
| Reaction | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| Tetrazine-TCO Ligation | ~1,000 - 3,300,000 [7][8][9] | Extremely fast, catalyst-free, highly specific. Rate is tunable based on tetrazine and TCO structure.[7][10] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | ~0.1 - 1.0 | Catalyst-free, but generally slower than tetrazine ligation. |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | ~100 - 1,000 | Fast and efficient, but the copper catalyst can be cytotoxic. |
Data compiled from multiple sources. Reaction rates can vary significantly based on specific reactants, solvents, and temperature.
The exceptionally high rate constants of the tetrazine-TCO reaction allow for efficient labeling at very low concentrations, a significant advantage for in vivo applications.[7]
Thiol-Reactive Conjugation: Maleimide vs. Alternatives
The maleimide group is a widely used thiol-reactive handle, but its stability is a critical consideration.
Table 2: Comparison of Thiol-Reactive Chemistries
| Linker Chemistry | Reaction Rate with Thiols | Stability of Conjugate | Key Considerations |
| Maleimide | Fast (1000x faster than with amines at pH 7)[4] | Susceptible to retro-Michael addition and hydrolysis[2][11][12] | The resulting thiosuccinimide ring can be hydrolyzed to a more stable ring-opened form.[2][13] |
| Iodoacetamide/Bromoacetamide | Slower than maleimide | Stable thioether bond | Less selective, can react with other nucleophiles (e.g., histidine, methionine). |
| Pyridyl Disulfide | Reversible | Disulfide bond can be cleaved by reducing agents | Useful for applications requiring reversible conjugation. |
While the maleimide-thiol reaction is highly efficient and selective within a pH range of 6.5-7.5, the stability of the resulting succinimide thioether bond can be a concern.[4][14] This bond can undergo a retro-Michael reaction, leading to deconjugation, particularly in the presence of other thiols like glutathione in the cellular environment.[11][15] However, the succinimide ring can also undergo hydrolysis to form a stable succinamic acid, which is resistant to the retro-Michael reaction.[2] The rate of this stabilizing hydrolysis can be influenced by the substituents on the maleimide ring.[12]
Experimental Data and Protocols
To provide a practical framework for researchers, this section details common experimental protocols for evaluating PEGylated linkers and their bioconjugates.
Reaction Efficiency and Drug-to-Antibody Ratio (DAR) Determination
A critical parameter for ADCs is the drug-to-antibody ratio (DAR), which represents the average number of drug molecules conjugated to a single antibody.
Experimental Protocol: DAR Determination by UV-Vis Spectroscopy
This method is suitable when the drug and antibody have distinct UV-Vis absorbance maxima.[16][17]
-
Determine Extinction Coefficients:
-
Measure the absorbance of the antibody and the free drug at two different wavelengths (e.g., 280 nm and the λmax of the drug).
-
Calculate the molar extinction coefficients (ε) for both the antibody and the drug at these two wavelengths.
-
-
Measure ADC Absorbance:
-
Measure the absorbance of the purified ADC solution at the same two wavelengths.
-
-
Calculate Concentrations:
-
Use the following system of simultaneous equations (based on the Beer-Lambert law, A = εcl) to solve for the concentration of the antibody ([Ab]) and the drug ([Drug]) in the ADC sample:
-
A(λ₁) = ε(Ab, λ₁)[Ab] + ε(Drug, λ₁)[Drug]
-
A(λ₂) = ε(Ab, λ₂)[Ab] + ε(Drug, λ₂)[Drug]
-
-
-
Calculate DAR:
-
DAR = [Drug] / [Ab]
-
Other Methods for DAR Determination:
-
Hydrophobic Interaction Chromatography (HIC): Separates ADC species with different numbers of conjugated drugs based on hydrophobicity. The weighted average DAR is calculated from the peak areas.[]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used after reducing the ADC to separate the light and heavy chains. The DAR is calculated from the peak areas of the drug-conjugated and unconjugated chains.[16][19]
-
Mass Spectrometry (MS): Provides the most accurate determination of the mass of the intact ADC and its fragments, allowing for precise DAR calculation.[][20][21]
In Vitro Plasma Stability Assay
This assay evaluates the stability of the linker and the overall conjugate in a biologically relevant matrix.
Experimental Protocol: ADC Plasma Stability Assay
-
Incubation:
-
Sample Preparation:
-
Analysis:
-
Data Interpretation:
-
Plot the percentage of released drug over time to assess linker cleavage.
-
Plot the average DAR over time to evaluate the stability of the drug-antibody linkage.[23]
-
Visualizing Workflows and Pathways
Graphviz diagrams are provided to illustrate key processes in bioconjugation.
This compound Conjugation Strategy
Caption: Conjugation workflow using this compound.
Thiol-Maleimide Conjugate Stability Pathways
Caption: Stability pathways of a thiol-maleimide conjugate.
Experimental Workflow for ADC Plasma Stability
Caption: Workflow for ADC in vitro plasma stability assay.
Conclusion
This compound is a powerful and versatile PEGylated linker that offers the distinct advantages of both rapid and bioorthogonal tetrazine ligation and well-established thiol-maleimide conjugation. The choice of this linker over alternatives will depend on the specific requirements of the application.
-
For applications requiring extremely fast, catalyst-free conjugation in a complex biological environment, the tetrazine moiety of this compound is a superior choice.
-
For site-specific conjugation to cysteine residues, the maleimide group provides a reliable method, although the stability of the resulting linkage must be carefully considered and potentially enhanced through strategies like controlled hydrolysis.
The inclusion of a PEG4 spacer provides favorable solubility and biocompatibility properties. By understanding the kinetic and stability profiles of different linker chemistries and employing robust analytical methods, researchers can make informed decisions to optimize the design and performance of their bioconjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. researchgate.net [researchgate.net]
- 6. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bot Detection [iris-biotech.de]
- 8. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation. | Semantic Scholar [semanticscholar.org]
- 10. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 12. prolynxinc.com [prolynxinc.com]
- 13. Mild method for succinimide hydrolysis on ADCs: impact on ADC potency, stability, exposure, and efficacy. | Semantic Scholar [semanticscholar.org]
- 14. vectorlabs.com [vectorlabs.com]
- 15. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hpst.cz [hpst.cz]
- 20. hpst.cz [hpst.cz]
- 21. agilent.com [agilent.com]
- 22. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 23. ADC Plasma Stability Assay [iqbiosciences.com]
- 24. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Mass Spectrometry Analysis of Me-Tet-PEG4-Maleimide Conjugates: A Comparative Guide
In the rapidly evolving landscape of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs), the precise characterization of these complex biomolecules is paramount. Me-Tet-PEG4-Maleimide is a popular heterobifunctional linker that leverages the stability of a maleimide-thiol conjugate and the bioorthogonal reactivity of a tetrazine group for "click chemistry." This guide provides a comparative analysis of the mass spectrometry techniques used to characterize this compound conjugates, with a particular focus on comparing it to an alternative click chemistry linker, DBCO-PEG4-Maleimide. This guide is intended for researchers, scientists, and drug development professionals.
Comparison of this compound and DBCO-PEG4-Maleimide Linkers
Both this compound and DBCO-PEG4-Maleimide are used to create precisely engineered bioconjugates. The maleimide group on both linkers reacts with free thiols on a biomolecule, such as a cysteine residue on an antibody. The other end of the linker (tetrazine or DBCO) is then available for a highly specific "click" reaction with its complementary partner (a trans-cyclooctene (TCO) for tetrazine, and an azide for DBCO), allowing for the attachment of a payload like a cytotoxic drug.
The choice between a tetrazine-based and a DBCO-based linker can have implications for the subsequent mass spectrometry analysis. The inherent chemical properties of each group can influence fragmentation patterns and the overall stability of the conjugate in the mass spectrometer.
| Feature | This compound | DBCO-PEG4-Maleimide |
| Click Chemistry | Inverse electron demand Diels-Alder (iEDDA) with TCO | Strain-promoted alkyne-azide cycloaddition (SPAAC) with azide |
| Reaction Speed | Extremely fast reaction kinetics | Fast reaction kinetics, but generally slower than iEDDA |
| Stability | Tetrazine ring can be susceptible to reduction | DBCO group is generally stable |
| MS Fragmentation | Fragmentation of the tetrazine ring can occur, potentially leading to characteristic neutral losses. | Fragmentation patterns are typically dominated by the PEG linker and the conjugated payload. |
Mass Spectrometry Data and Analysis
The characterization of this compound conjugates by mass spectrometry typically involves a multi-pronged approach to determine the intact mass of the conjugate, the drug-to-antibody ratio (DAR), and the specific site of conjugation.
Intact Mass Analysis and Drug-to-Antibody Ratio (DAR) Calculation
Intact mass analysis is a critical first step to confirm successful conjugation and to determine the average DAR. This is often performed using liquid chromatography-mass spectrometry (LC-MS) under denaturing or native conditions.
Table 1: Representative Deconvoluted Mass Data for a Tetrazine-Cleavable ADC [1]
| Species | Expected Mass (Da) | Observed Mass (Da) |
| Fully MMAE-conjugated monomer | 30595.50 | 30595.50 |
| Monomer with two pyridazine derivatives (after tetrazine reaction) and no MMAE | 31719.60 | 31719.60 |
| Monomer with two pyridazine derivatives and one MMAE still attached | 32480.80 | 32480.80 |
This data demonstrates the ability of high-resolution mass spectrometry to resolve different species of an ADC, which is essential for calculating the average DAR.
Fragmentation Analysis for Linker Identification
Tandem mass spectrometry (MS/MS) is employed to confirm the identity of the linker and the payload by analyzing their fragmentation patterns. The fragmentation of the this compound linker is expected to show characteristic losses related to the PEG linker and the tetrazine ring. Studies on the fragmentation of tetrazole derivatives, which are structurally related to tetrazines, suggest that the fragmentation pathways are highly influenced by the substituents on the ring. The fragmentation of the tetrazine ring itself can provide a unique signature for this type of linker in MS/MS spectra.
In contrast, the fragmentation of DBCO-PEG4-Maleimide conjugates is expected to be primarily driven by the PEG linker, leading to characteristic neutral losses of ethylene glycol units (44 Da).
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality, reproducible mass spectrometry data. Below are generalized protocols for the analysis of this compound conjugates, which can be adapted for specific instruments and applications.
Sample Preparation for Intact Mass Analysis
-
Desalting: The ADC sample is desalted using a C4 ZipTip or a similar reversed-phase cleanup method to remove non-volatile salts that can interfere with mass spectrometry.
-
Deglycosylation (Optional): For glycoprotein conjugates like antibodies, enzymatic deglycosylation with PNGase F can simplify the mass spectrum by removing the heterogeneity caused by different glycoforms.
-
Dilution: The desalted and/or deglycosylated sample is diluted in an appropriate solvent for LC-MS analysis, typically a mixture of water, acetonitrile, and formic acid for denaturing conditions, or ammonium acetate for native conditions.
LC-MS Method for Intact Mass Analysis
-
Column: A reversed-phase column with a C4 or C8 stationary phase is commonly used for denaturing LC-MS. For native MS, a size-exclusion chromatography (SEC) column is preferred.
-
Mobile Phases:
-
Denaturing: Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Native: Mobile Phase: 100 mM ammonium acetate.
-
-
Gradient: A linear gradient from low to high organic solvent is used to elute the ADC from the reversed-phase column. Isocratic elution is used for SEC.
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, is used to acquire the data.
-
Data Analysis: The raw data is deconvoluted to obtain the zero-charge mass of the different ADC species. The DAR is then calculated based on the relative abundance of each species.
Sample Preparation for Peptide Mapping (Bottom-Up Analysis)
-
Denaturation, Reduction, and Alkylation: The ADC is denatured, the disulfide bonds are reduced with a reducing agent like DTT or TCEP, and the resulting free thiols are alkylated with iodoacetamide to prevent disulfide bond reformation.
-
Enzymatic Digestion: The protein is digested into smaller peptides using a protease such as trypsin.
-
Cleanup: The peptide mixture is desalted using a C18 ZipTip.
LC-MS/MS Method for Peptide Mapping
-
Column: A C18 reversed-phase column is used to separate the peptides.
-
Mobile Phases: Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient is used to achieve good separation of the complex peptide mixture.
-
Mass Spectrometer: A high-resolution mass spectrometer capable of MS/MS is used. Data-dependent acquisition is typically employed to select precursor ions for fragmentation.
-
Data Analysis: The MS/MS spectra are searched against a database containing the protein sequence and the modifications (linker-payload) to identify the conjugated peptides and pinpoint the exact site of conjugation.
Visualizations
Experimental Workflow for ADC Characterization
Caption: Workflow for the mass spectrometry characterization of ADCs.
Logical Relationship of ADC Components
Caption: Logical relationship of components in a this compound ADC.
Conclusion
The mass spectrometric analysis of this compound conjugates is a multifaceted process that provides crucial information for the development of targeted therapeutics. By employing a combination of intact mass analysis and peptide mapping, researchers can confidently determine the DAR and identify the specific sites of conjugation. When comparing this compound to alternatives like DBCO-PEG4-Maleimide, the choice of linker can influence the mass spectrometry data, particularly the fragmentation patterns observed in MS/MS experiments. A thorough understanding of the chemistry of these linkers is essential for accurate data interpretation and the successful characterization of these complex bioconjugates.
References
Analyzing Me-Tet-PEG4-Maleimide Reactions: A Comparative Guide to HPLC and Alternative Methods
For researchers and professionals in drug development, the accurate analysis of conjugation reactions involving Me-Tet-PEG4-Maleimide is critical for ensuring product quality, stability, and efficacy. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for monitoring these reactions. Detailed experimental protocols, data presentation in structured tables, and workflow visualizations are included to support your analytical method development.
High-Performance Liquid Chromatography (HPLC) Methods
Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for the analysis of this compound reactions. It allows for the separation and quantification of the starting materials, the conjugated product, and potential side products.
Experimental Protocol: Reverse-Phase HPLC
This protocol provides a general method for the analysis of a this compound reaction with a thiol-containing molecule (e.g., a cysteine-containing peptide). Optimization may be required based on the specific properties of the analyte.
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Materials:
-
Column: C18 stationary phase (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Sample Diluent: Mobile Phase A.
Procedure:
-
Sample Preparation: Dilute the reaction mixture to a suitable concentration (e.g., 0.1-1.0 mg/mL) with the sample diluent. Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm (for peptide bonds) and 300 nm (for the maleimide group). Monitoring the disappearance of the maleimide absorbance around 300 nm can be indicative of reaction progression.
-
Gradient Program:
-
| Time (minutes) | % Mobile Phase B |
| 0 | 5 |
| 25 | 95 |
| 30 | 95 |
| 31 | 5 |
| 35 | 5 |
-
Data Analysis: Identify and integrate the peaks corresponding to the unreacted this compound, the thiol-containing molecule, and the conjugated product. The reaction progress can be monitored by the decrease in the area of the reactant peaks and the increase in the area of the product peak over time.
Alternative HPLC Approach: 2D-LC-MS
For complex reaction mixtures, such as those involving multi-arm PEG-maleimides or heterogeneous protein conjugates, two-dimensional liquid chromatography coupled with mass spectrometry (2D-LC-MS) offers enhanced resolution and characterization capabilities.[1][2] This technique can separate components by size exclusion in the first dimension and then by hydrophobicity in the second dimension, followed by mass analysis for definitive identification.
Alternative Analytical Method: Ellman's Assay
Ellman's assay is a colorimetric method used to quantify free thiol groups in a sample. In the context of this compound reactions, it can be used to indirectly monitor the reaction progress by measuring the consumption of the thiol-containing reactant.
Experimental Protocol: Ellman's Assay
Materials:
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB).
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.
-
Thiol-containing reactant.
-
UV-Vis Spectrophotometer.
Procedure:
-
Prepare DTNB Solution: Dissolve DTNB in the reaction buffer to a final concentration of 4 mg/mL.
-
Reaction Monitoring:
-
At various time points during the conjugation reaction, take an aliquot of the reaction mixture.
-
Dilute the aliquot in the reaction buffer.
-
Add the DTNB solution to the diluted aliquot.
-
Incubate for 15 minutes at room temperature.
-
-
Measurement: Measure the absorbance of the solution at 412 nm.
-
Quantification: The concentration of free thiols is calculated using the Beer-Lambert law (ε of TNB at 412 nm is 14,150 M⁻¹cm⁻¹). A decrease in absorbance over time indicates the consumption of the thiol reactant and the progress of the conjugation reaction.
Method Comparison
| Feature | Reverse-Phase HPLC | 2D-LC-MS | Ellman's Assay |
| Principle | Separation based on hydrophobicity. | Multi-modal separation followed by mass determination. | Colorimetric detection of free thiols. |
| Information Provided | Separation and quantification of reactants, products, and byproducts. | High-resolution separation and definitive identification of all components. | Quantification of unreacted thiol. |
| Specificity | High. Can distinguish between structurally similar molecules. | Very High. Provides mass information for unambiguous identification. | Moderate. Measures total free thiols, potential for interference. |
| Sensitivity | Moderate to High (UV detection). | Very High. | Moderate. |
| Throughput | Moderate. | Low. | High. |
| Equipment | HPLC system with UV detector. | 2D-LC system coupled to a mass spectrometer. | UV-Vis Spectrophotometer. |
| Cost | Moderate. | High. | Low. |
Visualizing the Workflow and Reaction
To better understand the processes described, the following diagrams, generated using the DOT language, illustrate the chemical reaction and the analytical workflow.
Caption: Chemical reaction pathway of this compound with a thiol.
Caption: Comparative analytical workflow for reaction monitoring.
References
A Comparative Guide to Thiol-Maleimide Reaction Kinetics and Stability for Bioconjugation
The thiol-maleimide reaction is a cornerstone of bioconjugation, widely employed in the development of antibody-drug conjugates (ADCs), PEGylated proteins, and other functionalized biomolecules. Its popularity stems from its high selectivity for thiol groups, rapid kinetics, and the ability to proceed under mild, physiological conditions. However, the stability of the resulting thioether linkage can be a critical concern, prompting a thorough evaluation against alternative conjugation strategies.
This guide provides an objective comparison of the thiol-maleimide reaction's performance with other common bioconjugation techniques, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Thiol-Maleimide Reaction: Kinetics and Stability Profile
The reaction proceeds via a Michael addition, where a nucleophilic thiol attacks the electron-deficient double bond of the maleimide ring. This process is highly efficient and generally does not require catalysts.
Reaction Kinetics
The rate of the thiol-maleimide conjugation is influenced by several factors, most notably pH. The reaction is significantly faster at pH values between 6.5 and 7.5, where the thiol group is partially deprotonated to the more nucleophilic thiolate anion.[1] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[1] However, at pH values above 7.5, the competitive reaction with amines becomes more significant.[1]
Other factors influencing kinetics include the pKa of the thiol, temperature, and the specific solvents and initiators used, which can determine whether the reaction follows a base-initiated, nucleophile-initiated, or ion pair-initiated mechanism.[2][]
Stability of the Thiosuccinimide Adduct
The stability of the formed thiosuccinimide adduct is a critical parameter, particularly for therapeutics intended for in vivo applications. The conjugate is susceptible to two main degradation pathways:
-
Retro-Michael Reaction: This is a reversal of the initial conjugation, leading to the dissociation of the thiol from the maleimide. This deconjugation is a significant liability, as the released maleimide can react with other biological thiols, such as glutathione or serum albumin, leading to off-target effects.[1][4] The rate of this retro-reaction is influenced by the nature of the thiol and the N-substituent of the maleimide.[5]
-
Hydrolysis: The succinimide ring can undergo hydrolysis, opening the ring to form a stable maleamic acid derivative. This process is generally desirable as the ring-opened product is resistant to the retro-Michael reaction, thus stabilizing the conjugate.[4][6][7] The rate of hydrolysis is accelerated by electron-withdrawing N-substituents and higher pH.[6][8]
The interplay between these two pathways is crucial for the overall stability of the bioconjugate. For many ADCs, the payload shedding rate in plasma can be as high as 50-75% within one to two weeks due to the instability of the thiosuccinimide linkage.[7]
Quantitative Comparison of Reaction Kinetics
The following table summarizes key kinetic parameters for the thiol-maleimide reaction under various conditions.
| Reactants | Conditions | Half-life (t½) of Reaction | Second-Order Rate Constant (k) | Reference(s) |
| N-ethylmaleimide (NEM) + 4-mercaptophenylacetic acid | pH 7.4, 37°C, in presence of glutathione | 20 - 80 hours (for conversion) | Not specified | [9][10] |
| N-ethylmaleimide (NEM) + N-acetyl-L-cysteine | pH 7.4, 37°C, in presence of glutathione | 20 - 80 hours (for conversion) | Not specified | [9][10] |
| cRGDfK peptide + Maleimide-PEG-PLGA NPs | pH 7.0, Room Temperature | < 30 minutes (to 84% completion) | > 65% reaction in 5 min | [8] |
| 11A4 nanobody + Maleimide-PEG-PLGA NPs | pH 7.4, Room Temperature | ~2 hours (to reach max efficiency) | Not specified | [8] |
Quantitative Comparison of Adduct Stability
This table provides data on the stability of the thiosuccinimide adduct under different environments.
| Conjugate | Conditions | Half-life (t½) of Adduct | Observations | Reference(s) |
| MPA-NEM Adduct | pH 7.4, 37°C, with glutathione | 19 ± 2 hours (for retro/exchange) | 20-90% conversion observed | [10] |
| N-acetylcysteine-NEM Adduct | pH 7.4, 37°C, with glutathione | 337 ± 27 hours (for retro/exchange) | Slower exchange rate compared to MPA-NEM | [10] |
| N-aminoethyl SITE | pH 7.4, 37°C | ~0.4 hours (for hydrolysis) | Rapid ring-opening due to electron-withdrawing inductive effect | [6] |
| N-alkyl SITEs | pH 7.4, 37°C | > 1 week (for hydrolysis) | Slow hydrolysis makes pre-stabilization impractical | [6] |
| Maleamic methyl ester-based ADC | 37°C, in presence of excess N-acetylcysteine | > 21 days (1.8% substrate loss) | Significantly more stable than traditional maleimide-based ADC (10% loss) | [7] |
| Maleimide-PEG derived ADCs (hydrolyzed) | In mice plasma | Improved plasma half-life | Hydrolyzed form shows improved efficacy and stability | [11] |
Comparison with Alternative Bioconjugation Chemistries
While effective, the potential instability of the thiol-maleimide linkage has driven the adoption of alternative bioconjugation methods.
| Reaction Chemistry | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Resulting Linkage | Key Advantages | Key Disadvantages |
| Thiol-Maleimide | 10² - 10³ | Thioether | High selectivity for thiols, fast kinetics at neutral pH, no catalyst needed.[1] | Potential for retro-Michael reaction leading to deconjugation; ring hydrolysis needed for stabilization.[1][4] |
| Thiol-Ene Reaction | Variable (often photo-initiated) | Thioether | Forms a highly stable thioether bond; can be spatially and temporally controlled with light.[12] | Often requires a radical initiator (UV light), which can potentially damage sensitive biomolecules.[13] |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | 10⁻³ - 10¹ | Triazole | Bioorthogonal, no catalyst required, forms a very stable triazole linkage.[2][5] | Kinetics can be slower than other click reactions; requires synthesis of strained cyclooctynes.[14] |
| Inverse Electron Demand Diels-Alder (iEDDA) | 10³ - 10⁶ | Dihydropyridazine | Extremely fast kinetics, bioorthogonal, catalyst-free, stable linkage.[15] | Tetrazine reagents can have limited stability in aqueous media; requires specific diene/dienophile pairs.[11][15] |
Experimental Protocols
Protocol 1: Determination of Thiol-Maleimide Reaction Kinetics
This protocol describes a general method for monitoring the reaction kinetics using High-Performance Liquid Chromatography (HPLC).
-
Reagent Preparation:
-
Prepare a stock solution of the thiol-containing molecule (e.g., peptide, protein) at a known concentration (e.g., 1-10 mg/mL) in a degassed reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.0-7.4).[16]
-
Prepare a stock solution of the maleimide reagent (e.g., 10 mM) in a compatible organic solvent like DMSO or DMF.[16]
-
-
Reaction Initiation:
-
Bring both reagent solutions to the desired reaction temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a specific molar excess of the maleimide solution to the thiol solution with gentle mixing. A typical starting molar ratio is 10:1 to 20:1 (maleimide:protein).[16]
-
-
Time-Course Sampling:
-
At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding an excess of a small molecule thiol (e.g., 2-mercaptoethanol) or by acidification (e.g., with trifluoroacetic acid, TFA) to stop the reaction.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC (RP-HPLC).
-
Use a suitable gradient of solvents (e.g., water/acetonitrile with 0.1% TFA) to separate the unreacted thiol, the maleimide reagent, and the resulting conjugate.
-
Monitor the elution profile using a UV detector at appropriate wavelengths (e.g., 280 nm for protein, and a specific wavelength for a chromophoric maleimide).
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the reactant and product at each time point.
-
Plot the concentration of the reactant or product as a function of time.
-
From this data, calculate the initial reaction rate and, if pseudo-first-order conditions are used (large excess of one reactant), determine the second-order rate constant.
-
Protocol 2: Assessment of Thiosuccinimide Adduct Stability
This protocol outlines a method to evaluate the stability of the conjugate in the presence of a competing thiol, such as glutathione (GSH).
-
Conjugate Preparation and Purification:
-
Synthesize the thiol-maleimide conjugate following a standard protocol.
-
Purify the conjugate to remove unreacted starting materials using methods like size-exclusion chromatography (SEC) or dialysis.
-
-
Stability Assay Setup:
-
Prepare a solution of the purified conjugate at a known concentration (e.g., 0.1 mM) in a buffer at physiological conditions (e.g., PBS, pH 7.4).[9]
-
Prepare a stock solution of a competing thiol, such as glutathione (GSH), at a high concentration (e.g., 100 mM).
-
Initiate the stability assay by adding the competing thiol to the conjugate solution to a final concentration representative of physiological conditions (e.g., 5-10 mM).
-
-
Incubation and Sampling:
-
Incubate the mixture at 37°C.[9]
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take aliquots of the mixture.
-
Stop any further reaction by flash-freezing the samples or by immediate analysis.
-
-
Analysis of Degradation:
-
Analyze the samples using RP-HPLC or LC-MS.
-
Monitor for the decrease in the peak area of the intact conjugate and the appearance of peaks corresponding to the released thiol and/or the competing thiol adduct.
-
-
Data Analysis:
-
Quantify the percentage of intact conjugate remaining at each time point.
-
Plot the percentage of intact conjugate versus time and fit the data to an appropriate kinetic model (e.g., first-order decay) to determine the half-life (t½) of the conjugate under the tested conditions.
-
Visualizations
The following diagrams illustrate the key chemical pathways and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 4. researchgate.net [researchgate.net]
- 5. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Inverse electron demand Diels-Alder reactions in chemical biology. | Semantic Scholar [semanticscholar.org]
- 7. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60049A [pubs.rsc.org]
- 12. Thiol-ene and photo-cleavage chemistry for controlled presentation of biomolecules in hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
In-vivo Stability of Thiol-Maleimide Conjugates: A Comparative Guide
For researchers and professionals in drug development, the stability of bioconjugates is a critical parameter influencing therapeutic efficacy and safety. The maleimide-thiol conjugation, a widely used method for linking molecules to cysteine residues on proteins and peptides, has known stability limitations in vivo. This guide provides an objective comparison of the stability of traditional maleimide conjugates, such as those formed with Me-Tet-PEG4-Maleimide, against more advanced, stabilized alternatives, supported by experimental data and detailed protocols.
The Challenge of In-vivo Instability
The thioether bond formed between a maleimide and a thiol is susceptible to cleavage in vivo through a retro-Michael reaction.[1][2][3][4] This reaction is reversible and can lead to the transfer of the conjugated payload to other thiol-containing molecules in the body, such as glutathione or serum albumin.[2][5] This phenomenon, often termed "payload migration," can result in off-target toxicity and a reduction in the therapeutic window of the drug conjugate.[6][7][8][9]
Two primary competing reactions influence the fate of the thiosuccinimide linkage in plasma: the undesirable retro-Michael reaction and a stabilizing hydrolysis of the succinimide ring.[1][3] The ring-opened product is resistant to the retro-Michael reaction, thus enhancing the in-vivo stability of the conjugate.[1][6][7][8][9]
Comparative Stability of Maleimide Conjugates
The stability of maleimide conjugates can be significantly enhanced through chemical modifications of the maleimide moiety. Below is a comparison of the stability of conventional maleimide conjugates with stabilized alternatives.
| Conjugate Type | Key Feature | Half-life of Conjugate | Advantages | Disadvantages |
| Conventional N-alkyl Maleimide | Standard maleimide structure. | Variable, can be as low as a few hours to days depending on the local environment.[10] | Readily available, well-established chemistry. | Prone to retro-Michael reaction and payload migration.[2][5] |
| Self-hydrolyzing Maleimides | Incorporates a basic amino group to catalyze intramolecular hydrolysis of the thiosuccinimide ring.[1][3] | Hydrolysis half-life can be tuned from minutes to hours.[11] The hydrolyzed form is highly stable. | Rapid conversion to a stable form at neutral pH, preventing deconjugation.[1][3] | Potential for pre-conjugation hydrolysis of the maleimide. |
| Transcyclization-stabilized Maleimides | Undergoes an intramolecular cyclization to form a more stable six-membered ring.[12][13] | Significantly increased stability against thiol exchange. | "Locks" the thioether bond, preventing the retro-Michael reaction.[12][13] | May require specific linker design and longer incubation times for cyclization. |
| Mono-sulfone-PEG Conjugates | An alternative thiol-reactive moiety. | >90% of conjugate remains intact after 7 days in the presence of 1 mM glutathione.[14] | Significantly more stable than maleimide-PEG conjugates.[14] | Reaction kinetics may be slower than maleimide-thiol reactions. |
| 3-Arylpropiolonitrile (APN) Conjugates | Alternative chemoselective thiol conjugation chemistry. | Shows substantial stability in vitro with no observable cleavage.[15] | Forms a remarkably hydrolytically stable product.[15] | Newer chemistry with less extensive validation compared to maleimides. |
Signaling Pathways and Reaction Mechanisms
The stability of maleimide conjugates is determined by the chemical transformations they undergo in vivo. The following diagrams illustrate the key reaction pathways.
Caption: Thiol-Maleimide Conjugation Reaction.
Caption: Competing in-vivo reactions of a maleimide conjugate.
Experimental Protocols
Accurate assessment of the in-vivo stability of maleimide conjugates is crucial. Below are detailed protocols for key experiments.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the conjugate in a biologically relevant matrix.
1. Materials:
-
Test conjugate (e.g., this compound conjugate)
-
Control conjugate (with a stable linker, if available)
-
Human, mouse, or rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Protein precipitation solution (e.g., acetonitrile with an internal standard)
-
HPLC or LC-MS/MS system
2. Procedure:
-
Spike the test conjugate into pre-warmed plasma to a final concentration of 100 µg/mL.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), aliquot a portion of the plasma sample.
-
Immediately stop the reaction by adding 3 volumes of cold protein precipitation solution.
-
Vortex vigorously for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analyze the supernatant by HPLC or LC-MS/MS to quantify the amount of intact conjugate remaining.
3. Data Analysis:
-
Plot the percentage of intact conjugate remaining versus time.
-
Calculate the half-life (t½) of the conjugate in plasma.
Thiol Exchange Assay with Glutathione (GSH)
This assay assesses the susceptibility of the conjugate to thiol exchange with a physiologically relevant thiol.
1. Materials:
-
Test conjugate
-
Glutathione (GSH)
-
PBS, pH 7.4
-
Incubator at 37°C
-
HPLC system
2. Procedure:
-
Prepare a solution of the test conjugate in PBS.
-
Add a molar excess of GSH (e.g., 100-fold).
-
Incubate the mixture at 37°C.
-
At various time points, take an aliquot and analyze by HPLC to monitor the decrease in the peak corresponding to the intact conjugate and the appearance of new peaks corresponding to the GSH-exchanged product and the released payload.
3. Data Analysis:
-
Calculate the rate of thiol exchange by monitoring the disappearance of the starting material over time.
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing the stability of maleimide conjugates.
Caption: General workflow for stability assessment.
Conclusion
The in-vivo stability of this compound conjugates, like other conventional maleimide-based bioconjugates, is a critical consideration in their design and application. The inherent susceptibility of the thiosuccinimide linkage to retro-Michael reactions necessitates careful evaluation and may warrant the use of stabilized maleimide technologies or alternative conjugation chemistries for applications requiring long-term in-vivo stability. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in the development of robust and effective bioconjugates.
References
- 1. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. news-medical.net [news-medical.net]
- 4. Strategies and Methods for Studying ADC Payload Release and Metabolism - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
- 6. Multi-arm PEG-maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. prolynxinc.com [prolynxinc.com]
- 8. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Labeling with Me-Tet-PEG4-Maleimide: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and stable conjugation of molecules to proteins is paramount. Me-Tet-PEG4-Maleimide is a bifunctional linker that offers the ability to couple with thiol groups on proteins via its maleimide moiety and subsequently attach to a second molecule through a highly specific "click chemistry" reaction involving its tetrazine group. This guide provides a comparative overview of this compound, detailing methods to quantify the degree of labeling and comparing its performance against alternative conjugation chemistries, supported by experimental data.
Comparison of Labeling Chemistries
The selection of a labeling reagent significantly impacts the stability, homogeneity, and ultimately, the in vivo performance of a bioconjugate. While maleimide chemistry is widely used, next-generation alternatives have been developed to address some of its limitations.
| Feature | This compound (Thiol-Maleimide Chemistry) | Mono-Sulfone-PEG | Next-Generation Maleimide (NGM) | Copper-Free Click Chemistry (SPAAC) |
| Reaction Type | Michael addition between maleimide and thiol | Michael addition | Michael addition with subsequent stabilization | Strain-promoted alkyne-azide cycloaddition |
| Target Residue | Cysteine (thiol group) | Cysteine (thiol group) | Cysteine (thiol group) | Non-natural amino acids with azide or alkyne |
| Degree of Labeling (DOL) / Drug-to-Antibody Ratio (DAR) | Typically variable, requires optimization | Homogenous, >80% efficiency reported[1] | Near homogenous, DAR of ~2 reported[2] | Defined one-to-one stoichiometry[3] |
| Stability | Susceptible to retro-Michael reaction leading to deconjugation (approx. 30% loss in 7 days in presence of GSH)[1] | Highly stable, >95% conjugation retained after 7 days in presence of GSH[1] | Highly stable in blood serum[2] | Highly stable covalent bond |
| Reaction Conditions | pH 6.5-7.5, room temperature | Mild, physiological conditions | Mild, physiological conditions | Mild, physiological conditions |
| Key Advantage | Widely established, bifunctional capability | Enhanced stability over traditional maleimides | Improved stability and homogeneity | High specificity and bioorthogonality |
| Key Disadvantage | Potential for instability and heterogeneity | Newer chemistry, less established | Newer chemistry | Requires genetic engineering to introduce handle |
Experimental Protocols
Accurate quantification of the degree of labeling is crucial for characterizing bioconjugates and ensuring batch-to-batch consistency.
Protocol 1: Determination of Degree of Labeling (DOL) by UV-Vis Spectrophotometry
This protocol is a general method for determining the ratio of a dye or drug conjugated to a protein.
1. Reagent Preparation:
- Prepare a stock solution of the maleimide-containing compound (e.g., a fluorescent dye-maleimide) in an anhydrous solvent like DMSO or DMF to a concentration of 10 mM.
- Prepare the protein (e.g., antibody) to be labeled at a concentration of 1-10 mg/mL in a degassed buffer at pH 7.0-7.5 (e.g., PBS, Tris, or HEPES). Buffers containing thiols (like DTT) should be avoided.
2. Protein Reduction (Optional but recommended for antibodies):
- To reduce disulfide bonds and expose free thiols, add a 10- to 100-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the protein solution.
- Incubate for 20-30 minutes at room temperature under an inert gas atmosphere (e.g., nitrogen or argon) to prevent re-oxidation.
3. Conjugation Reaction:
- Add the maleimide reagent stock solution to the reduced protein solution to achieve a 10:1 to 20:1 molar excess of the maleimide reagent over the protein.
- Incubate the reaction mixture for 2 hours at room temperature or overnight at 2-8°C, protected from light.
4. Purification:
- Remove excess, unreacted maleimide reagent by size exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.
5. DOL Calculation:
- Dilute the purified conjugate to approximately 0.1 mg/mL.
- Measure the absorbance of the conjugate solution at 280 nm (A280) and at the maximum absorbance wavelength of the attached dye or drug (Amax).
- Calculate the corrected protein absorbance (Aprotein) to account for the absorbance of the dye/drug at 280 nm:
- Aprotein = A280 - (Amax × CF), where CF is the correction factor for the dye/drug (A280/Amax of the free dye/drug).
- Calculate the molar concentration of the protein:
- [Protein] = Aprotein / εprotein, where εprotein is the molar extinction coefficient of the protein at 280 nm.
- Calculate the molar concentration of the conjugated dye/drug:
- [Dye/Drug] = Amax / εdye/drug, where εdye/drug is the molar extinction coefficient of the dye/drug at its Amax.
- Calculate the Degree of Labeling (DOL):
- DOL = [Dye/Drug] / [Protein]
Visualizing the Workflow and Linkage Chemistry
The following diagrams illustrate the experimental workflow for dual labeling using this compound and the chemical reactions involved.
Caption: Dual-labeling workflow using this compound.
Caption: Two-step conjugation chemistry of this compound.
References
Safety Operating Guide
Proper Disposal of Me-Tet-PEG4-Maleimide: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of specialized chemical reagents is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of Me-Tet-PEG4-Maleimide, a sulfhydryl-reactive reagent commonly used in bioconjugation.
This compound and similar maleimide-containing compounds require careful handling due to their potential reactivity and hazardous properties. Adherence to established safety and disposal procedures is essential to protect laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the potential hazards associated with this compound and its components. The maleimide group, in particular, can be hazardous. Safety Data Sheets (SDS) for similar compounds, such as N-Methylmaleimide, indicate potential for acute toxicity, skin corrosion, and allergic skin reactions[1][2].
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols[1][2].
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of unused or waste this compound.
1. Waste Collection and Segregation:
-
Solid Waste: Collect unadulterated, expired, or unwanted solid this compound in a clearly labeled, sealed container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be considered contaminated and collected separately.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. Do not flush solutions down the sewer[3].
2. Waste Container Labeling:
Proper labeling of waste containers is critical for safe handling and disposal by your institution's environmental health and safety (EHS) department.
| Label Information | Example |
| Waste Name | This compound Waste |
| Chemical Composition | Methyltetrazine-Polyethylene Glycol-Maleimide |
| Hazards | Toxic, Irritant, Sensitizer |
| Date | [Date of waste generation] |
| Contact Information | [Your Name and Lab] |
3. Storage of Waste:
Store the sealed waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents[1]. The storage area should be cool, dry, and well-ventilated.
4. Institutional Waste Pickup:
Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste. Follow all institutional guidelines and procedures for hazardous waste disposal. Disposal should be carried out by an approved waste disposal plant[2].
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the safe disposal of this compound.
Logical Relationship of Safety Measures
The following diagram outlines the relationship between the chemical's properties and the required safety and disposal procedures.
Caption: Relationship between chemical properties and safety procedures.
References
Personal protective equipment for handling Me-Tet-PEG4-Maleimide
For researchers, scientists, and drug development professionals utilizing Me-Tet-PEG4-Maleimide, a sulfhydryl-reactive reagent, strict adherence to safety and handling protocols is paramount to ensure a safe laboratory environment and the integrity of experimental outcomes.[1] This guide provides immediate and essential information on personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE) and Safety Precautions
While some poly(ethylene glycol) (PEG) modified maleimides are not classified as hazardous substances, the maleimide functional group itself can be hazardous.[2][3] Therefore, a cautious approach to handling is recommended. The following table summarizes the required and recommended PPE and safety measures.
| Equipment/Measure | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area. Use a NIOSH-approved respirator if dusts are generated. | To prevent inhalation of airborne particles. |
| Ventilation | Work in a well-ventilated laboratory or a chemical fume hood. | To minimize inhalation exposure. |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. | To prevent ingestion and maintain personal cleanliness. |
Operational Plan: Handling and Use
This compound is a moisture-sensitive reagent.[4] Proper handling is crucial for its reactivity and for successful bioconjugation experiments.
Storage and Preparation:
-
Storage: Store the reagent at -20°C in a desiccated environment.[1] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[4]
-
Reagent Solution Preparation: Prepare the reagent solution immediately before use as the maleimide group can hydrolyze in aqueous solutions, rendering it non-reactive.[4] Dissolve the required amount of this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to the reaction buffer.[4]
General Experimental Workflow:
The following diagram outlines the typical workflow for a bioconjugation reaction using this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
